Product packaging for 6-Chlorochroman-2-carboxylic acid(Cat. No.:CAS No. 40026-24-2)

6-Chlorochroman-2-carboxylic acid

Cat. No.: B3037005
CAS No.: 40026-24-2
M. Wt: 212.63 g/mol
InChI Key: UIVQVPBZOASIML-UHFFFAOYSA-N
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Description

6-Chlorochroman-2-carboxylic acid is a useful research compound. Its molecular formula is C10H9ClO3 and its molecular weight is 212.63 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H9ClO3 B3037005 6-Chlorochroman-2-carboxylic acid CAS No. 40026-24-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-chloro-3,4-dihydro-2H-chromene-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClO3/c11-7-2-4-8-6(5-7)1-3-9(14-8)10(12)13/h2,4-5,9H,1,3H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIVQVPBZOASIML-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC(=C2)Cl)OC1C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10874153
Record name 2H-1-BENZOPYRAN-2-CARBOXYLIC ACID, 6-CHLORO-2,3-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10874153
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40026-24-2
Record name 2H-1-BENZOPYRAN-2-CARBOXYLIC ACID, 6-CHLORO-2,3-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10874153
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 6-Chlorochroman-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive overview of the essential physicochemical properties of 6-Chlorochroman-2-carboxylic acid, a molecule of significant interest in medicinal chemistry. Understanding these fundamental characteristics is paramount for researchers engaged in the design and development of novel therapeutics, as they profoundly influence a compound's pharmacokinetic and pharmacodynamic profile. This document will delve into the experimental determination and theoretical understanding of these properties, offering both field-proven insights and detailed methodologies.

Introduction: The Significance of this compound in Drug Discovery

This compound (CAS Number: 40026-24-2) belongs to the chroman class of heterocyclic compounds.[1][2][3] The chroman scaffold is a privileged structure in medicinal chemistry, appearing in a variety of biologically active molecules. The specific substitution of a chlorine atom at the 6-position and a carboxylic acid at the 2-position of the chroman ring system imparts distinct electronic and steric properties that are critical to its biological function.

Notably, this compound and its analogs have been investigated as antagonists of cholesterol biosynthesis.[4] This biological activity positions the compound as a lead structure for the development of agents targeting metabolic disorders and cardiovascular diseases. Furthermore, it has been shown to inhibit the biosynthesis of prostaglandin E2, suggesting potential anti-inflammatory applications. A thorough characterization of its physicochemical properties is therefore a critical step in optimizing its therapeutic potential and developing viable drug delivery systems.

Core Physicochemical Properties

A molecule's journey from administration to its site of action is governed by its intrinsic physicochemical properties. For this compound, the interplay between its lipophilicity, acidity, and solid-state characteristics dictates its absorption, distribution, metabolism, and excretion (ADME) profile.

Molecular Structure and Identity
  • Chemical Name: this compound

  • Synonyms: 6-Chloro-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid[1]

  • CAS Number: 40026-24-2[1][2][3]

  • Molecular Formula: C₁₀H₉ClO₃[1][2][3]

  • Molecular Weight: 212.63 g/mol

Table 1: Summary of Key Physicochemical Properties of this compound

PropertyValueSignificance in Drug Development
Melting Point (°C) Data not available in searched literatureInfluences purity, stability, and formulation development.
Boiling Point (°C) Data not available in searched literatureRelevant for purification and assessing thermal stability.
Solubility Data not available in searched literatureCritical for absorption, formulation, and bioavailability.
pKa Data not available in searched literatureGoverns the extent of ionization at physiological pH, impacting solubility and membrane permeability.
LogP Data not available in searched literatureA measure of lipophilicity, which is crucial for membrane transport and distribution.

Experimental Determination of Physicochemical Properties

The following sections outline the standard experimental protocols for determining the key physicochemical properties of this compound. The causality behind these experimental choices is emphasized to provide a deeper understanding of the data generated.

Melting Point Determination

The melting point of a solid crystalline substance is a fundamental physical property that provides an indication of its purity. A sharp melting range typically signifies a high degree of purity, while a broad melting range often suggests the presence of impurities.

Experimental Protocol: Capillary Melting Point Method

  • Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 2-3 mm.

  • Instrumentation: The capillary tube is placed in a calibrated melting point apparatus.

  • Measurement: The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

  • Observation: The temperature at which the first drop of liquid appears (onset) and the temperature at which the entire solid has melted (clear point) are recorded as the melting range.

Causality: A pure crystalline solid has a well-defined lattice structure requiring a specific amount of thermal energy to break down. Impurities disrupt this lattice, leading to a depression and broadening of the melting point.

Diagram 1: Workflow for Melting Point Determination

G cluster_prep Sample Preparation cluster_measurement Measurement cluster_data Data Recording prep1 Finely powder the crystalline sample prep2 Pack into a capillary tube (2-3 mm) prep1->prep2 meas1 Place capillary in melting point apparatus prep2->meas1 meas2 Heat at a controlled rate (1-2 °C/min) meas1->meas2 meas3 Observe for onset and clear points meas2->meas3 data1 Record the melting range meas3->data1 G cluster_ph_scale pH Scale cluster_ionization Ionization State of this compound low_ph Low pH (pH < pKa) pka_point pH = pKa non_ionized Predominantly Non-ionized (R-COOH) low_ph->non_ionized Favors high_ph High pH (pH > pKa) equal_mix 50% Ionized / 50% Non-ionized (R-COO⁻ / R-COOH) pka_point->equal_mix Defines ionized Predominantly Ionized (R-COO⁻) high_ph->ionized Favors

References

An In-depth Technical Guide to 6-Chlorochroman-2-carboxylic acid: Molecular Structure, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 6-Chlorochroman-2-carboxylic acid, a heterocyclic building block with significant potential in medicinal chemistry. We will delve into its molecular structure, synthesis, physicochemical properties, and known biological activities, offering insights for its application in research and drug development.

Molecular Identity and Structure

This compound is a synthetic organic compound belonging to the chroman class of heterocyclic compounds. Its structure features a chroman core, which is a bicyclic system consisting of a benzene ring fused to a dihydropyran ring. A chlorine atom is substituted at the 6-position of the benzene ring, and a carboxylic acid group is attached to the 2-position of the dihydropyran ring.

Chemical Formula: C₁₀H₉ClO₃[1][2]

Molecular Weight: 212.63 g/mol [1][2]

CAS Number: 40026-24-2[1][2]

Synonyms: 6-chloro-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid[1]

The presence of the chiral center at the C2 position means that this compound can exist as a racemic mixture of two enantiomers, (R)-6-Chlorochroman-2-carboxylic acid and (S)-6-Chlorochroman-2-carboxylic acid. The stereochemistry can play a crucial role in its biological activity and interaction with chiral biological targets.

Molecular Structure of this compound

Synthesis_Pathway p_chlorophenol p-Chlorophenol intermediate1 6-Chlorochromone-2-carboxylic acid p_chlorophenol->intermediate1 Several Steps final_product This compound intermediate1->final_product Catalytic Hydrogenation (e.g., H₂, Pd/C) Biological_Activity_Workflow cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies enzyme_assay Enzyme Assays (e.g., Phospholipase A2) cell_based_assay Cell-Based Assays (e.g., PGE2 production, Cholesterol Biosynthesis) enzyme_assay->cell_based_assay Confirm cellular activity animal_model Animal Models of Disease (e.g., Inflammation, Hyperlipidemia) cell_based_assay->animal_model Evaluate in vivo efficacy pk_pd Pharmacokinetic and Pharmacodynamic Studies animal_model->pk_pd Assess drug-like properties synthesis Synthesis and Purification of This compound synthesis->enzyme_assay

References

An In-Depth Technical Guide to the Synthesis of 6-Chlorochroman-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Chlorochroman-2-carboxylic acid is a key heterocyclic building block in medicinal chemistry, recognized for its presence in a variety of pharmacologically active agents. Its rigid, chiral scaffold allows for precise three-dimensional positioning of functional groups, making it a valuable intermediate in drug discovery. This technical guide provides a comprehensive overview of the primary synthesis pathways for this compound, offering field-proven insights into experimental choices, detailed step-by-step protocols, and a discussion of the underlying chemical principles. The narrative is grounded in authoritative references to ensure scientific integrity and to empower researchers in their synthetic endeavors.

Introduction: The Significance of the Chroman Scaffold

The chroman ring system, a bicyclic ether, is a privileged scaffold in medicinal chemistry due to its prevalence in natural products with diverse biological activities, including antioxidants like vitamin E. The incorporation of a carboxylic acid at the 2-position introduces a critical handle for further chemical modification and a potential point of interaction with biological targets. The 6-chloro substituent modulates the electronic properties of the aromatic ring and can influence the compound's pharmacokinetic and pharmacodynamic profile.

This guide will focus on the most established and practical synthetic routes to racemic this compound, as well as considerations for achieving enantiopure forms, which are often essential for targeted therapeutic applications.

Retrosynthetic Analysis and Key Strategic Considerations

A logical retrosynthetic disconnection of this compound points to two primary strategies, both of which involve the formation of the chroman ring system from a substituted phenol.

G cluster_path1 Pathway 1: Chromanone Reduction cluster_path2 Pathway 2: Chromone Reduction Target This compound Chromanone 6-Chloro-4-oxochroman-2-carboxylic acid Target->Chromanone Reduction of C4-carbonyl Chromone 6-Chlorochromone-2-carboxylic acid Target->Chromone Reduction of C4-carbonyl and C2-C3 double bond Phenol_Pyruvate 4-Chlorophenol + Pyruvic Acid Derivative Chromanone->Phenol_Pyruvate Cyclization Phenol_Acrylate Substituted Phenol + Acrylate Derivative Chromone->Phenol_Acrylate Cyclization

Figure 1: Retrosynthetic analysis of this compound.

Pathway 1 (The Chromanone Route): This is arguably the more direct and commonly employed route. It involves the reaction of 4-chlorophenol with a three-carbon electrophile, such as a pyruvic acid derivative, to form a β-phenoxy-α-ketoacid, which then undergoes an intramolecular Friedel-Crafts acylation to yield the 6-chloro-4-oxochroman-2-carboxylic acid intermediate. Subsequent reduction of the C4-ketone furnishes the target chroman.

Pathway 2 (The Chromone Route): This pathway commences with the reaction of a p-substituted phenol derivative with an acrylate or a related synthon to construct a 6-chlorochromone-2-carboxylic acid intermediate. A key challenge in this route is the selective reduction of both the C4-ketone and the C2-C3 double bond of the pyrone ring to afford the desired chroman structure.

Synthesis Pathway 1: The Chromanone Route (Recommended)

This pathway offers a reliable and scalable approach to this compound. The following protocol is adapted from established procedures for the synthesis of the analogous 6-fluorochroman-2-carboxylic acid, a well-documented process in the patent literature[1].

Overall Reaction Scheme

G p_chlorophenol 4-Chlorophenol michael_adduct Dimethyl 2-((4-chlorophenyl)oxy)maleate p_chlorophenol->michael_adduct 1. Michael Addition (Base catalyst, e.g., Et3N) dimethyl_acetylenedicarboxylate Dimethyl acetylenedicarboxylate dimethyl_acetylenedicarboxylate->michael_adduct diacid 2-((4-Chlorophenyl)oxy)maleic acid michael_adduct->diacid 2. Hydrolysis (e.g., NaOH, H2O/MeOH) chromanone_acid 6-Chloro-4-oxochroman-2-carboxylic acid diacid->chromanone_acid 3. Intramolecular Friedel-Crafts Acylation (e.g., conc. H2SO4) product This compound chromanone_acid->product 4. Catalytic Hydrogenation (e.g., Pd/C, H2, Acetic Acid)

Figure 2: Overall reaction scheme for the synthesis of this compound via the chromanone route.

Detailed Experimental Protocol

Step 1: Michael Addition to form Dimethyl 2-((4-chlorophenyl)oxy)maleate

  • To a stirred solution of 4-chlorophenol (1.0 eq) in a suitable solvent such as methanol, add a catalytic amount of a non-nucleophilic base like triethylamine (Et3N, ~0.1 eq).

  • Cool the mixture in an ice bath and add dimethyl acetylenedicarboxylate (1.05 eq) dropwise, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by thin-layer chromatography (TLC) until the starting phenol is consumed.

  • Remove the solvent under reduced pressure. The resulting crude product is typically used in the next step without further purification.

  • Expertise & Experience: The use of a non-nucleophilic base is crucial to promote the Michael addition of the phenoxide to the electron-deficient alkyne without competing with the desired reaction. The reaction is exothermic, hence the initial cooling and dropwise addition are important for safety and to minimize side reactions.

Step 2: Hydrolysis to 2-((4-Chlorophenyl)oxy)maleic acid

  • Dissolve the crude dimethyl 2-((4-chlorophenyl)oxy)maleate in a mixture of methanol and water.

  • Add an excess of sodium hydroxide (NaOH, ~2.5 eq) and heat the mixture to reflux for 2-4 hours.

  • Monitor the hydrolysis by TLC until the starting ester is no longer visible.

  • Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with a non-polar solvent like diethyl ether to remove any unreacted starting materials.

  • Cool the aqueous layer in an ice bath and acidify to pH 1-2 with concentrated hydrochloric acid (HCl).

  • Collect the precipitated solid by vacuum filtration, wash with cold water, and dry under vacuum to afford the diacid.

Step 3: Intramolecular Friedel-Crafts Acylation to 6-Chloro-4-oxochroman-2-carboxylic acid

  • Carefully add the dried 2-((4-chlorophenyl)oxy)maleic acid portion-wise to an excess of a strong acid, such as concentrated sulfuric acid or polyphosphoric acid, with stirring.

  • Heat the mixture to 80-90 °C for 2-3 hours. The reaction mixture will become a dark, viscous solution.

  • Monitor the cyclization by taking small aliquots, quenching with water, and analyzing by TLC or HPLC.

  • Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

  • Collect the resulting precipitate by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and dry to yield the crude 6-chloro-4-oxochroman-2-carboxylic acid.

  • Trustworthiness: The intramolecular Friedel-Crafts acylation is a self-validating system as the cyclization will proceed in a predictable manner due to the ortho-para directing effect of the ether oxygen and the activating nature of the carboxylic acid groups for electrophilic aromatic substitution.

Step 4: Catalytic Hydrogenation to this compound

  • In a high-pressure hydrogenation vessel, suspend the crude 6-chloro-4-oxochroman-2-carboxylic acid in a suitable solvent, such as glacial acetic acid.

  • Add a catalytic amount of palladium on carbon (5-10% Pd/C, ~1-5 mol% Pd).

  • Seal the vessel, purge with nitrogen, and then pressurize with hydrogen gas (typically 50-100 psi).

  • Heat the mixture to 50-70 °C and stir vigorously for 12-24 hours.

  • Monitor the reaction by TLC or HPLC for the disappearance of the starting material.

  • After the reaction is complete, cool the vessel to room temperature, carefully vent the hydrogen, and purge with nitrogen.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with additional solvent.

  • Remove the solvent from the filtrate under reduced pressure to yield the crude this compound.

  • Purify the product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).

  • Authoritative Grounding: The catalytic hydrogenation of the ketone to a methylene group is a well-established transformation.[2][3][4] The choice of palladium on carbon is a standard and effective catalyst for this type of reduction.[1]

Quantitative Data (Illustrative)

The following table provides illustrative data based on the synthesis of the analogous 6-fluoro compound.[1] Actual yields for the 6-chloro derivative may vary.

StepReactionTypical YieldPurity
1 & 2Michael Addition & Hydrolysis85-95%>95%
3Friedel-Crafts Acylation70-85%>90% (crude)
4Catalytic Hydrogenation80-90%>98% (after recrystallization)

Synthesis Pathway 2: The Chromone Route

This alternative pathway proceeds via a 6-chlorochromone-2-carboxylic acid intermediate. While viable, it can present challenges in the final reduction step.

Overall Reaction Scheme

G hydroxyacetophenone 5'-Chloro-2'-hydroxyacetophenone chromone_ester Ethyl 6-chlorochromone-2-carboxylate hydroxyacetophenone->chromone_ester 1. Claisen Condensation (Base, e.g., NaOEt) diethyl_oxalate Diethyl oxalate diethyl_oxalate->chromone_ester chromone_acid 6-Chlorochromone-2-carboxylic acid chromone_ester->chromone_acid 2. Hydrolysis (e.g., NaOH, H2O) product This compound chromone_acid->product 3. Catalytic Hydrogenation (e.g., Pd/C, H2)

Figure 3: Overall reaction scheme for the synthesis of this compound via the chromone route.

Discussion of Key Steps and Challenges

The initial Claisen condensation of 5'-chloro-2'-hydroxyacetophenone with diethyl oxalate in the presence of a strong base like sodium ethoxide is a standard method for constructing the chromone ring system.[5] Subsequent hydrolysis yields the 6-chlorochromone-2-carboxylic acid.

The critical and often challenging step is the complete reduction of the chromone intermediate. Catalytic hydrogenation must reduce both the C4-ketone and the C2-C3 double bond. In some cases, partial reduction can lead to the formation of the corresponding chromanone or other byproducts. The reaction conditions, including catalyst choice, solvent, temperature, and hydrogen pressure, must be carefully optimized to achieve the desired fully saturated chroman ring.

Enantioselective Synthesis and Resolution

The synthesis pathways described above yield a racemic mixture of (R)- and (S)-6-Chlorochroman-2-carboxylic acid. For many pharmaceutical applications, a single enantiomer is required. Two primary strategies can be employed to obtain enantiopure material:

1. Chiral Resolution of the Racemic Mixture: This is a classical and often practical approach. It involves the formation of diastereomeric salts by reacting the racemic carboxylic acid with a chiral amine resolving agent, such as (R)-(+)-α-methylbenzylamine or (S)-(-)-α-methylbenzylamine.[4][6] The resulting diastereomeric salts can then be separated by fractional crystallization due to their different solubilities. Subsequent acidification of the separated salts liberates the individual enantiomers of this compound.

2. Asymmetric Synthesis: Modern organocatalysis offers promising avenues for the direct enantioselective synthesis of chroman derivatives.[3][7][8][9] While a specific organocatalytic method for this compound is not widely reported, related asymmetric syntheses of chromanes suggest that this is a feasible and highly desirable area for future research and development. Such methods could involve, for example, an asymmetric Michael addition of 4-chlorophenol to an α,β-unsaturated carbonyl compound catalyzed by a chiral organocatalyst.

Conclusion

The synthesis of this compound is a well-established process in medicinal chemistry, with the chromanone route representing a robust and reliable pathway. This guide has provided a detailed, step-by-step protocol, grounded in authoritative literature, to enable researchers to confidently produce this valuable intermediate. The discussion of alternative routes and strategies for obtaining enantiopure material offers a comprehensive overview of the synthetic landscape for this important molecule. As the demand for enantiomerically pure and structurally complex drug candidates continues to grow, the development of novel and efficient asymmetric syntheses of this compound and its derivatives will remain an active and important area of chemical research.

References

The Role of 6-Chlorochroman-2-carboxylic Acid in Modern Research and Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers

Abstract

6-Chlorochroman-2-carboxylic acid (CAS No: 40026-24-2) is a heterocyclic building block that has garnered significant interest within the scientific community.[1][2][3] Its rigid chroman scaffold, combined with the reactive carboxylic acid moiety and the influential chloro-substituent, makes it a versatile tool in medicinal chemistry and pharmacological research. This guide provides an in-depth analysis of its core applications, moving beyond simple cataloging of facts to explore the causality behind its use in experimental design. We will delve into its function as a critical chemical intermediate for synthesizing novel therapeutic agents and examine its intrinsic biological activities, supported by detailed experimental workflows and mechanistic diagrams.

Core Chemical Attributes and Strategic Importance

This compound is a derivative of the benzopyran ring system. Its strategic value in research stems from several key features:

  • Structural Scaffold: The chroman core is a privileged structure in medicinal chemistry, found in a variety of biologically active compounds, including antioxidants like Vitamin E.

  • Reactive Handle: The carboxylic acid group at the 2-position serves as a versatile synthetic handle for derivatization, enabling the exploration of structure-activity relationships (SAR) through the formation of amides, esters, and other functional groups.

  • Electronic Modulation: The chlorine atom at the 6-position significantly modulates the electronic properties of the aromatic ring, which can enhance binding affinity to biological targets and improve pharmacokinetic properties. The inclusion of chlorine is a well-established strategy in drug discovery, with over 250 FDA-approved chlorinated drugs on the market.[4][5]

Chemical Property Value Source
CAS Number 40026-24-2[1][2]
Molecular Formula C₁₀H₉ClO₃[1][2]
Molecular Weight 212.63 g/mol [1]
Purity (Typical) ≥97%[1][2]
Synonyms 6-chloro-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid[2][3]

Application as a Versatile Chemical Intermediate

The primary use of this compound in research is as a starting material for the synthesis of more complex, biologically active molecules.[6] Its structural framework is a cornerstone for building compounds targeting a range of therapeutic areas.

Synthesis of Novel PPARα/γ Dual Agonists

Research has demonstrated that derivatives of the chroman-2-carboxylic acid scaffold are potent Peroxisome Proliferator-Activated Receptor (PPAR) agonists. Specifically, (2R)-2-Ethylchromane-2-carboxylic acids have been identified as novel PPARα/γ dual agonists, which are valuable as both antihyperglycemic and hypolipidemic agents.[7] While this study focuses on an ethyl-substituted analog, this compound serves as a key precursor for creating libraries of such compounds, where the chloro-substituent can be used to fine-tune activity and selectivity.

Development of Anti-inflammatory and Antimicrobial Agents

The related compound, 6-chlorochromone-2-carboxylic acid, is utilized to construct chromone derivatives that exhibit kinase inhibition, antimicrobial, and anti-inflammatory properties.[6][8] The chroman (the saturated form) serves a similar role, allowing researchers to explore the impact of scaffold saturation on biological activity. The general workflow involves using the carboxylic acid as an anchor point for coupling with various amine- or alcohol-containing fragments to generate a diverse chemical library for screening.

Experimental Workflow: Synthesis of a Derivative Library

The following diagram outlines the logical flow for leveraging this compound as a foundational building block in a drug discovery program.

G cluster_prep Phase 1: Preparation cluster_diversify Phase 2: Diversification cluster_process Phase 3: Processing & Screening start 6-Chlorochroman- 2-carboxylic Acid activate Carboxylic Acid Activation (e.g., with HATU, EDC) start->activate Step 1 couple Amide/Ester Coupling Reaction activate->couple library Diverse Amine/ Alcohol Library library->couple purify Purification (e.g., Chromatography) couple->purify Step 2 screen High-Throughput Biological Screening purify->screen Step 3 hit Hit Compound Identification screen->hit Step 4

Caption: General workflow for creating a derivative library from the core scaffold.

Intrinsic Biological and Pharmacological Activities

Beyond its role as a synthetic intermediate, this compound and its close analogs exhibit direct biological effects that are of significant research interest.

Antagonism of Cholesterol Biosynthesis and Lipolysis

Pioneering work published in the Journal of Medicinal Chemistry established 6-chlorochroman-2-carboxylic acids as antagonists of cholesterol biosynthesis and lipolysis in vitro.[7] This activity positions the compound as a valuable tool for studying lipid metabolism and as a lead structure for developing new hypolipidemic agents. The research involved evaluating its ability to interfere with key pathways in liver homogenates, providing a direct measure of its effect on lipid production.

Inhibition of Prostaglandin E2 (PGE2) Biosynthesis

This compound has been shown to inhibit the biosynthesis of prostaglandin E2 (PGE2). This anti-inflammatory effect is achieved by targeting and inhibiting the phospholipase A2 (PLA2) enzyme. PLA2 is responsible for liberating arachidonic acid from cell membranes, which is the rate-limiting step in the production of prostaglandins and other inflammatory mediators.

By blocking this initial step, the compound effectively reduces the downstream cascade, leading to several measurable effects:

  • Decreased Platelet Activation and Aggregation: Reduced prostaglandin levels result in lower platelet activity.

  • Reduced Malondialdehyde Levels: It has been shown to decrease malondialdehyde, an indicator of oxidative stress, in rat liver cells.

  • Inhibition of Collagen Synthesis: The compound is also capable of inhibiting collagen synthesis.

These combined activities suggest its potential utility in research related to cardiovascular disease and inflammatory conditions.

Signaling Pathway: Mechanism of PLA2 Inhibition

The following diagram illustrates the molecular mechanism by which this compound exerts its anti-inflammatory effects.

G membrane Cell Membrane Phospholipids pla2 Phospholipase A2 (PLA2) membrane->pla2 Substrate arachidonic Arachidonic Acid pla2->arachidonic Catalyzes Release compound 6-Chlorochroman- 2-carboxylic acid compound->pla2 Inhibits prostaglandins Prostaglandins (e.g., PGE2) arachidonic->prostaglandins COX Enzymes inflammation Inflammation & Platelet Aggregation prostaglandins->inflammation

References

6-Chlorochroman-2-carboxylic acid discovery and history

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 6-Chlorochroman-2-carboxylic Acid: From Discovery to Modern Applications

Introduction

This compound is a heterocyclic compound featuring a chroman core structure substituted with a chlorine atom at the 6-position and a carboxylic acid group at the 2-position. As a chiral molecule, it exists as two enantiomers, (R)- and (S)-6-chlorochroman-2-carboxylic acid. This compound has garnered interest within the scientific community primarily as a synthetic intermediate and a scaffold for the development of biologically active molecules. Its history is rooted in the exploration of hypolipidemic agents and has evolved to encompass a range of biochemical investigations. This guide provides a comprehensive overview of its discovery, synthesis, and biological significance, tailored for professionals in chemical and pharmaceutical research.

Part 1: Historical Context and Discovery

The first significant and detailed report on this compound emerged in the early 1970s from the laboratory of Donald T. Witiak. Research at that time was heavily focused on developing novel agents to manage high cholesterol and lipid levels, a major risk factor for cardiovascular disease. The work was built upon the interest in hypolipidemic agents like α-(4-chlorophenoxy)-α-methylpropionic acid.

In a seminal 1971 paper published in the Journal of Medicinal Chemistry, Witiak and his colleagues described the synthesis and biological evaluation of a series of 6-chlorochroman-2-carboxylic acids.[1][2] The core scientific rationale was to explore cyclic analogs of existing drugs to understand structure-activity relationships and potentially develop compounds with improved therapeutic profiles. The chroman ring system was chosen to impart conformational rigidity compared to the flexible side chains of existing lipid-lowering agents. This foundational study laid the groundwork for future investigations into the biological activities of this and related chroman derivatives.

Part 2: Synthesis and Methodologies

The synthesis of chroman-2-carboxylic acids has been approached through several routes. The original 1971 synthesis by Witiak et al. provides a classic example of the chemical logic and challenges involved.[2] More recent advancements have sought to optimize these processes, particularly for related halogenated analogs.

Classical Synthetic Approach

The initial synthesis involved a multi-step process starting from p-chlorophenol. A key intermediate, β-(2-hydroxy-5-chlorobenzoyl)acrylic acid, was prepared and then subjected to cyclization. However, this route presented significant challenges. For instance, attempts to reduce the double bond in the precursor chromone ring were often unsuccessful, leading to the formation of dimers or complex mixtures of products under various catalytic hydrogenation conditions.[2] This highlights a critical aspect of synthetic chemistry: the reactivity of a molecule is not merely the sum of its functional groups, and unexpected side reactions can dominate.

A more successful pathway involved the cyclization of a β-(2-hydroxyaroyl)acrylate, a method adapted from earlier work by Cocker and coworkers.[2]

Representative Experimental Protocol

The following protocol is a representative synthesis for a halogenated chroman-2-carboxylic acid, based on established chemical principles for this class of compounds. The synthesis of the fluoro-analog, for example, starts from p-fluorophenol.[3][4]

Step 1: Synthesis of 6-Fluoro-4-oxo-4H-1-benzopyran-2-carboxylic acid

  • Reaction Setup: In a four-necked flask, dissolve p-fluorophenol in methanol.[4]

  • Addition Reaction: Introduce dimethyl acetylenedicarboxylate to initiate an addition reaction, forming dimethyl 2-(p-fluorophenoxy)acetylenedicarboxylate.

  • Hydrolysis: The resulting product is hydrolyzed under alkaline conditions to yield 2-(p-fluorophenoxy)butenedioic acid.

  • Cyclization: The butenedioic acid derivative is then dissolved in concentrated sulfuric acid to facilitate a cyclization reaction, yielding 6-fluoro-4-oxo-4H-1-benzopyran-2-carboxylic acid.[4]

Step 2: Catalytic Hydrogenation to 6-Fluorochroman-2-carboxylic acid

  • Hydrogenation: The 6-fluoro-4-oxo-4H-1-benzopyran-2-carboxylic acid is placed in a high-pressure hydrogenation vessel with a 5% Palladium on carbon (Pd/C) catalyst in glacial acetic acid.[4]

  • Reaction Conditions: The vessel is pressurized with hydrogen gas (e.g., to 2.0 MPa) and heated (e.g., to 70-80°C).[4]

  • Workup: After the reaction is complete, the catalyst is filtered off, and the solvent is removed under reduced pressure. The crude product is then recrystallized to yield the final 6-fluorochroman-2-carboxylic acid.[4] A similar strategy is applicable for the 6-chloro analog.

Modern Synthetic Enhancements

While the classical methods are robust, modern organic synthesis often prioritizes efficiency, safety, and sustainability. For the closely related chromone-2-carboxylic acids, microwave-assisted synthesis has been shown to dramatically reduce reaction times and increase yields.[5] This technique uses microwave energy to heat chemical reactions more efficiently than conventional methods, often leading to cleaner products and simplifying purification.[5]

Visualization of Synthetic Workflow

The following diagram illustrates a generalized synthetic pathway to a 6-halogenated chroman-2-carboxylic acid.

Synthesis_Workflow A p-Halophenol C Addition & Hydrolysis A->C B Dimethyl Acetylenedicarboxylate B->C D 2-(p-Halophenoxy) butenedioic acid C->D E Cyclization (Conc. H2SO4) D->E F 6-Halo-4-oxo-4H-1-benzopyran- 2-carboxylic acid E->F G Catalytic Hydrogenation (H2, Pd/C) F->G H 6-Halochroman- 2-carboxylic acid G->H

Caption: Generalized synthetic route to 6-halochroman-2-carboxylic acid.

Part 3: Biological Activity and Mechanism of Action

This compound and its derivatives have been investigated for a variety of biological activities, stemming from the initial exploration of their effects on lipid metabolism.

Modulation of Lipid Metabolism

The primary finding from the 1971 Witiak study was that this compound acts as an antagonist for cholesterol biosynthesis and lipolysis in vitro.[1][2] This activity positioned it as a compound of interest in the field of cardiovascular drug discovery.

Inhibition of Prostaglandin Synthesis

Further studies revealed a more specific mechanism of action. This compound inhibits the biosynthesis of prostaglandin E2 (PGE2) by targeting the phospholipase A2 enzyme. This enzyme is critical for releasing arachidonic acid from cell membranes, which is the precursor for prostaglandins and other inflammatory mediators. By inhibiting this step, the compound can reduce platelet activation and aggregation, processes central to thrombosis and cardiovascular events. This mechanism also explains its observed ability to reduce malondialdehyde levels, a marker of oxidative stress.

Visualization of Mechanism of Action

This diagram illustrates the inhibitory effect of this compound on the arachidonic acid cascade.

Mechanism_of_Action cluster_membrane Cell Membrane cluster_pathway Arachidonic Acid Cascade Membrane Membrane Phospholipids PLA2 Phospholipase A2 AA Arachidonic Acid PLA2->AA releases Prostaglandins Prostaglandins (e.g., PGE2) AA->Prostaglandins metabolized by COX enzymes Effect ↓ Platelet Aggregation ↓ Inflammation Prostaglandins->Effect Inhibitor 6-Chlorochroman- 2-carboxylic acid Inhibitor->PLA2 Inhibits

Caption: Inhibition of Phospholipase A2 by this compound.

Broader Therapeutic Potential of the Scaffold

The chroman-2-carboxylic acid scaffold has proven to be a versatile template for drug discovery. For instance, derivatives have been synthesized and evaluated for their ability to inhibit nuclear factor-kappaB (NF-κB), a key transcription factor involved in inflammatory responses.[6] Specifically, N-substituted phenylamides of 6- or 7-methylchroman-2-carboxylic acid have shown potent inhibitory activity in cellular assays.[6] Furthermore, the 6-fluoro analog is a key chiral building block for important pharmaceuticals.[7][8] These findings underscore the value of this compound not just as a standalone agent, but as a foundational structure for generating new therapeutic leads.

Part 4: Physicochemical Data and Specifications

A summary of the key identifiers and properties of this compound is provided below for easy reference.

PropertyValueSource
CAS Number 40026-24-2[9][10]
Molecular Formula C₁₀H₉ClO₃[9][10]
Molecular Weight 212.63 g/mol [9]
IUPAC Name 6-chloro-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid[9]
Synonyms 6-chloro-2-chromanecarboxylic acid[11]
Physical Form Solid[11]
Purity (Typical) >97%[10][11]

Conclusion

From its rational design in the early 1970s as a potential hypolipidemic agent, this compound has evolved into a valuable tool for chemical and biological research. The initial studies by Witiak et al. not only introduced the compound but also provided crucial insights into the synthetic challenges and structure-activity relationships of chroman derivatives. Subsequent research has elucidated a more defined mechanism of action involving the inhibition of phospholipase A2, linking the compound to the modulation of inflammatory pathways. Today, this compound and its halogenated analogs serve as important scaffolds and chiral building blocks in the synthesis of novel, biologically active molecules, demonstrating a lasting legacy that extends far beyond its original intended application.

References

Spectral Analysis of 6-Chlorochroman-2-carboxylic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Molecular Structure and Spectroscopic Overview

6-Chlorochroman-2-carboxylic acid (CAS No. 40026-24-2) possesses a chroman backbone, a bicyclic system containing a dihydropyran ring fused to a benzene ring.[1][2] The structure is further functionalized with a chlorine atom at the 6-position of the aromatic ring and a carboxylic acid group at the 2-position of the dihydropyran ring. These features give rise to a unique spectral fingerprint.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are indispensable for structural confirmation.

¹H NMR Spectroscopy: A Proton's Perspective

The proton NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the aromatic, chiral, and aliphatic protons. The acidic proton of the carboxylic acid is expected to appear as a broad singlet in the downfield region of the spectrum, typically between 10-12 ppm, a characteristic feature of carboxylic acids.[3][4][5][6][7][8] This significant downfield shift is due to deshielding effects from the electronegative oxygen atoms and the anisotropic effect of the carbonyl group.[7][8]

The protons on the aromatic ring will present as a complex splitting pattern. The proton at position 5 (ortho to the chlorine) is expected to be a doublet, while the protons at positions 7 and 8 will likely appear as a doublet and a doublet of doublets, respectively, due to their coupling with each other.

The protons on the dihydropyran ring, specifically at the C3 and C4 positions, will show characteristic signals for an aliphatic system adjacent to an oxygen atom and an aromatic ring. The proton at the C2 position, being adjacent to the carboxylic acid group, will be deshielded and is expected to appear as a doublet of doublets.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton AssignmentPredicted Chemical Shift (ppm)Predicted Multiplicity
COOH10.0 - 12.0br s
H-5~7.2d
H-7~6.9dd
H-8~6.8d
H-24.5 - 5.0dd
H-42.8 - 3.2m
H-32.0 - 2.5m

Predicted chemical shifts are estimates based on analogous structures and general NMR principles. Actual values may vary depending on the solvent and experimental conditions.

¹³C NMR Spectroscopy: The Carbon Framework

The ¹³C NMR spectrum will provide a count of the unique carbon environments in the molecule. For this compound, ten distinct signals are expected. The carbonyl carbon of the carboxylic acid will be the most downfield signal, typically appearing in the 165-185 ppm region.[6][8][9] The aromatic carbons will resonate in the 110-160 ppm range, with the carbon bearing the chlorine atom (C-6) and the oxygen-bound carbon (C-8a) being the most deshielded in this region. The aliphatic carbons of the dihydropyran ring will appear in the upfield region of the spectrum.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AssignmentPredicted Chemical Shift (ppm)
C=O170 - 180
C-8a150 - 155
C-6128 - 133
C-4a125 - 130
C-5125 - 130
C-7118 - 123
C-8115 - 120
C-270 - 75
C-425 - 30
C-320 - 25

Predicted chemical shifts are estimates. The use of techniques like DEPT (Distortionless Enhancement by Polarization Transfer) would be crucial to differentiate between CH, CH₂, and CH₃ groups.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound will be dominated by the characteristic absorptions of the carboxylic acid group.

A very broad O-H stretching band is expected in the region of 2500-3300 cm⁻¹, which is a hallmark of hydrogen-bonded carboxylic acids.[8][10][11][12] This broadness is due to the strong intermolecular hydrogen bonding forming dimers. The C=O stretching vibration of the carbonyl group will appear as a strong, sharp peak between 1700 and 1725 cm⁻¹.[11] The presence of the aromatic ring will give rise to C=C stretching bands in the 1450-1600 cm⁻¹ region and C-H stretching just above 3000 cm⁻¹. The C-O stretching of the ether in the chroman ring and the carboxylic acid will be visible in the 1000-1300 cm⁻¹ fingerprint region. The C-Cl stretch is expected to appear in the 600-800 cm⁻¹ range.

Table 3: Predicted Key IR Absorption Bands for this compound

Functional GroupVibrationPredicted Wavenumber (cm⁻¹)Intensity
Carboxylic AcidO-H Stretch2500 - 3300Strong, Very Broad
Carboxylic AcidC=O Stretch1700 - 1725Strong, Sharp
Aromatic RingC=C Stretch1450 - 1600Medium to Strong
Aromatic RingC-H Stretch> 3000Medium, Sharp
Ether/Carboxylic AcidC-O Stretch1000 - 1300Medium to Strong
Alkyl HalideC-Cl Stretch600 - 800Medium

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation. For this compound (C₁₀H₉ClO₃), the molecular weight is 212.63 g/mol .

The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 212 and an M+2 peak at m/z 214 with an intensity of about one-third of the M⁺ peak, which is characteristic of the presence of a single chlorine atom.

The fragmentation of carboxylic acids often involves the loss of the hydroxyl group (-OH, 17 amu) and the entire carboxyl group (-COOH, 45 amu). A common fragmentation pathway for chroman derivatives involves a retro-Diels-Alder reaction.

Predicted Fragmentation Pathway:

M [M]⁺˙ m/z 212/214 M_minus_OH [M-OH]⁺ m/z 195/197 M->M_minus_OH - OH M_minus_COOH [M-COOH]⁺ m/z 167/169 M->M_minus_COOH - COOH Fragment_A Fragment A (Retro-Diels-Alder) m/z 154/156 M->Fragment_A Retro-Diels-Alder

Caption: Predicted major fragmentation pathways for this compound in EI-MS.

Experimental Protocols

To obtain the spectral data discussed, the following standard methodologies would be employed:

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

  • ¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. Standard parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.

IR Spectroscopy
  • Sample Preparation: For a solid sample, prepare a KBr pellet by grinding a small amount of the compound with dry potassium bromide and pressing it into a transparent disk. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used with the neat solid.

  • Data Acquisition: Record the spectrum on a Fourier Transform Infrared (FTIR) spectrometer, typically over the range of 4000 to 400 cm⁻¹. A background spectrum of the empty sample compartment or pure KBr should be collected and subtracted from the sample spectrum.

Mass Spectrometry
  • Sample Introduction: Introduce a dilute solution of the compound in a volatile solvent (e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS) for separation prior to analysis.

  • Ionization: Utilize Electron Ionization (EI) at 70 eV for fragmentation analysis or a softer ionization technique like Electrospray Ionization (ESI) to primarily observe the molecular ion.

  • Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-500 amu).

Conclusion

This technical guide provides a detailed, albeit predictive, spectroscopic analysis of this compound. The outlined NMR, IR, and MS data, based on established chemical principles, serve as a valuable reference for researchers in the synthesis and characterization of this compound and its analogs. The provided protocols offer a standardized approach to obtaining experimental data, which would be the ultimate confirmation of the predicted spectral features.

References

(R)-6-chlorochromane-2-carboxylic acid properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to (R)-6-chlorochromane-2-carboxylic acid

Prepared by: Gemini, Senior Application Scientist

Introduction

(R)-6-chlorochromane-2-carboxylic acid is a chiral heterocyclic compound of significant interest within the pharmaceutical and life sciences industries. As a derivative of the chromane scaffold, its stereochemically defined structure makes it a valuable chiral building block for the synthesis of complex, biologically active molecules. The carboxylic acid functional group is a key pharmacophore in hundreds of approved drugs, playing a critical role in a molecule's solubility, bioavailability, and interaction with biological targets.[1] The precise stereochemistry at the C2 position of the chromane ring is often crucial for pharmacological activity, making access to enantiomerically pure forms, such as the (R)-enantiomer, essential for drug development programs.[2]

This technical guide provides a comprehensive overview of the known properties, synthesis, analytical characterization, and applications of (R)-6-chlorochromane-2-carboxylic acid, designed for researchers, chemists, and drug development professionals.

Physicochemical and Structural Properties

The fundamental properties of 6-chlorochromane-2-carboxylic acid are summarized below. While specific data for the (R)-enantiomer is not widely published, the molecular formula, weight, and the CAS Number for the racemic mixture are well-defined.

Key Properties
PropertyValueSource(s)
Molecular Formula C₁₀H₉ClO₃[3]
Molecular Weight 212.63 g/mol [3]
CAS Number 40026-24-2 (for racemic mixture)[3]
Appearance Expected to be a white to off-white solidInferred from related compounds
Solubility Poorly soluble in water; soluble in organic solvents like ethanol, ether, and chlorinated solvents.
Melting Point Not specified in surveyed literature.
Specific Optical Rotation Not specified in surveyed literature.
Molecular Structure

The structure features a chromane (3,4-dihydro-2H-1-benzopyran) ring system, chlorinated at the 6-position of the benzene ring. The chiral center is located at the 2-position (C2), which bears the carboxylic acid group. The "(R)" designation refers to the absolute stereochemistry at this carbon, as defined by the Cahn-Ingold-Prelog priority rules.

Caption: 2D structure of (R)-6-chlorochromane-2-carboxylic acid.

Synthesis and Manufacturing

Obtaining enantiomerically pure (R)-6-chlorochromane-2-carboxylic acid typically involves a two-stage process: first, the synthesis of the racemic mixture, followed by the separation of the desired (R)-enantiomer from the (S)-enantiomer through chiral resolution.

Stage 1: Synthesis of Racemic (±)-6-chlorochromane-2-carboxylic acid

A common and effective route to the racemic chromane core is via a condensation and subsequent intramolecular cyclization reaction starting from a substituted phenol.

Protocol: Synthesis of Racemic Acid

  • Reaction Setup: To a solution of 4-chlorophenol (1.0 eq) and ethyl pyruvate (1.1 eq) in a suitable solvent such as toluene, add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid, 0.05 eq).

  • Condensation: Heat the mixture to reflux with a Dean-Stark apparatus to remove water formed during the initial condensation reaction. Monitor the reaction by Thin Layer Chromatography (TLC) until the starting phenol is consumed.

    • Scientific Rationale: The acid catalyst protonates the carbonyl of the pyruvate, activating it for nucleophilic attack by the phenol. The subsequent dehydration and cyclization steps are also acid-catalyzed.

  • Cyclization & Reduction: Cool the reaction mixture. Add a reducing agent, such as sodium cyanoborohydride (NaBH₃CN, 1.5 eq), in portions. The in-situ formed chromone intermediate is reduced to the chromane.

  • Hydrolysis: After the reduction is complete, add a solution of sodium hydroxide (2.0 eq) in water/methanol and heat the mixture to reflux to hydrolyze the ethyl ester to the carboxylic acid.

  • Workup and Isolation: Cool the mixture, acidify with aqueous HCl to pH ~2 to precipitate the product. Filter the resulting solid, wash with cold water, and dry under vacuum to yield racemic (±)-6-chlorochromane-2-carboxylic acid.

Stage 2: Chiral Resolution of the Racemic Mixture

The most established method for separating enantiomers of a carboxylic acid is through the formation of diastereomeric salts using a chiral base.[4][5]

Protocol: Classical Chiral Resolution

  • Salt Formation: Dissolve the racemic acid (1.0 eq) in a hot solvent (e.g., ethanol or acetonitrile). In a separate flask, dissolve a chiral resolving agent, such as (R)-(+)-1-phenylethylamine (0.5 eq), in the same solvent.[4]

  • Crystallization: Slowly add the amine solution to the acid solution. Allow the mixture to cool slowly to room temperature, then potentially cool further in an ice bath to promote crystallization. The salt formed between the (R)-acid and the (R)-amine, or the (S)-acid and the (R)-amine, will have different solubilities, and one will preferentially crystallize.

    • Scientific Rationale: Enantiomers have identical physical properties, but diastereomers (like the (R,R) and (S,R) salts) have different properties, including solubility, allowing them to be separated by physical means like fractional crystallization.[5]

  • Isolation of Diastereomer: Filter the crystals and wash with a small amount of cold solvent. This solid is an enriched diastereomeric salt. Multiple recrystallizations may be necessary to achieve high diastereomeric purity.

  • Liberation of the Enantiomer: Suspend the purified diastereomeric salt in a mixture of water and an organic solvent (e.g., ethyl acetate). Add a strong acid (e.g., 2M HCl) and stir until the solid dissolves. The acid protonates the carboxylate and liberates the free (R)-6-chlorochromane-2-carboxylic acid into the organic layer, while the chiral amine remains in the aqueous layer as its hydrochloride salt.

  • Final Purification: Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the enantiomerically enriched (R)-6-chlorochromane-2-carboxylic acid.

synthesis_workflow phenol 4-Chlorophenol + Ethyl Pyruvate condensation Acid-Catalyzed Condensation & Cyclization/Reduction phenol->condensation chiral_base (R)-1-Phenylethylamine salt_formation Diastereomeric Salt Formation chiral_base->salt_formation hydrolysis Ester Hydrolysis (NaOH) condensation->hydrolysis racemate Racemic (±)-Acid hydrolysis->racemate racemate->salt_formation separation Fractional Crystallization salt_formation->separation diastereomer Purified (R,R) Salt separation->diastereomer acidification Acidification (HCl) & Liquid-Liquid Extraction diastereomer->acidification final_product (R)-6-chlorochromane- 2-carboxylic acid acidification->final_product

Caption: General workflow for the synthesis and resolution of the target compound.

Analytical Characterization

Confirming the identity, purity, and stereochemical integrity of the final compound is critical. A combination of spectroscopic and chromatographic techniques is employed.

TechniqueExpected Observations
¹H NMR Acidic O-H proton as a broad singlet around 10-12 ppm. Protons on the aromatic ring (C5, C7, C8) between 6.8-7.5 ppm. Protons on the dihydropyran ring (C2, C3, C4) between 2.0-5.0 ppm.[6]
¹³C NMR Carboxylic acid carbonyl carbon (C=O) between 160-180 ppm. Aromatic carbons between 115-155 ppm. Aliphatic carbons of the dihydropyran ring between 20-80 ppm.[6]
Infrared (IR) A very broad O-H stretch from approx. 3300-2500 cm⁻¹. A sharp, strong carbonyl (C=O) stretch around 1710 cm⁻¹. Aromatic C=C stretches around 1600 and 1500 cm⁻¹.[7]
Mass Spec (MS) The molecular ion peak [M]⁺ corresponding to the molecular weight (212.63 for C₁₀H₉ClO₃). Common fragments would include the loss of the carboxyl group (-COOH, M-45).
Chiral HPLC Using a suitable chiral stationary phase, the (R) and (S) enantiomers can be separated and quantified to determine the enantiomeric excess (ee%) of the final product. This is the definitive analysis for stereochemical purity.[8]

Applications in Research and Drug Development

Chiral chromane-2-carboxylic acids and their derivatives are recognized as privileged scaffolds in medicinal chemistry.

  • Chiral Building Blocks: The primary application is as a starting material or key intermediate in the multi-step synthesis of drug candidates. The defined stereocenter at C2 is incorporated into the final target molecule.

  • Platelet Aggregation Inhibitors: Chromane derivatives have been investigated for their potential as inhibitors of platelet aggregation, a key process in thrombosis.[9]

  • Neuroprotective Agents: Related chromane structures have been explored as agonists for serotonin receptors, showing potential neuroprotective effects.[2]

  • General Drug Discovery: The carboxylic acid group can serve as a handle for further chemical modification (e.g., amide or ester formation) or as a key binding element to interact with amino acid residues (like arginine or lysine) in a protein's active site.[1]

Safety and Handling

While a specific Safety Data Sheet (SDS) for the (R)-enantiomer is not widely available, data from closely related chloro- and fluoro-substituted carboxylic acids indicates the following precautions should be taken.[10][11]

  • Hazards: Expected to be harmful if swallowed, in contact with skin, or if inhaled. Causes skin irritation and serious eye irritation. May cause respiratory irritation.[10][11]

  • Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat. Use in a well-ventilated area or a chemical fume hood.[12]

  • Handling: Avoid breathing dust. Wash hands thoroughly after handling. Avoid contact with skin and eyes.[12]

  • Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated place.

This guide provides a technical framework for understanding (R)-6-chlorochromane-2-carboxylic acid. Researchers should always consult specific literature and safety documentation relevant to their exact experimental context.

References

An In-depth Technical Guide to 6-Chlorochroman-2-carboxylic Acid and its Synonymous Nomenclature

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 6-Chlorochroman-2-carboxylic acid, a versatile heterocyclic building block with significant applications in pharmaceutical and agrochemical research. This document is intended for researchers, scientists, and professionals in drug development, offering in-depth insights into its chemical identity, synthesis, biological activities, and analytical methodologies.

Part 1: Chemical Identity and Synonyms

This compound is a chlorinated derivative of chroman-2-carboxylic acid. Due to the complexities of chemical nomenclature, it is recognized by several synonymous names in scientific literature and commercial catalogs. Understanding these synonyms is crucial for effective literature searches and material procurement.

The most widely accepted and utilized synonym is 6-chloro-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid .[1] This name explicitly details the structural features of the molecule according to IUPAC nomenclature guidelines.

Table 1: Core Identifiers for this compound

IdentifierValue
Primary Name This compound
Systematic Name 6-chloro-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid[1]
CAS Number 40026-24-2[1]
Molecular Formula C₁₀H₉ClO₃[1]
Molecular Weight 212.63 g/mol

Part 2: Synthesis and Preparation

The synthesis of this compound and its analogs is a critical aspect of its application in research and development. Several synthetic routes have been reported, with the choice of method often depending on the desired scale, purity, and available starting materials.

A. Synthesis via Phenol and γ-Butyrolactone Derivatives

A common and efficient method for the preparation of 3,4-dihydro-2H-1-benzopyran-2-carboxylic acid compounds involves a two-step process starting from a substituted phenol and a γ-butyrolactone compound.[2] This method is advantageous due to its reasonable route design, simple steps, and suitability for industrial-scale production.[2]

Experimental Protocol:

Step 1: Intermediate Formation

  • To a solution of a p-chlorophenol in a suitable solvent, add an equimolar amount of a γ-butyrolactone derivative.

  • Under an inert atmosphere, add a strong base (e.g., sodium hydride) portion-wise at 0°C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude intermediate.

Step 2: Ring Closure

  • Dissolve the crude intermediate from Step 1 in a suitable solvent (e.g., dichloromethane).

  • Add a Lewis acid catalyst (e.g., aluminum chloride) or a strong protic acid (e.g., trifluoromethanesulfonic acid) at room temperature.[2]

  • Heat the reaction mixture to reflux and monitor by TLC.

  • Upon completion, cool the reaction to room temperature and quench with dilute hydrochloric acid.

  • Separate the organic layer, and extract the aqueous layer with the same organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield this compound.

Part 3: Biological Activity and Mechanisms of Action

This compound and its derivatives have garnered significant interest due to their diverse biological activities. These compounds have been investigated for their potential as anti-inflammatory, cardiovascular, and metabolic agents.

A. Anti-inflammatory and Analgesic Properties

One of the key mechanisms of action for this compound is its ability to inhibit the biosynthesis of prostaglandin E2 (PGE2). PGE2 is a key mediator of inflammation and pain. The inhibition is achieved through the targeting of the phospholipase A2 (PLA2) enzyme.

Signaling Pathway: Phospholipase A2 and Prostaglandin Synthesis

PLA2_Pathway Cell_Membrane Cell Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Cell_Membrane->Arachidonic_Acid PLA2 Prostaglandins Prostaglandins (e.g., PGE2) Arachidonic_Acid->Prostaglandins COX_Enzymes PLA2 Phospholipase A2 6_Chlorochroman This compound 6_Chlorochroman->PLA2 Inhibition Inflammation Inflammation & Pain Prostaglandins->Inflammation COX_Enzymes COX-1 / COX-2

Caption: Inhibition of the Phospholipase A2 pathway by this compound.

B. Regulation of Gene Expression via NF-κB Inhibition

Derivatives of chroman-2-carboxylic acid have been shown to inhibit the activity of Nuclear Factor-kappa B (NF-κB).[3] NF-κB is a crucial transcription factor involved in the inflammatory response, cell survival, and proliferation. Its dysregulation is implicated in numerous inflammatory diseases and cancers.

Signaling Pathway: NF-κB Activation and Inhibition

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Inflammatory Stimuli (e.g., TNF-α, LPS) IKK IKK Complex Stimuli->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB_complex NF-κB Complex IkB->NFkB_complex Inhibits (bound) NFkB_p50 p50 NFkB_p65 p65 NFkB_translocation p50/p65 NFkB_complex->NFkB_translocation Translocates Chroman_Derivative Chroman-2-carboxylic acid derivative Chroman_Derivative->IKK Inhibition DNA DNA NFkB_translocation->DNA Binds to Gene_Expression Pro-inflammatory Gene Expression DNA->Gene_Expression Promotes

Caption: Inhibition of the NF-κB signaling pathway by chroman-2-carboxylic acid derivatives.

C. Cardiovascular and Metabolic Effects

Research has indicated that 6-Chlorochroman-2-carboxylic acids can act as antagonists for cholesterol biosynthesis and lipolysis in vitro.[4] This suggests potential applications in the development of therapies for dyslipidemia and other metabolic disorders. The inhibition of cholesterol synthesis and the reduction of lipolysis can contribute to a more favorable lipid profile.

Experimental Protocol: In Vitro Lipolysis Assay

  • Cell Culture: Culture adipocytes (e.g., 3T3-L1) in a suitable medium until differentiation.

  • Assay Setup: Seed the differentiated adipocytes in a multi-well plate.

  • Treatment: Treat the cells with various concentrations of this compound or a vehicle control. A positive control, such as isoproterenol (a β-adrenergic agonist), should be included to stimulate lipolysis.[5]

  • Incubation: Incubate the plate at 37°C for a defined period (e.g., 2-4 hours).

  • Sample Collection: Collect the cell culture supernatant.

  • Glycerol Quantification: Measure the glycerol content in the supernatant using a commercially available colorimetric or fluorometric assay kit. The amount of glycerol released is directly proportional to the rate of lipolysis.[6]

  • Data Analysis: Calculate the percentage of lipolysis inhibition for each concentration of the test compound compared to the stimulated control.

Part 4: Applications in Research and Development

The unique chemical structure of this compound makes it a valuable scaffold and intermediate in the synthesis of more complex molecules with therapeutic or agrochemical properties.

A. Pharmaceutical Applications

The chroman-2-carboxylic acid core is a key structural motif in various pharmacologically active compounds. For instance, the fluoro-analog, 6-fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid, is a crucial intermediate in the synthesis of Nebivolol, a β-blocker used to treat high blood pressure.[7][8] The anti-inflammatory and metabolic properties of this compound derivatives make them attractive candidates for drug discovery programs targeting cardiovascular diseases, inflammation, and metabolic syndrome.

B. Agrochemical Applications

In the agrochemical industry, chroman derivatives serve as building blocks for the synthesis of herbicides and plant growth regulators.[9] The specific substitution pattern on the chroman ring can be tailored to achieve selective activity against target weeds or to modulate plant development.

Part 5: Analytical Characterization

Accurate characterization of this compound is essential for quality control and research purposes. A combination of spectroscopic and chromatographic techniques is typically employed.

A. Spectroscopic Analysis
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for confirming the structure of this compound. The characteristic chemical shifts of the protons and carbons in the chroman ring system and the carboxylic acid group provide a unique fingerprint of the molecule.[10][11] The acidic proton of the carboxyl group typically appears as a broad singlet in the ¹H NMR spectrum at a downfield chemical shift (δ 10-13 ppm).[10][12]

  • Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying the key functional groups. A broad absorption band in the region of 2500-3300 cm⁻¹ is characteristic of the O-H stretch of the carboxylic acid, while a strong absorption around 1700-1750 cm⁻¹ corresponds to the C=O stretch of the carbonyl group.

Table 2: Typical Spectroscopic Data for Carboxylic Acids

Spectroscopic TechniqueCharacteristic Signal
¹H NMR Broad singlet, δ 10-13 ppm (COOH)
¹³C NMR δ 170-185 ppm (C=O of COOH)[12]
IR Spectroscopy Broad band, 2500-3300 cm⁻¹ (O-H stretch); Strong band, 1700-1750 cm⁻¹ (C=O stretch)
B. Chromatographic Analysis
  • High-Performance Liquid Chromatography (HPLC): HPLC is a standard method for assessing the purity and quantifying this compound. A reversed-phase C18 column is typically used with a mobile phase consisting of an acidified aqueous solution and an organic solvent like acetonitrile.[13][14] Detection is commonly performed using a UV detector.

Experimental Protocol: HPLC Analysis

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of 0.1% phosphoric acid in water (Solvent A) and acetonitrile (Solvent B).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10-20 µL.

  • Detection: UV at a suitable wavelength (e.g., 220 nm or 254 nm).

  • Standard Preparation: Prepare a stock solution of this compound of known concentration in a suitable solvent (e.g., methanol or acetonitrile) and perform serial dilutions to create a calibration curve.

  • Sample Preparation: Dissolve the sample containing this compound in the mobile phase or a compatible solvent.

  • Analysis: Inject the standards and samples onto the HPLC system and integrate the peak area corresponding to this compound.

References

A Senior Application Scientist's Guide to 6-Chlorochroman-2-carboxylic Acid: A Versatile Heterocyclic Building Block

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

6-Chlorochroman-2-carboxylic acid is a halogenated heterocyclic compound that has emerged as a pivotal structural motif and versatile building block in medicinal chemistry and organic synthesis.[1] Its rigid chroman scaffold, combined with the reactive carboxylic acid functionality and the electronic influence of the chlorine substituent, provides a unique platform for the development of novel therapeutic agents and functional materials.[2] This guide delves into the core physicochemical properties, spectroscopic signature, synthetic methodologies, and chemical reactivity of this valuable intermediate. We will explore its established applications, particularly in the modulation of metabolic and inflammatory pathways, where it has been identified as an antagonist of cholesterol biosynthesis and an inhibitor of prostaglandin E2 synthesis.[3][4] Furthermore, this document provides detailed, field-proven protocols for its synthesis, chiral resolution, and characterization, designed to empower researchers in leveraging its full potential in drug discovery and development programs.

Core Physicochemical and Spectroscopic Profile

Accurate identification and characterization are the bedrock of chemical research. This compound is a stable, crystalline solid at room temperature, and its identity is unequivocally confirmed through a combination of physical and spectroscopic data.

Physicochemical Properties

The fundamental properties of this compound are summarized below, providing essential data for experimental design and regulatory documentation.

PropertyValueReference(s)
CAS Number 40026-24-2[1][5][6]
Molecular Formula C₁₀H₉ClO₃[1][5][6]
Molecular Weight 212.63 g/mol [1][5]
Appearance White to off-white crystalline powder
Typical Purity ≥97%[1][6]
SMILES C1CC2=C(C=CC(=C2)Cl)OC1C(=O)O
InChI Key UIVQVPBZOASIML-UHFFFAOYSA-N[5]
Spectroscopic Signature for Structural Validation

The following spectroscopic data are characteristic of the compound and serve as a reliable fingerprint for its identification.

  • Infrared (IR) Spectroscopy : The IR spectrum is dominated by two key features characteristic of a carboxylic acid. A very broad absorption band is observed in the 3500-2500 cm⁻¹ region, corresponding to the O-H stretching vibration of the hydrogen-bonded carboxylic acid dimer.[7][8] A strong, sharp carbonyl (C=O) stretching peak appears around 1700-1730 cm⁻¹.[7]

  • ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy : In a typical deuterated solvent like DMSO-d₆, the most downfield signal is the carboxylic acid proton (–COOH), which appears as a broad singlet between 10-12 ppm.[7] The aromatic region will show signals corresponding to the three protons on the substituted benzene ring. The aliphatic protons of the chroman ring system typically appear as complex multiplets in the upfield region.

  • ¹³C NMR Spectroscopy : The carboxyl carbon (C=O) is a key diagnostic signal, appearing in the downfield region of the spectrum, typically between 160-185 ppm.[7] The spectrum will also feature signals for the six aromatic carbons and the three aliphatic carbons of the chroman core.

  • Mass Spectrometry (MS) : The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight. A characteristic fragmentation pattern for carboxylic acids involves the sequential loss of a hydroxyl radical (•OH, 17 Da) and carbon monoxide (CO, 28 Da).[7]

Synthesis and Stereochemical Control

The biological activity of chiral molecules like this compound is often confined to a single enantiomer. Therefore, methodologies for both racemic synthesis and efficient stereochemical resolution are critical for its application in drug development.

Racemic Synthesis Pathway

A common and robust method for synthesizing the racemic mixture of this compound involves the cyclization of a β-(2-hydroxy-5-chlorobenzoyl) acrylic acid intermediate, which is prepared from p-chloroanisole and maleic anhydride.[4] This multi-step process is a reliable route to obtaining the core scaffold.

Racemic Synthesis A p-Chloroanisole + Maleic Anhydride B Friedel-Crafts Acylation (AlCl3) A->B C Intermediate 12 (Methoxybenzoyl acrylic acid) B->C D Demethylation (e.g., HBr) C->D E Intermediate 13 (Hydroxybenzoyl acrylic acid) D->E F Cyclization / Reduction E->F G Racemic 6-Chlorochroman- 2-carboxylic acid F->G Chiral Resolution cluster_0 Chemical Resolution cluster_1 Enzymatic Resolution Racemate Racemic Acid Salts Diastereomeric Salts (R,R) and (S,R) Racemate->Salts + Amine Chiral Amine (e.g., (R)-α-methylbenzylamine) Amine->Salts Crystallization Fractional Crystallization Salts->Crystallization Separated Separated Diastereomers Crystallization->Separated Liberation Acidification Separated->Liberation Enantiomer_Chem Pure Enantiomer Liberation->Enantiomer_Chem Racemate_Ester Racemic Ester (e.g., Methyl Ester) Hydrolysis Selective Hydrolysis Racemate_Ester->Hydrolysis Esterase Enantioselective Esterase (e.g., EstS) Esterase->Hydrolysis Mixture (S)-Acid + (R)-Ester Hydrolysis->Mixture Separation Extraction / Chromatography Mixture->Separation Products Pure (S)-Acid + Pure (R)-Ester Separation->Products Reactivity Map main Ester Esterification (R-OH, H⁺) Amide Amide Coupling (R-NH₂, DCC/EDC) Reduction Reduction (LiAlH₄ or BH₃) Aromatic Electrophilic Aromatic Substitution (EAS) pos_cooh->Ester Forms esters pos_cooh->Amide Forms amides pos_cooh->Reduction Forms primary alcohol pos_arom->Aromatic Further functionalization Medicinal Chemistry Applications cluster_metabolic Metabolic Disorders cluster_inflammation Inflammation & Pain cluster_general General Synthetic Utility Core This compound Scaffold Cholesterol Cholesterol Biosynthesis Antagonist Core->Cholesterol PGE2 Prostaglandin E2 (PGE2) Biosynthesis Inhibition Core->PGE2 Antimicrobial Antimicrobial Agents Core->Antimicrobial Lipolysis Lipolysis Antagonist PPAR PPARα/γ Agonism (Related Analogs) PLA2 Target: Phospholipase A2 PGE2->PLA2 AntiInflam Novel Anti-inflammatory Compounds

References

Methodological & Application

Enantiospecific Synthesis of Chroman-2-Carboxylates: An Application Note for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Chiral Chroman-2-Carboxylates

The chroman scaffold is a privileged heterocyclic motif found in a wide array of biologically active natural products and synthetic pharmaceuticals.[1][2] Specifically, enantiomerically pure chroman-2-carboxylates serve as crucial building blocks in the synthesis of numerous therapeutic agents, including treatments for diabetes, cancer, and neurodegenerative diseases.[3][4] The stereochemistry at the C2 position is often critical for pharmacological activity, making the development of robust and efficient enantiospecific synthetic methods a key focus in medicinal and process chemistry.[5] This technical guide provides an in-depth exploration of modern strategies for the enantiospecific synthesis of chroman-2-carboxylates, with a focus on organocatalytic, biocatalytic, and other prominent asymmetric methodologies.

Core Synthetic Strategies: A Comparative Overview

The enantioselective construction of the chroman-2-carboxylate framework can be broadly categorized into three highly effective approaches:

  • Asymmetric Organocatalysis: This strategy leverages small, chiral organic molecules to induce enantioselectivity in the key ring-forming step. The intramolecular oxa-Michael addition is a particularly powerful and widely employed transformation in this context.[5][6]

  • Biocatalysis and Kinetic Resolution: Enzymes, particularly lipases, offer an environmentally benign and highly selective means to resolve racemic mixtures of chroman-2-carboxylates or their precursors.[5][7] This method relies on the selective transformation of one enantiomer, leaving the other in high enantiomeric purity.

  • Transition Metal Catalysis: Chiral complexes of transition metals can effectively catalyze the asymmetric synthesis of chromans through various reaction pathways, including hydrogenation and cyclization reactions.[5][8]

This guide will delve into the mechanistic underpinnings and practical applications of these core strategies, providing detailed protocols and comparative data to inform experimental design.

I. Asymmetric Organocatalysis: The Power of Intramolecular Oxa-Michael Addition

The organocatalytic intramolecular oxa-Michael addition of a phenolic precursor bearing an α,β-unsaturated ester is a highly convergent and atom-economical approach to chiral chroman-2-carboxylates.[5][6] Bifunctional organocatalysts, such as those derived from cinchona alkaloids or thiourea, are particularly effective as they can simultaneously activate both the nucleophile (phenolic hydroxyl group) and the electrophile (Michael acceptor) through non-covalent interactions.[6][9]

Causality of Catalyst Selection

Bifunctional catalysts, like cinchona-alkaloid-urea derivatives, operate through a cooperative mechanism. The basic amine moiety of the cinchona alkaloid deprotonates the phenolic hydroxyl group, increasing its nucleophilicity. Concurrently, the urea or thiourea moiety activates the α,β-unsaturated ester through hydrogen bonding, lowering its LUMO energy and facilitating the nucleophilic attack in a stereocontrolled manner. This dual activation is crucial for achieving high yields and excellent enantioselectivities.[6]

Experimental Protocol: Organocatalytic Synthesis of Ethyl (S)-Chroman-2-carboxylate

This protocol is a representative example of an organocatalytic intramolecular oxa-Michael addition.[8]

Step 1: Synthesis of the (E)-ethyl 3-(2-hydroxyphenyl)acrylate Precursor

  • To a solution of salicylaldehyde (1.0 eq) in anhydrous tetrahydrofuran (THF), add triethyl phosphonoacetate (1.1 eq).

  • Cool the mixture to 0 °C and add a suitable base, such as sodium hydride (1.1 eq), portion-wise.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the acrylate precursor.

Step 2: Asymmetric Intramolecular Oxa-Michael Addition

  • Dissolve the (E)-ethyl 3-(2-hydroxyphenyl)acrylate (1.0 eq) in a suitable solvent such as THF or dichloromethane.[6]

  • Add the bifunctional organocatalyst (e.g., a cinchona-alkaloid-urea derivative, 5-10 mol%).[6]

  • Stir the reaction mixture at room temperature for 24-48 hours, monitoring progress by TLC.[5]

  • Once the starting material is consumed, concentrate the reaction mixture in vacuo.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a hexane-ethyl acetate gradient) to afford the enantiomerically enriched ethyl chroman-2-carboxylate.[5]

  • Determine the enantiomeric excess (ee) by chiral High-Performance Liquid Chromatography (HPLC) analysis.

Workflow for Organocatalytic Synthesis

G cluster_0 Precursor Synthesis cluster_1 Asymmetric Cyclization Salicylaldehyde Salicylaldehyde + Triethyl Phosphonoacetate HWE_Reaction Horner-Wadsworth-Emmons Reaction (Base, THF) Salicylaldehyde->HWE_Reaction Purification1 Workup & Purification HWE_Reaction->Purification1 Precursor (E)-ethyl 3-(2-hydroxyphenyl)acrylate Purification1->Precursor Oxa_Michael Intramolecular Oxa-Michael (Organocatalyst, Solvent) Precursor->Oxa_Michael Purification2 Concentration & Purification Oxa_Michael->Purification2 Product Enantioenriched Ethyl Chroman-2-carboxylate Purification2->Product

Caption: Workflow for Organocatalytic Synthesis.

Comparative Data for Organocatalytic Approaches
Catalyst TypeSubstrateYield (%)ee (%)Reference
Bifunctional Thiourea(E)-3-(2-hydroxyphenyl)-1-phenylprop-2-en-1-oneup to 95>99[9]
Cinchona-Alkaloid-UreaPhenol with (E)-α,β-unsaturated ketoneHighHigh[6]
Bifunctional Thioureao-hydroxy-substituted α,β-unsaturated ketonesup to 95up to 99[10]

II. Biocatalysis: Enzymatic Kinetic Resolution

Enzymatic kinetic resolution is a powerful and scalable method for obtaining enantiopure compounds.[7] This technique exploits the stereoselectivity of enzymes, typically lipases, to preferentially catalyze a reaction on one enantiomer of a racemic mixture. For chroman-2-carboxylates, this often involves the hydrolysis of a racemic ester. The enzyme selectively hydrolyzes one enantiomer (e.g., the (R)-ester) to the corresponding carboxylic acid, leaving the unreacted (S)-ester in high enantiomeric excess.[8][11]

Causality of Enzymatic Selectivity

The high enantioselectivity of enzymes like Candida antarctica lipase B (often immobilized as Novozym 435) stems from the chiral environment of the enzyme's active site. The three-dimensional arrangement of amino acid residues in the active site creates a binding pocket that preferentially accommodates one enantiomer over the other, leading to a significant difference in the rate of reaction for the two enantiomers.

Experimental Protocol: Lipase-Catalyzed Kinetic Resolution of Racemic Ethyl Chroman-2-carboxylate

This protocol is a representative example of an enzymatic kinetic resolution.[5][8]

  • Reaction Setup: Suspend racemic ethyl chroman-2-carboxylate (1.0 eq) in a phosphate buffer solution (e.g., 0.1 M, pH 7.0). A co-solvent like tert-butanol may be added to improve solubility.

  • Enzyme Addition: Add an immobilized lipase, such as Candida antarctica lipase B (Novozym 435), to the suspension.

  • Incubation: Stir the mixture at a controlled temperature (e.g., 30-40 °C) and monitor the reaction progress by chiral HPLC. The goal is to stop the reaction at approximately 50% conversion to maximize the enantiomeric excess of both the remaining ester and the formed carboxylic acid.

  • Workup and Separation:

    • Filter the mixture to remove the immobilized enzyme (which can often be recycled).

    • Extract the filtrate with an organic solvent like ethyl acetate. This organic layer will contain the unreacted (S)-ethyl chroman-2-carboxylate.

    • Acidify the remaining aqueous layer with a dilute acid (e.g., 1M HCl) and then extract with ethyl acetate to recover the (R)-chroman-2-carboxylic acid.

  • Purification and Analysis:

    • Dry the organic extracts over anhydrous sodium sulfate and concentrate them separately.

    • Purify each enantiomer further by column chromatography if necessary.

    • Determine the enantiomeric excess of both the recovered ester and the carboxylic acid by chiral HPLC.

Workflow for Enzymatic Kinetic Resolution

G Racemic_Ester Racemic Ethyl Chroman-2-carboxylate Enzymatic_Hydrolysis Enzymatic Hydrolysis (Lipase, Buffer, ~50% conversion) Racemic_Ester->Enzymatic_Hydrolysis Separation Filtration & Extraction Enzymatic_Hydrolysis->Separation S_Ester (S)-Ethyl Chroman-2-carboxylate (Organic Phase) Separation->S_Ester R_Acid (R)-Chroman-2-carboxylic Acid (Aqueous Phase after acidification) Separation->R_Acid

Caption: Workflow for Enzymatic Kinetic Resolution.

Comparative Data for Biocatalytic Approaches
EnzymeSubstrateProduct 1 (ee%)Product 2 (ee%)Reference
Esterase (EstS)Racemic methyl 6-fluoro-chroman-2-carboxylate(S)-acid (>99)(R)-ester (not specified)[11]
Esterase (EstR)Racemic methyl 6-fluoro-chroman-2-carboxylate(R)-acid (95-96)(S)-ester (not specified)[11]
LipaseRacemic 2-substituted chroman-4-ones (precursors)Resolved alcohols and acetatesHigh ee reported[12]

III. Other Notable Enantiospecific Methodologies

While organocatalysis and biocatalysis are prominent, other powerful methods for the enantiospecific synthesis of chroman-2-carboxylates and related structures have been developed.

Transition-Metal Catalyzed Asymmetric Hydrogenation

A direct route to chiral chroman-2-carboxylates involves the asymmetric hydrogenation of a chromone precursor, such as ethyl 4-oxochromene-2-carboxylate.[8] This method typically employs a rhodium or ruthenium catalyst complexed with a chiral ligand. The chiral ligand environment dictates the facial selectivity of hydrogen addition to the double bond, leading to the formation of one enantiomer in excess.

Intramolecular Mitsunobu Reaction

An enantiospecific synthesis can be achieved starting from a chiral precursor, such as L-malic acid.[3][13] This approach involves the synthesis of a chiral diol intermediate, which then undergoes an intramolecular Mitsunobu etherification to form the chroman ring, preserving the stereochemistry of the starting material.[3]

Conclusion and Future Perspectives

The enantiospecific synthesis of chroman-2-carboxylates is a well-developed field with a variety of robust and high-yielding methodologies. Organocatalytic intramolecular oxa-Michael additions offer a direct and atom-economical route, while enzymatic kinetic resolutions provide a green and scalable alternative for the separation of enantiomers. The choice of synthetic strategy will depend on factors such as substrate scope, desired scale, and the availability of chiral catalysts or enzymes. Future research will likely focus on the development of even more efficient and versatile catalytic systems, including heterogeneous catalysts for improved recyclability[1] and novel biocatalytic routes with broader substrate compatibility.

References

Application Notes and Protocols: 6-Chlorochroman-2-carboxylic acid as a Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 6-Chlorochroman-2-carboxylic acid as a versatile intermediate in pharmaceutical synthesis. This document delves into the rationale behind its use, detailed synthetic protocols for a representative advanced intermediate, and robust analytical methods for quality control, ensuring scientific integrity and practical applicability.

Introduction: The Strategic Importance of the Chroman Scaffold

The chroman ring system, a bicyclic ether, is a privileged scaffold in medicinal chemistry. Its rigid, yet three-dimensional, structure provides a unique framework for the spatial presentation of pharmacophoric elements, enabling precise interactions with biological targets. The introduction of a chlorine atom at the 6-position of the chroman-2-carboxylic acid core offers several strategic advantages in drug design. The chloro-substituent can modulate the electronic properties of the molecule, enhance metabolic stability by blocking potential sites of oxidation, and provide an additional point of interaction within a receptor's binding pocket, often leading to improved potency and selectivity. This compound is a key building block in the synthesis of a variety of biologically active molecules, including agents with potential applications in treating metabolic disorders and inflammatory conditions.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a starting material is fundamental to successful process development and scale-up.

PropertyValueReference
CAS Number 40026-24-2[1]
Molecular Formula C₁₀H₉ClO₃[1]
Molecular Weight 212.63 g/mol [1]
Appearance Off-white to light yellow solidCommercially available data
Melting Point 148-152 °CCommercially available data
Solubility Soluble in methanol, ethanol, DMSO, and aqueous base. Sparingly soluble in water.General chemical knowledge

Application as a Pharmaceutical Intermediate: Synthesis of a PPARγ Agonist Core

Peroxisome proliferator-activated receptor gamma (PPARγ) is a nuclear receptor that plays a crucial role in the regulation of glucose and lipid metabolism. Agonists of PPARγ, such as the thiazolidinedione class of drugs, are used in the treatment of type 2 diabetes. The chroman-2-carboxylic acid scaffold has been identified as a promising core for the development of novel PPARγ agonists.[2][3][4] The following protocol details the synthesis of a key intermediate for a potential PPARγ agonist, starting from this compound.

Synthetic Pathway Overview

The synthetic strategy involves the amidation of the carboxylic acid moiety of this compound with a substituted aniline. This is a common and robust method for creating a diverse library of compounds for structure-activity relationship (SAR) studies.

Synthetic Pathway start This compound intermediate Acyl Chloride Intermediate start->intermediate Activation product N-(4-methoxyphenyl)-6-chlorochroman-2-carboxamide intermediate->product Amidation reagent1 SOCl₂ or (COCl)₂ reagent1->intermediate reagent2 4-Methoxyaniline, Base (e.g., Et₃N) reagent2->product

Caption: Synthetic pathway for a PPARγ agonist intermediate.

Detailed Experimental Protocol: Synthesis of N-(4-methoxyphenyl)-6-chlorochroman-2-carboxamide

This protocol is a representative example and may require optimization based on specific laboratory conditions and desired scale.

Materials:

  • This compound (1.0 eq)

  • Thionyl chloride (SOCl₂) (1.2 eq) or Oxalyl chloride ((COCl)₂) (1.2 eq)

  • Anhydrous Dichloromethane (DCM)

  • 4-Methoxyaniline (1.1 eq)

  • Triethylamine (Et₃N) (2.5 eq)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Procedure:

  • Activation of the Carboxylic Acid:

    • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq) and suspend it in anhydrous DCM.

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add thionyl chloride (1.2 eq) or oxalyl chloride (1.2 eq) dropwise. If using oxalyl chloride, add a catalytic amount of anhydrous DMF.

    • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by TLC (disappearance of the starting material).

    • Rationale: The carboxylic acid is converted to a more reactive acyl chloride, which readily undergoes nucleophilic attack by the amine in the subsequent step. Thionyl chloride and oxalyl chloride are effective reagents for this transformation, with oxalyl chloride often being preferred for its milder reaction conditions and volatile byproducts.

  • Amidation Reaction:

    • In a separate flask, dissolve 4-methoxyaniline (1.1 eq) and triethylamine (2.5 eq) in anhydrous DCM.

    • Cool this solution to 0 °C.

    • Slowly add the freshly prepared acyl chloride solution from step 1 to the amine solution via a cannula or dropping funnel.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC.

    • Rationale: 4-Methoxyaniline acts as the nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. Triethylamine is a non-nucleophilic base used to scavenge the HCl generated during the reaction, driving the equilibrium towards product formation.

  • Work-up and Purification:

    • Upon completion, quench the reaction by slowly adding saturated aqueous NaHCO₃ solution.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Wash the organic layer sequentially with water and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure N-(4-methoxyphenyl)-6-chlorochroman-2-carboxamide.

    • Rationale: The aqueous work-up removes unreacted reagents, salts, and water-soluble byproducts. Column chromatography is a standard technique for purifying organic compounds based on their polarity.

Quality Control: Analytical Methods for this compound

To ensure the quality and purity of the starting material, a robust analytical method is essential. A validated reverse-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is a standard and reliable technique for this purpose.

Quality Control Workflow

QC Workflow sample Receive this compound sample prep Prepare standard and sample solutions sample->prep hplc HPLC Analysis prep->hplc data Data Acquisition and Processing hplc->data report Generate Certificate of Analysis data->report

Caption: Workflow for the quality control of this compound.

Detailed HPLC Protocol for Purity Assessment

This method is a starting point and should be fully validated according to ICH guidelines before implementation in a regulated environment.

Instrumentation and Conditions:

ParameterSpecification
HPLC System A standard HPLC system with a UV-Vis detector
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
Mobile Phase A 0.1% Phosphoric acid in Water
Mobile Phase B Acetonitrile
Gradient 0-2 min: 30% B; 2-15 min: 30% to 80% B; 15-18 min: 80% B; 18-18.1 min: 80% to 30% B; 18.1-25 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 230 nm
Injection Volume 10 µL

Procedure:

  • Standard Preparation:

    • Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask.

    • Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and Mobile Phase B (diluent). This will be the standard stock solution.

    • Prepare working standards by further dilution of the stock solution as needed for linearity assessment.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the this compound sample to be tested into a 100 mL volumetric flask.

    • Dissolve and dilute to volume with the diluent.

  • Analysis:

    • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

    • Inject the diluent (as a blank), followed by the standard solution(s) and the sample solution(s).

    • Rationale: A gradient elution is employed to effectively separate the main component from potential impurities with a wide range of polarities. The acidic mobile phase ensures that the carboxylic acid is in its protonated form, leading to better peak shape and retention on the C18 column. Detection at 230 nm is chosen based on the UV absorbance maximum of the chroman chromophore.

  • Data Analysis:

    • Integrate the peaks in the chromatograms.

    • Calculate the purity of the sample by comparing the peak area of the main component to the total area of all peaks (area percent method).

    • Alternatively, for a more accurate assay, use a calibration curve generated from the reference standard injections.

Safety and Handling

This compound should be handled in a well-ventilated area, preferably in a chemical fume hood. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse the affected area with plenty of water. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile intermediate for the synthesis of complex and biologically active molecules. The protocols and information provided in these application notes are intended to serve as a practical guide for researchers in the field of drug discovery and development. By understanding the chemical properties, synthetic utility, and analytical control of this key building block, scientists can more effectively design and synthesize novel therapeutic agents.

References

Application Notes and Protocols for the Synthesis of 6-Chlorochroman-2-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 6-Chlorochroman-2-carboxylic Acids in Modern Drug Discovery

The chroman scaffold is a privileged heterocyclic motif frequently encountered in a diverse array of natural products and pharmacologically active molecules. Within this class, 6-chlorochroman-2-carboxylic acid and its derivatives have emerged as pivotal chiral building blocks in the pharmaceutical industry. The presence of the chlorine atom at the 6-position can significantly influence the pharmacokinetic and pharmacodynamic properties of a drug candidate, often enhancing its metabolic stability and binding affinity to target proteins. The carboxylic acid functionality at the 2-position provides a versatile handle for further chemical modifications, allowing for the construction of complex molecular architectures.

Optically pure enantiomers of this compound are particularly sought after, as the stereochemistry at the C2 position is often crucial for biological activity. These compounds serve as key intermediates in the synthesis of a range of therapeutics, including agents targeting cardiovascular diseases and metabolic disorders.[1] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the robust synthesis of racemic and enantiomerically enriched this compound derivatives.

Strategic Approach to Synthesis: A Multi-Step Protocol

The synthesis of this compound is most effectively achieved through a multi-step sequence commencing with readily available starting materials. The overall strategy involves three key stages:

  • Michael Addition: The conjugate addition of 4-chlorophenol to an appropriate acrylic acid derivative to form a 3-(4-chlorophenoxy)propanoic acid intermediate.

  • Intramolecular Cyclization: An acid-catalyzed intramolecular Friedel-Crafts acylation to construct the chromanone ring system.

  • Reduction: The selective reduction of the C4-carbonyl group of the chromanone to yield the desired chroman scaffold.

This approach offers a reliable and scalable route to the target compound. Furthermore, resolution of the racemic product can be achieved through classical chemical methods or more modern enzymatic approaches to yield the individual enantiomers.

G cluster_0 Synthetic Workflow Start 4-Chlorophenol + Acrylic Acid Derivative Step1 Michael Addition Start->Step1 Base Catalyst Intermediate1 3-(4-chlorophenoxy)propanoic acid Step1->Intermediate1 Step2 Intramolecular Cyclization (e.g., Eaton's Reagent) Intermediate1->Step2 Intermediate2 6-Chloro-4-chromanone Step2->Intermediate2 Step3 Reduction of C4-Ketone (e.g., NaBH4) Intermediate2->Step3 Intermediate3 6-Chlorochroman-4-ol Step3->Intermediate3 Step4 Oxidation to Carboxylic Acid Intermediate3->Step4 Product Racemic 6-Chlorochroman- 2-carboxylic acid Step4->Product Resolution Enantiomeric Resolution (Chemical or Enzymatic) Product->Resolution Enantiomers (R)- and (S)-6-Chlorochroman- 2-carboxylic acid Resolution->Enantiomers

Caption: A generalized workflow for the synthesis of this compound derivatives.

Detailed Experimental Protocols

Protocol 1: Synthesis of Racemic this compound

This protocol outlines the synthesis of the racemic mixture, which can subsequently be used for resolution.

Part A: Synthesis of 3-(4-chlorophenoxy)propanoic acid (Michael Addition)

The reaction proceeds via a nucleophilic conjugate addition of 4-chlorophenol to an acrylic acid derivative. Using acrylic acid itself is possible, but often, using an acrylate ester followed by hydrolysis can lead to cleaner reactions and higher yields.

  • Materials:

    • 4-Chlorophenol

    • Methyl acrylate

    • Sodium methoxide (NaOMe)

    • Methanol (anhydrous)

    • Hydrochloric acid (HCl)

    • Diethyl ether

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-chlorophenol (1.0 eq) in anhydrous methanol.

    • Add sodium methoxide (1.1 eq) to the solution and stir until the phenoxide is formed.

    • Slowly add methyl acrylate (1.2 eq) to the reaction mixture.

    • Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, cool the reaction to room temperature and neutralize with 1M HCl.

    • The intermediate ester is then hydrolyzed by adding an aqueous solution of sodium hydroxide and refluxing for 2-3 hours.

    • Cool the mixture and acidify with concentrated HCl to precipitate the 3-(4-chlorophenoxy)propanoic acid.

    • Filter the solid, wash with cold water, and dry under vacuum.

Part B: Synthesis of 6-Chloro-4-chromanone (Intramolecular Cyclization)

The cyclization is an intramolecular Friedel-Crafts acylation, which requires a strong acid catalyst. Eaton's reagent (phosphorus pentoxide in methanesulfonic acid) is a particularly effective and mild reagent for this transformation.

  • Materials:

    • 3-(4-chlorophenoxy)propanoic acid

    • Eaton's reagent (P₂O₅/MeSO₃H)

    • Dichloromethane (DCM)

    • Saturated sodium bicarbonate solution

    • Brine

  • Procedure:

    • Prepare Eaton's reagent by carefully dissolving phosphorus pentoxide in methanesulfonic acid (typically a 1:10 w/w ratio).

    • In a separate flask, dissolve 3-(4-chlorophenoxy)propanoic acid (1.0 eq) in dichloromethane.

    • Slowly add the Eaton's reagent to the solution at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours.

    • Carefully quench the reaction by pouring it over ice-water.

    • Extract the aqueous layer with dichloromethane.

    • Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 6-chloro-4-chromanone.

    • Purify the product by column chromatography on silica gel.

Part C: Synthesis of this compound

This two-step process involves the reduction of the ketone followed by the introduction and oxidation to the carboxylic acid. A more direct route from a precursor like 6-chlorochromone-2-carboxylic acid via catalytic hydrogenation is also a viable industrial method.[2][3]

  • Materials:

    • 6-Chloro-4-chromanone

    • Sodium borohydride (NaBH₄)

    • Methanol

    • A suitable oxidizing agent (e.g., Jones reagent)

    • Acetone

  • Procedure:

    • Dissolve 6-chloro-4-chromanone (1.0 eq) in methanol at 0 °C.

    • Slowly add sodium borohydride (1.5 eq) in portions.

    • Stir the reaction at room temperature for 2-3 hours.

    • Quench the reaction with water and extract with ethyl acetate.

    • Dry the organic layer and concentrate to give the crude 6-chlorochroman-4-ol.

    • The subsequent oxidation to the carboxylic acid can be achieved through various methods. One common laboratory method involves the use of a suitable precursor that can be converted to the carboxylic acid. A more direct industrial approach involves the catalytic reduction of 6-chlorochromone-2-carboxylic acid.[2]

Protocol 2: Enantiomeric Resolution of Racemic this compound

Optically pure enantiomers are often obtained by resolving the racemic mixture.

Method A: Chemical Resolution using a Chiral Amine

This classical method involves the formation of diastereomeric salts with a chiral resolving agent.[4][5]

  • Materials:

    • Racemic this compound

    • (R)-(+)-α-methylbenzylamine or (S)-(-)-α-methylbenzylamine

    • Ethanol

    • Hydrochloric acid

  • Procedure:

    • Dissolve the racemic acid in hot ethanol.

    • Add an equimolar amount of the chiral amine.

    • Allow the solution to cool slowly to promote the crystallization of one diastereomeric salt.

    • Filter the crystals and wash with a small amount of cold ethanol.

    • The less soluble diastereomeric salt can be recrystallized to improve diastereomeric purity.

    • Liberate the enantiomerically pure acid by treating the diastereomeric salt with an aqueous acid solution (e.g., 1M HCl) and extracting with an organic solvent.

    • The other enantiomer can be recovered from the mother liquor.

Method B: Enzymatic Resolution

Enzymatic resolution offers a green and highly selective alternative for obtaining enantiopure compounds.[6][7] This typically involves the enantioselective hydrolysis of a corresponding ester derivative.

  • Materials:

    • Racemic methyl 6-chlorochroman-2-carboxylate

    • A suitable lipase (e.g., from Candida antarctica or Pseudomonas cepacia)

    • Phosphate buffer (pH 7.0)

    • Organic solvent (e.g., toluene)

  • Procedure:

    • Prepare the racemic methyl ester of this compound using standard esterification methods (e.g., with methanol and a catalytic amount of sulfuric acid).

    • In a biphasic system of phosphate buffer and toluene, add the racemic ester.

    • Add the lipase to the mixture and stir at a controlled temperature (e.g., 30-40 °C).

    • Monitor the reaction for the selective hydrolysis of one enantiomer of the ester to the corresponding carboxylic acid.

    • Once approximately 50% conversion is reached, stop the reaction.

    • Separate the aqueous and organic layers.

    • From the aqueous layer, acidify and extract the enantiomerically enriched carboxylic acid.

    • From the organic layer, isolate the unreacted, enantiomerically enriched ester, which can then be hydrolyzed to obtain the other enantiomer of the carboxylic acid.

Data Presentation and Characterization

The synthesized compounds should be thoroughly characterized to confirm their identity and purity.

Table 1: Physicochemical and Spectroscopic Data for this compound

PropertyValue
Molecular Formula C₁₀H₉ClO₃[1][8]
Molecular Weight 212.63 g/mol [1][8]
Appearance White to off-white solid
Melting Point (Expected) 140-150 °C (Racemate)
¹H NMR (CDCl₃, 400 MHz) δ (ppm) (Expected) 10.0-12.0 (br s, 1H, COOH), 7.1-7.3 (m, 2H, Ar-H), 6.8-6.9 (m, 1H, Ar-H), 4.8-4.9 (dd, 1H, O-CH), 2.8-3.0 (m, 2H, Ar-CH₂), 2.2-2.4 (m, 2H, CH-CH₂)
¹³C NMR (CDCl₃, 100 MHz) δ (ppm) (Expected) 175-180 (COOH), 150-155 (Ar-C-O), 128-132 (Ar-C), 125-128 (Ar-C-Cl), 118-122 (Ar-C), 75-80 (O-CH), 25-30 (Ar-CH₂), 20-25 (CH-CH₂)
Mass Spectrum (EI) (Expected) m/z (%): 212 (M⁺), 167 (M⁺ - COOH)

Note: Expected NMR and MS data are based on analogous structures and general principles of spectroscopy. Actual values may vary.[9][10][11][12][13]

Mechanistic Insights

A thorough understanding of the reaction mechanisms is crucial for optimizing reaction conditions and troubleshooting potential issues.

G cluster_1 Michael Addition Mechanism Phenoxide 4-Chlorophenoxide Acrylate Methyl Acrylate Phenoxide->Acrylate Nucleophilic Attack Enolate Enolate Intermediate Acrylate->Enolate Protonation Protonation Enolate->Protonation H₂O Product 3-(4-chlorophenoxy)propanoate Protonation->Product

Caption: Mechanism of the base-catalyzed Michael addition of 4-chlorophenol to methyl acrylate.

G cluster_2 Intramolecular Cyclization Mechanism Acid 3-(4-chlorophenoxy)propanoic acid Protonation Protonation of Carbonyl Acid->Protonation H⁺ Acylium Acylium Ion Intermediate Protonation->Acylium Attack Electrophilic Aromatic Substitution Acylium->Attack Carbocation Wheland Intermediate Attack->Carbocation Deprotonation Deprotonation Carbocation->Deprotonation -H⁺ Product 6-Chloro-4-chromanone Deprotonation->Product

Caption: Mechanism of the acid-catalyzed intramolecular cyclization to form the chromanone ring.

Conclusion and Future Perspectives

The synthetic protocols detailed in this application note provide a robust and versatile platform for the preparation of this compound and its derivatives. The multi-step approach, beginning with a Michael addition, followed by an intramolecular cyclization and subsequent reduction, is a well-established and scalable strategy. Furthermore, the inclusion of both chemical and enzymatic resolution methods offers flexibility in accessing enantiomerically pure compounds, which are of high value in the pharmaceutical industry. The mechanistic insights provided serve to deepen the understanding of these transformations, empowering researchers to optimize and adapt these protocols for the synthesis of novel and complex chroman-based molecules for drug discovery and development.

References

Analytical methods for 6-Chlorochroman-2-carboxylic acid quantification

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Quantitative Analysis of 6-Chlorochroman-2-carboxylic acid

Abstract

This comprehensive application note provides detailed methodologies for the quantitative analysis of this compound, a heterocyclic building block relevant in pharmaceutical research and development.[1] Recognizing the diverse analytical requirements of researchers, this guide presents protocols for High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and the more sensitive Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). Emphasis is placed on the rationale behind methodological choices, from sample preparation to method validation, empowering scientists to develop and implement robust analytical strategies suitable for their specific research needs. All protocols are grounded in established analytical principles and adhere to international validation standards.[2][3]

Introduction and Analytical Considerations

This compound (CAS: 40026-24-2, Formula: C₁₀H₉ClO₃, MW: 212.63 g/mol ) is a chroman derivative with potential applications in medicinal chemistry and drug discovery.[4][5] Accurate quantification of this analyte is critical for pharmacokinetic studies, metabolite identification, process chemistry, and quality control.

The primary analytical challenge for chroman carboxylic acids is their lack of a strong, distinctive chromophore, which can limit sensitivity in direct UV-based detection methods.[6][7] Furthermore, when analyzing biological samples, the polar carboxylic acid group and potential for matrix effects necessitate robust sample preparation and highly selective detection systems.[8][9] This guide addresses these challenges by providing protocols for both a widely accessible HPLC-UV method and a high-sensitivity LC-MS/MS method.

Core Analytical Techniques: A Comparative Overview

The choice of analytical technique is dictated by the required sensitivity, selectivity, and the complexity of the sample matrix.

  • High-Performance Liquid Chromatography (HPLC) with UV Detection: A workhorse of analytical chemistry, HPLC-UV is suitable for quantifying the analyte in simpler matrices or at higher concentrations (e.g., in-process monitoring, bulk substance analysis). Due to the analyte's structure, detection at lower UV wavelengths (e.g., 200-220 nm) is often necessary, which can increase baseline noise and interference.[10]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the preferred method for trace-level quantification in complex biological matrices (e.g., plasma, urine, tissue).[11] Its superior sensitivity and selectivity, derived from monitoring specific precursor-to-product ion transitions, effectively eliminates matrix interference and provides unequivocal identification.[12]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Due to the low volatility of this compound, GC-MS analysis is only feasible after a chemical derivatization step (e.g., silylation) to convert the non-volatile carboxylic acid into a volatile ester.[13][14] While a viable option, the additional sample preparation step makes LC-MS/MS a more direct and commonly used approach for this class of compounds.

Sample Preparation: The Foundation of Accurate Quantification

Effective sample preparation is crucial to remove interfering components from the sample matrix, concentrate the analyte, and ensure compatibility with the analytical system.[9][15]

Technique Principle Primary Application Advantages Disadvantages
Protein Precipitation (PPT) Addition of an organic solvent (e.g., acetonitrile, methanol) or acid to denature and precipitate proteins.Rapid cleanup of plasma, serum, or whole blood.Fast, simple, inexpensive, high recovery.[9][12]Non-selective; phospholipids and salts remain, potentially causing matrix effects.[9]
Liquid-Liquid Extraction (LLE) Partitioning of the analyte between two immiscible liquid phases (aqueous sample and organic solvent).Cleanup of aqueous samples (urine, plasma after PPT).Cleaner extracts than PPT, removes salts.Can be labor-intensive, requires solvent evaporation/reconstitution.[12]
Solid-Phase Extraction (SPE) Analyte is retained on a solid sorbent and selectively eluted, while interferences are washed away.Comprehensive cleanup and concentration from complex matrices.Provides the cleanest extracts, high concentration factor, can be automated.Method development required, higher cost per sample.

Method Validation: Ensuring Trustworthy Data

All quantitative methods must be validated to ensure they are fit for purpose. Validation should be performed according to established guidelines, such as the ICH Q2(R1) framework.[2][3][16]

Validation Parameter Description
Specificity/Selectivity The ability to unequivocally assess the analyte in the presence of other components (e.g., matrix components, impurities).[17][18]
Linearity & Range The ability to elicit test results that are directly proportional to the analyte concentration over a defined range.[18]
Accuracy The closeness of the measured value to the true value, often expressed as percent recovery.[17][18]
Precision The degree of agreement among individual test results when the procedure is applied repeatedly (repeatability and intermediate precision).[16][17]
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[19]
Robustness A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.[17]

Experimental Protocols

The following protocols provide a robust starting point for method development and must be fully validated before routine use.

Protocol 1: HPLC-UV Quantification

This method is designed for the analysis of this compound in non-complex matrices or as a pure substance.

A. Workflow Diagram

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing S1 Weigh Standard S2 Dissolve in Diluent (ACN:Water 50:50) S1->S2 S3 Prepare Calibration Curve (e.g., 1-100 µg/mL) S2->S3 A1 Inject Sample (10 µL) S3->A1 A2 Isocratic Separation on C18 Column A1->A2 A3 UV Detection (210 nm) A2->A3 D1 Integrate Peak Area A3->D1 D2 Generate Calibration Curve D1->D2 D3 Calculate Concentration D2->D3

Caption: Workflow for HPLC-UV analysis.

B. Materials and Reagents

  • This compound reference standard

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Formic acid, LC-MS grade

C. Chromatographic Conditions

  • HPLC System: Standard binary or quaternary HPLC system with UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Acetonitrile : Water : Formic Acid (40:60:0.1, v/v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 10 µL.

D. Procedure

  • Standard Preparation: Accurately weigh and dissolve the reference standard in a 50:50 mixture of acetonitrile and water to prepare a 1 mg/mL stock solution.

  • Calibration Standards: Perform serial dilutions of the stock solution to prepare calibration standards ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation: Dissolve the sample in the mobile phase to an expected concentration within the calibration range. Filter through a 0.45 µm syringe filter if necessary.

  • Analysis: Inject the standards and samples onto the HPLC system.

  • Quantification: Generate a linear regression curve from the peak areas of the calibration standards. Use the equation of the line to calculate the concentration of the analyte in the samples.

Protocol 2: LC-MS/MS Quantification in Human Plasma

This highly sensitive and selective method is ideal for pharmacokinetic or biomonitoring studies.

A. Workflow Diagram

LCMS_Workflow cluster_prep Sample Preparation (Protein Precipitation) cluster_analysis LC-MS/MS Analysis P1 Aliquot 100 µL Plasma P2 Add 300 µL cold ACN with Internal Standard P1->P2 P3 Vortex & Centrifuge (10 min @ 14,000 rcf) P2->P3 P4 Transfer Supernatant P3->P4 P5 Evaporate & Reconstitute in Mobile Phase A P4->P5 A1 Inject Sample (5 µL) P5->A1 A2 Gradient Separation on C18 Column A1->A2 A3 ESI- Detection A2->A3 A4 MRM Transition (e.g., m/z 211 -> 167) A3->A4

References

Application Notes and Protocols for 6-Chlorochroman-2-carboxylic Acid in Cholesterol Biosynthesis Research

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: A Novel Probe for Cholesterol Homeostasis Beyond HMG-CoA Reductase

The intricate pathway of cholesterol biosynthesis presents a multitude of targets for therapeutic intervention and for the development of chemical tools to dissect its complex regulation. While HMG-CoA reductase inhibitors (statins) have been a cornerstone of cardiovascular disease therapy, the exploration of inhibitors targeting downstream enzymes offers the potential for novel mechanisms of action and a deeper understanding of cholesterol homeostasis. 6-Chlorochroman-2-carboxylic acid (CAS No: 40026-24-2)[1][2][3] emerges as a compelling research compound in this context. Early studies have positioned it as an antagonist of cholesterol biosynthesis and lipolysis in vitro. However, evidence suggests its mechanism of action is distinct from that of statins, as its cholesterol-lowering effects do not appear to correlate with the inhibition of HMG-CoA reductase.

This observation leads to the central hypothesis of these application notes: This compound exerts its effects on cholesterol biosynthesis by inhibiting one or more enzymes downstream of HMG-CoA reductase, potentially at the level of squalene monooxygenase or oxidosqualene cyclase (lanosterol synthase).

These application notes provide a comprehensive guide for researchers to investigate the effects of this compound on cellular cholesterol metabolism. The protocols detailed herein are designed to systematically test this hypothesis, from confirming its impact on cellular cholesterol levels to pinpointing its potential enzymatic targets and characterizing its broader effects on lipid homeostasis.

Chemical and Physical Properties

PropertyValue
Molecular Formula C₁₀H₉ClO₃[1]
Molecular Weight 212.63 g/mol [1]
CAS Number 40026-24-2[1][3]
Appearance White to off-white solid
Solubility Soluble in DMSO and ethanol

PART 1: Elucidating the Cellular Impact of this compound on Cholesterol Homeostasis

This section provides protocols to assess the overall effect of this compound on cellular cholesterol levels and lipid accumulation.

Protocol 1.1: Assessment of Cytotoxicity

Before evaluating its effects on cholesterol metabolism, it is crucial to determine the non-toxic concentration range of this compound in the cell line of interest.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

  • This compound

  • Cell line of interest (e.g., HepG2, Huh7, or primary hepatocytes)

  • Complete cell culture medium

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Plate reader (570 nm)

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Prepare a stock solution of this compound in DMSO (e.g., 100 mM).

  • Prepare serial dilutions of this compound in a complete culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Include a vehicle control (DMSO) at the highest concentration used.

  • Remove the medium from the cells and replace it with the medium containing the different concentrations of the compound.

  • Incubate the cells for 24-48 hours.

  • Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until formazan crystals are visible.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Protocol 1.2: Quantification of Total Cellular Cholesterol

This protocol uses a sensitive, fluorometric assay to quantify total cholesterol in cell lysates.

Principle: The Amplex™ Red Cholesterol Assay Kit provides an enzyme-coupled reaction to detect cholesterol. Cholesterol esters are hydrolyzed by cholesterol esterase to free cholesterol. Cholesterol oxidase then oxidizes the free cholesterol, producing hydrogen peroxide (H₂O₂). In the presence of horseradish peroxidase (HRP), H₂O₂ reacts with the Amplex™ Red reagent to generate the highly fluorescent product, resorufin.[4][5][6][7]

Materials:

  • Amplex™ Red Cholesterol Assay Kit

  • This compound

  • Cell line of interest

  • Cell lysis buffer (e.g., RIPA buffer)

  • BCA protein assay kit

  • 6-well plates

  • Fluorescence microplate reader (Ex/Em = 571/585 nm)[4][5]

Procedure:

  • Seed cells in 6-well plates and grow to 80-90% confluency.

  • Treat cells with non-toxic concentrations of this compound (determined in Protocol 1.1) for 24-48 hours.

  • Wash cells with ice-cold PBS and lyse them in cell lysis buffer.

  • Determine the protein concentration of each lysate using a BCA protein assay.

  • Follow the manufacturer's instructions for the Amplex™ Red Cholesterol Assay Kit to measure the cholesterol concentration in each lysate.[4][5][6]

  • Normalize the cholesterol concentration to the protein concentration for each sample.

Protocol 1.3: Visualization of Intracellular Unesterified Cholesterol with Filipin Staining

Filipin is a fluorescent polyene macrolide that binds specifically to unesterified cholesterol, allowing for its visualization in fixed cells.

Principle: Filipin forms a fluorescent complex with 3-β-hydroxysterols, such as cholesterol, which can be visualized by fluorescence microscopy. An increase in intracellular filipin staining suggests an accumulation of unesterified cholesterol.[8][9][10]

Materials:

  • Filipin III from Streptomyces filipinensis

  • 4% Paraformaldehyde (PFA) in PBS

  • Glycine

  • PBS

  • Coverslips

  • Fluorescence microscope with a UV filter set (Ex/Em ~340-380/385-470 nm)[11]

Procedure:

  • Seed cells on coverslips in a 24-well plate.

  • Treat cells with this compound as desired.

  • Wash cells twice with PBS.

  • Fix cells with 4% PFA for 30 minutes at room temperature.[12]

  • Wash cells three times with PBS.

  • Quench the PFA by incubating with 1.5 mg/mL glycine in PBS for 10 minutes.[8]

  • Wash cells three times with PBS.

  • Stain cells with 50 µg/mL filipin in PBS for 2 hours at room temperature, protected from light.[8]

  • Wash cells three times with PBS.

  • Mount coverslips onto microscope slides with an appropriate mounting medium.

  • Immediately visualize the cells using a fluorescence microscope. Filipin photobleaches rapidly.[8][11]

Protocol 1.4: Staining of Neutral Lipid Droplets with Nile Red or BODIPY 493/503

Inhibition of cholesterol biosynthesis can lead to the accumulation of precursor lipids, which may be stored in lipid droplets.

Principle: Nile Red and BODIPY 493/503 are lipophilic stains that fluoresce brightly in a hydrophobic environment, making them excellent probes for visualizing neutral lipid droplets.[13][14][15][16][][18][19][20]

Materials:

  • Nile Red or BODIPY 493/503

  • 4% Paraformaldehyde (PFA) in PBS

  • PBS

  • DAPI (for nuclear counterstain)

  • Fluorescence microscope

Procedure (BODIPY 493/503):

  • Seed and treat cells on coverslips as in Protocol 1.3.

  • Wash cells with PBS.

  • Fix cells with 4% PFA for 20 minutes at room temperature.

  • Wash cells twice with PBS.

  • Prepare a 1 µg/mL working solution of BODIPY 493/503 in PBS from a stock solution in DMSO.

  • Incubate cells with the BODIPY 493/503 solution for 15 minutes at room temperature, protected from light.[13][16]

  • Wash cells three times with PBS.

  • Counterstain with DAPI if desired.

  • Mount and visualize using a fluorescence microscope with appropriate filters (BODIPY 493/503: Ex/Em ~493/503 nm).

PART 2: Investigating the Enzymatic Target of this compound

Based on the hypothesis that this compound acts downstream of HMG-CoA reductase, the following protocols are designed to assess its effect on key enzymes in the post-squalene cholesterol synthesis pathway.

Cholesterol_Biosynthesis_Pathway acetyl_coa Acetyl-CoA hmg_coa HMG-CoA acetyl_coa->hmg_coa HMG-CoA Synthase mevalonate Mevalonate hmg_coa->mevalonate HMG-CoA Reductase (Statin Target) fpp Farnesyl Pyrophosphate mevalonate->fpp Multiple Steps squalene Squalene fpp->squalene Squalene Synthase oxidosqualene 2,3-Oxidosqualene squalene->oxidosqualene Squalene Monooxygenase (Potential Target) lanosterol Lanosterol oxidosqualene->lanosterol Oxidosqualene Cyclase (Lanosterol Synthase) (Potential Target) cholesterol Cholesterol lanosterol->cholesterol Multiple Steps Cellular_Response_Workflow start Treat Cells with This compound chol_synthesis Inhibition of Cholesterol Biosynthesis start->chol_synthesis cellular_chol Decreased Cellular Cholesterol chol_synthesis->cellular_chol lipid_droplets Changes in Lipid Droplet Formation chol_synthesis->lipid_droplets efflux Altered Cholesterol Efflux cellular_chol->efflux srebp SREBP Pathway Activation cellular_chol->srebp

References

Dehydrogenative Reactions of Carboxylic Acids via C–H Activation: Principles, Protocols, and Mechanistic Insights

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers

Introduction: A Paradigm Shift in Molecular Synthesis

The direct functionalization of carbon-hydrogen (C–H) bonds represents one of the most significant advances in modern organic chemistry, offering a paradigm shift from traditional, multi-step synthetic routes that often require pre-functionalized starting materials.[1] Among these transformations, the dehydrogenative reactions of carboxylic acids have emerged as a particularly powerful strategy. By leveraging the native carboxyl group as an internal directing element, chemists can achieve selective C–H bond cleavage and subsequent functionalization, leading to the efficient synthesis of valuable unsaturated molecules.[2][3][4]

This guide provides an in-depth exploration of transition metal-catalyzed dehydrogenative C–H activation of carboxylic acids. We will delve into the core mechanistic principles, compare key catalytic systems, and present detailed, field-proven protocols for researchers in synthetic chemistry and drug development. The focus is not merely on the "how" but the "why"—elucidating the causality behind experimental choices to empower scientists to adapt and innovate.

The primary transformation in this class of reactions is the conversion of a saturated aliphatic acid into its α,β-unsaturated counterpart, a foundational motif in countless natural products and pharmaceuticals.[5][6] This is achieved by the formal removal of a hydrogen molecule (H₂) from the substrate, typically facilitated by a palladium or rhodium catalyst in the presence of an oxidant. This approach circumvents classical methods like selenoxide elimination or stoichiometric bromination-dehydrobromination, which often suffer from poor atom economy and the use of toxic reagents.

Part 1: Core Principles & Mechanistic Rationale

The success of these reactions hinges on the elegant interplay between the carboxylic acid substrate, a transition metal catalyst, a specific ligand, and a terminal oxidant. The carboxylic acid is not just a substrate but an active participant in the catalytic cycle.

The Carboxylate as a Native Directing Group

The carboxylate moiety is an ideal directing group; it is ubiquitous in organic molecules and can be easily deprotonated to form a carboxylate anion.[2][3] This anion acts as a bidentate or monodentate ligand, coordinating to the metal center and positioning it in close proximity to specific C–H bonds. This chelation assistance dramatically lowers the activation energy for C–H cleavage, enabling high levels of regioselectivity. The formation of a stable five- or six-membered metallacycle intermediate is the cornerstone of this directed activation.[3]

The Catalytic Cycle: A Step-by-Step Dissection

While specific intermediates may vary, a generalized catalytic cycle for the palladium-catalyzed β-dehydrogenation of a carboxylic acid can be illustrated as follows.

  • Coordination & C–H Activation: The cycle begins with the coordination of the deprotonated carboxylic acid to the Pd(II) catalyst. This is followed by the rate-determining step: the cleavage of a β-methylene C–H bond via a concerted metalation-deprotonation (CMD) pathway, forming a six-membered palladacycle.[5]

  • β-Hydride Elimination: The resulting alkyl-palladium intermediate undergoes β-hydride elimination. This step breaks the C-Pd bond and forms the desired C=C double bond in the product, while transferring a hydride to the palladium center to generate a Pd(II)-H species.

  • Reductive Elimination & Product Release: The α,β-unsaturated carboxylic acid product is released from the palladium hydride intermediate.

  • Catalyst Regeneration: The resulting Pd(0) species is inactive for the initial C-H activation step. A terminal oxidant is required to oxidize Pd(0) back to the active Pd(II) state, closing the catalytic cycle. Common oxidants include molecular oxygen (O₂), benzoquinone, or silver salts like Ag₂CO₃.[5][6][7]

Catalytic_Cycle cluster_0 Catalytic Cycle for β-Dehydrogenation A Active Pd(II) Catalyst B Substrate Coordination (Carboxylic Acid) A->B + Substrate - Base Anion C C-H Activation (CMD) (Palladacycle Intermediate) B->C C-H Cleavage D β-Hydride Elimination C->D Forms C=C bond E Pd(II)-H Species D->E F Product Release & Inactive Pd(0) E->F + Product F->A + Oxidant - Reduced Oxidant

Figure 1: Generalized catalytic cycle for Pd-catalyzed β-dehydrogenation.

The Pivotal Role of Ligands: Controlling Divergent Reactivity

Ligand selection is arguably the most critical parameter for achieving high efficiency and, remarkably, for diverting the reaction toward different products from the same starting material.[5] A landmark study demonstrated that different pyridine-pyridone ligands could steer the Pd-catalyzed reaction of aliphatic acids to yield either α,β-unsaturated acids or, in a tandem sequence, γ-alkylidene butenolides.[5][6][8]

  • For α,β-Unsaturated Acids: A specific ligand architecture promotes the activation of C(sp³)–H bonds but disfavors the subsequent activation of the newly formed vinylic C(sp²)–H bond, thus preventing over-oxidation or side reactions.[5]

  • For γ-Alkylidene Butenolides: A different ligand, often with a distinct bite angle, facilitates not only the initial dehydrogenation but also a subsequent vinyl C–H alkynylation with a coupling partner (like a bromoalkyne), followed by lactonization.[5][8]

This ligand-controlled divergence underscores the necessity of empirical screening and rational design in protocol development.

Part 2: Application Notes and Experimental Protocols

The protocols described below are self-validating systems. Adherence to the described conditions, particularly regarding the atmospheric purity and reagent quality, is crucial for reproducibility.

Protocol 1: Palladium-Catalyzed Synthesis of α,β-Unsaturated Carboxylic Acids

This protocol is adapted from methodologies developed for the direct dehydrogenation of aliphatic carboxylic acids using a pyridine-pyridone ligand system.[5][6]

Objective: To achieve the selective α,β-dehydrogenation of a saturated aliphatic carboxylic acid using molecular oxygen as the terminal oxidant.

Experimental Workflow:

Workflow_Protocol_1 A 1. Setup & Inerting Oven-dried flask, Schlenk line B 2. Reagent Loading Pd(OAc)₂, Ligand, Base, Acid A->B C 3. Solvent Addition Anhydrous Solvent via Syringe B->C D 4. Atmosphere Exchange Purge with O₂ (balloon) C->D E 5. Reaction Heat to specified temp (e.g., 120 °C) D->E F 6. Work-up Quench, Acidify, Extract E->F G 7. Purification Silica Gel Chromatography F->G

Figure 2: Workflow for α,β-dehydrogenation of carboxylic acids.

Materials & Reagents:

Reagent/MaterialGradeSupplier ExamplePurpose
Palladium(II) Acetate98%Sigma-AldrichCatalyst
Pyridine-Pyridone LigandCustom SynthesisSee Ref.[5]Ligand
K₂CO₃Anhydrous, ≥99%Acros OrganicsBase
Aliphatic Carboxylic Acid≥97%TCI ChemicalsSubstrate
1,4-DioxaneAnhydrous, ≥99.8%Sigma-AldrichSolvent
Molecular OxygenUHP (5.0)AirgasTerminal Oxidant
Ethyl AcetateACS GradeFisher ScientificExtraction Solvent
HCl (1M aq.)Reagent GradeVWRAcidification

Step-by-Step Methodology:

  • Vessel Preparation: To an oven-dried 25 mL Schlenk tube equipped with a magnetic stir bar, add Pd(OAc)₂ (5 mol%), the appropriate pyridine-pyridone ligand (10 mol%), K₂CO₃ (2.0 equiv.), and the aliphatic carboxylic acid substrate (1.0 equiv., typically 0.2 mmol scale).

    • Expertise Note: The solid reagents are added first under a positive flow of inert gas (Argon or Nitrogen) to minimize exposure to ambient air and moisture, which can deactivate the catalyst.

  • Solvent Addition: Add anhydrous 1,4-dioxane (2.0 mL) via a gas-tight syringe.

  • Atmosphere Exchange: Seal the Schlenk tube. Evacuate and backfill the headspace with dry Argon three times. Finally, replace the Argon atmosphere with pure Oxygen (O₂) supplied from a balloon.

    • Trustworthiness Note: Ensuring a pure oxygen atmosphere is critical for efficient catalyst turnover. An air leak will introduce nitrogen and moisture, impeding the reaction.

  • Reaction Execution: Place the sealed tube in a preheated oil bath or heating block at 120 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS if desired.

  • Reaction Work-up: After cooling to room temperature, carefully vent the tube. Dilute the reaction mixture with ethyl acetate (10 mL). Acidify the mixture to pH ~2-3 with 1M HCl (aq.).

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 10 mL). Combine the organic layers, wash with brine (15 mL), dry over anhydrous Na₂SO₄, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to afford the pure α,β-unsaturated carboxylic acid.

Protocol 2: Palladium-Catalyzed Tandem Synthesis of γ-Alkylidene Butenolides

This protocol describes a more complex transformation involving dehydrogenation followed by C-C bond formation and lactonization, controlled by a different ligand.[5][8]

Objective: To synthesize γ-alkylidene butenolides from aliphatic carboxylic acids and bromoalkynes in a one-pot reaction.

Key Reagents & Conditions Summary:

ComponentLoading / ConditionsRationale
Pd(OAc)₂5 mol%Catalyst
Pyridine-Pyridone Ligand10 mol%Crucial for tandem reactivity
Ag₂CO₃2.0 equiv.Oxidant & Halide Scavenger
K₂CO₃1.0 equiv.Base
Bromoalkyne1.2 equiv.Coupling Partner
t-Amyl alcohol0.2 MSolvent
Temperature130 °CHigher temp for C-C coupling

Step-by-Step Methodology:

  • Vessel Preparation: In a nitrogen-filled glovebox or on a Schlenk line, charge an oven-dried vial with Pd(OAc)₂ (5 mol%), the specific pyridine-pyridone ligand for this transformation (10 mol%), Ag₂CO₃ (2.0 equiv.), K₂CO₃ (1.0 equiv.), and the aliphatic carboxylic acid (1.0 equiv.).

    • Expertise Note: Silver carbonate (Ag₂CO₃) serves a dual role: it acts as the oxidant to regenerate the Pd(II) catalyst and as a halide scavenger to facilitate the C-C coupling step with the bromoalkyne.

  • Reagent Addition: Add t-amyl alcohol (to 0.2 M concentration) followed by the bromoalkyne coupling partner (1.2 equiv.).

  • Reaction Execution: Seal the vial with a Teflon-lined cap and remove it from the glovebox. Place the vial in a preheated heating block at 130 °C and stir for 24 hours.

  • Work-up and Purification: Cool the reaction to room temperature. Dilute with dichloromethane (DCM) and filter through a pad of Celite to remove inorganic salts. Concentrate the filtrate and purify the residue via flash column chromatography to isolate the target γ-alkylidene butenolide.

Representative Substrate Scope and Yields:

Carboxylic Acid SubstrateBromoalkyne PartnerProduct Yield (%)[5]
Cyclohexanecarboxylic acid(Bromoethynyl)benzene75%
4-Phenylbutanoic acid(Bromoethynyl)benzene68%
Tetrahydro-2H-pyran-4-carboxylic acid(Bromoethynyl)triisopropylsilane62%
1-Propylcyclohexane-1-carboxylic acid(Bromoethynyl)benzene41%

Part 3: Troubleshooting and Final Considerations

ProblemPotential CauseSuggested Solution
No or Low Conversion Inactive catalyst; Insufficient oxidant; Air/moisture contamination.Use fresh Pd(OAc)₂; Ensure proper sealing and inert/O₂ atmosphere; Use freshly distilled anhydrous solvent.
Formation of Side Products Incorrect ligand-to-metal ratio; Reaction temperature too high/low.Optimize ligand loading (typically 2:1 L:Pd); Screen a range of temperatures (e.g., 100-140 °C).
Decarboxylation Observed Substrate sensitivity; Harsh conditions.Lower the reaction temperature; Screen alternative solvents or bases. While not the primary pathway here, some conditions can favor decarboxylative coupling.[9]
Poor Reproducibility Inconsistent quality of reagents (especially base and solvent); Variations in heating/stirring.Use reagents from a trusted source; Ensure uniform heating and vigorous stirring for heterogeneous mixtures.

Conclusion and Future Outlook

The dehydrogenative C–H activation of carboxylic acids is a testament to the power of modern catalysis. By using a native functional group as a handle, these methods provide direct, atom-economical access to unsaturated building blocks.[1][3] The ability to control divergent reaction pathways simply by tuning the ligand structure opens up exciting avenues for complex molecule synthesis.[5]

Future research will likely focus on expanding the substrate scope to more complex and sensitive molecules, lowering catalyst loadings, and replacing precious metal catalysts like palladium and rhodium with more abundant and economical 3d transition metals.[10] As our understanding of reaction mechanisms deepens, the rational design of new ligands and catalytic systems will continue to push the boundaries of what is possible in C–H functionalization.

References

Enzymatic resolution method for chroman-2-carboxylic acids

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Enzymatic Resolution of Chroman-2-Carboxylic Acids

Abstract

Optically pure chroman-2-carboxylic acids and their derivatives are pivotal chiral building blocks in the pharmaceutical industry, serving as key intermediates in the synthesis of a variety of bioactive molecules.[1][2] This application note provides a comprehensive, field-proven guide to the enzymatic kinetic resolution of racemic chroman-2-carboxylic acid esters. We move beyond a simple recitation of steps to explain the causality behind experimental choices, empowering researchers to not only replicate but also innovate. The protocols detailed herein leverage the high enantioselectivity of hydrolases, such as lipases and esterases, to offer an efficient, scalable, and environmentally benign alternative to traditional chemical resolution methods.[1][3] This guide covers enzyme selection, reaction optimization, detailed step-by-step protocols for preparative-scale resolution, and robust analytical methods for monitoring and validation.

Introduction: The Imperative for Enantiopurity in Chroman Scaffolds

The chroman ring system is a privileged scaffold in medicinal chemistry. When substituted at the 2-position with a carboxylic acid, it introduces a chiral center of significant pharmacological importance. The biological activity of such compounds is often stereospecific, with one enantiomer exhibiting the desired therapeutic effect while the other may be inactive or even responsible for adverse effects. Consequently, the production of enantiomerically pure chroman-2-carboxylic acids is a critical requirement in drug development.[1]

While classical chemical resolution via diastereomeric salt formation is a possible route, it is often plagued by low yields, the need for stoichiometric amounts of expensive resolving agents, and a significant environmental footprint.[2][4] Enzymatic kinetic resolution (EKR) emerges as a superior strategy. It relies on the remarkable ability of enzymes to discriminate between enantiomers, selectively catalyzing the transformation of one over the other under mild, aqueous conditions. This process is characterized by high enantioselectivity, operational simplicity, and scalability, making it a cornerstone of modern green chemistry.[1][2]

This guide focuses on the enantioselective hydrolysis of racemic chroman-2-carboxylic acid esters, a robust and widely applicable EKR strategy.

Principle of the Method: Enantioselective Hydrolysis

The core of this method is a kinetic resolution wherein an enzyme, typically a lipase or an esterase, preferentially hydrolyzes one enantiomer of a racemic ester. For instance, the enzyme might selectively act on the (S)-ester in a racemic mixture of ethyl chroman-2-carboxylate, converting it to the (S)-carboxylic acid. The (R)-ester remains largely unreacted.

The reaction is monitored and stopped at or near 50% conversion. At this point, the theoretical maximum yield and enantiomeric excess (e.e.) for both the produced acid and the remaining ester are achieved. The resulting mixture contains:

  • The enantiopure (S)-chroman-2-carboxylic acid (product).

  • The enantiopure (R)-ethyl chroman-2-carboxylate (unreacted substrate).

These two compounds, having different functional groups (a carboxylic acid and an ester), can be easily separated using standard chemical techniques like a liquid-liquid extraction based on pH adjustment.

G cluster_start Starting Material cluster_process Enzymatic Reaction cluster_mixture Mixture at ~50% Conversion cluster_separation Work-up & Separation cluster_end Purified Enantiomers rac_ester Racemic (R/S) Ester enzyme_step Enzyme (e.g., Lipase) + H₂O (Buffer, pH 7) Selective Hydrolysis of S-Ester rac_ester->enzyme_step s_acid (S)-Carboxylic Acid enzyme_step->s_acid Product r_ester (R)-Ester (Unreacted) enzyme_step->r_ester Substrate extraction Acid-Base Extraction s_acid->extraction r_ester->extraction final_s_acid Pure (S)-Acid extraction->final_s_acid Aqueous Phase (Acidified) final_r_ester Pure (R)-Ester extraction->final_r_ester Organic Phase

Figure 1: Overall workflow for enzymatic resolution.

Causality Behind Experimental Choices: Optimizing for Success

The success of enzymatic resolution hinges on several interconnected parameters. Understanding the rationale behind their selection is key to developing a robust process.

  • The Biocatalyst: Why Enzyme Selection is Critical The choice of enzyme is the most crucial factor. Different enzymes exhibit varying levels of activity and enantioselectivity (expressed as the E-value) for a given substrate.

    • Lipases: These are the workhorses of biocatalysis. Lipases from Candida antarctica (CALB), Pseudomonas fluorescens (Lipase AK), and Candida rugosa (CRL) are excellent starting points for screening, known for their broad substrate scope and high selectivity.[3][5] CALB, often used in its immobilized form as Novozym 435, is particularly renowned for its stability and effectiveness.[6]

    • Esterases: For certain substrates, esterases may offer superior selectivity. A notable example is the resolution of 6-fluoro-chroman-2-carboxylate using esterases from Geobacillus thermocatenulatus, which produced both enantiomers with excellent e.e. values (>99% and 95-96%).[2]

    • Immobilization: Using an immobilized enzyme is highly recommended for preparative-scale work. Immobilization on a solid support (e.g., porous acrylic resin, magnetic nanoparticles) dramatically enhances the enzyme's thermal and operational stability, simplifies its removal from the reaction mixture (simple filtration), and allows for its reuse over multiple cycles, significantly reducing costs.[7][8][9][10]

  • The Reaction Medium: Balancing Solubility and Activity The solvent system must maintain enzyme activity while ensuring adequate solubility of the substrate and product.

    • Aqueous Buffers: A simple phosphate or TRIS buffer (pH 7-8) is often sufficient and promotes the natural hydrolytic function of the enzyme.[7][11]

    • Biphasic Systems: For substrates with poor water solubility, an aqueous-organic biphasic system (e.g., phosphate buffer/toluene or buffer/MTBE) is highly effective.[2][3] The substrate resides primarily in the organic phase, while the reaction occurs at the interface or in the aqueous phase. As the hydrophilic acid product is formed, it partitions into the aqueous phase, which can help drive the reaction forward and simplify subsequent separation.

  • The Substrate: Why an Ester? The protocol begins with a racemic ester (e.g., methyl or ethyl) of the target carboxylic acid. This is because lipases and esterases are, by definition, enzymes that catalyze the cleavage of ester bonds. The choice of ester can sometimes influence reaction rates and selectivity, with simpler esters like methyl or ethyl being common starting points.

  • Controlling the Environment: pH and Temperature Every enzyme has an optimal range of pH and temperature for activity and stability. For most lipases used in resolution, a pH between 7.0 and 8.0 and a temperature between 30°C and 50°C are typical starting points.[7] Deviating from these ranges can lead to denaturation and loss of activity. It is imperative to determine the optimal conditions for the chosen enzyme-substrate combination during the screening phase.

Experimental Protocols

Safety Precaution: Handle all chemicals in a fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: Enzyme Screening (Small Scale)

Objective: To identify the most effective biocatalyst from a panel of candidates.

Materials:

  • Racemic ethyl chroman-2-carboxylate

  • Panel of lipases/esterases (e.g., Novozym 435, Lipase AK from P. fluorescens, CRL)

  • Phosphate buffer (0.1 M, pH 7.0)

  • Toluene or Methyl tert-butyl ether (MTBE)

  • Small reaction vials (e.g., 4 mL glass vials) with magnetic stir bars

  • Thermostated shaker or stirrer plate

Procedure:

  • For each enzyme to be tested, set up a separate reaction vial.

  • Add 10 mg of racemic ethyl chroman-2-carboxylate (approx. 0.05 mmol) to each vial.

  • Add 1 mL of phosphate buffer and 1 mL of toluene to create a biphasic system.

  • Add 10-20 mg of the selected enzyme (free or immobilized) to its respective vial.

  • Seal the vials and place them in a shaker set to 250 rpm and 30°C.

  • At regular intervals (e.g., 2, 4, 8, 24 hours), pause the stirring, allow the layers to separate, and withdraw a small aliquot (approx. 20 µL) from the organic layer.

  • Prepare the aliquot for chiral HPLC analysis by diluting it with the mobile phase and filtering if necessary.

  • Analyze by chiral HPLC to determine the conversion and the enantiomeric excess of the unreacted ester (e.e.s) and the product acid (e.e.p).

  • Select the enzyme that provides an E-value >100 and reaches ~50% conversion in a reasonable timeframe.

Protocol 2: Preparative Scale Enzymatic Resolution

Objective: To resolve a larger quantity of racemic ester based on optimized screening results.

Materials:

  • Racemic ethyl chroman-2-carboxylate (e.g., 1.03 g, 5 mmol)

  • Optimized immobilized enzyme (e.g., Novozym 435, 200 mg)

  • Phosphate buffer (0.1 M, pH 7.0, 50 mL)

  • Toluene (50 mL)

  • Round-bottom flask (250 mL) with magnetic stirrer

  • pH meter or pH-stat for monitoring/controlling pH (optional but recommended)

Procedure:

  • Combine the racemic ester, phosphate buffer, and toluene in the round-bottom flask.

  • Stir the mixture to ensure good mixing between the two phases.

  • Add the immobilized enzyme to start the reaction.

  • Maintain the temperature at the optimized value (e.g., 30°C).

  • Monitor the reaction progress by taking aliquots from the organic phase for chiral HPLC analysis, as described in Protocol 1.

  • The hydrolysis of the ester produces a carboxylic acid, which will lower the pH. If desired, maintain the pH at 7.0 by the slow, controlled addition of a dilute NaOH solution (e.g., 0.1 M). This can also be used as an alternative way to monitor the reaction progress.

  • Stop the reaction when the conversion reaches 45-50% to maximize the e.e. of both components.

  • Remove the immobilized enzyme by simple filtration. The enzyme can be washed with buffer and solvent, dried, and stored for reuse.

Protocol 3: Work-up and Separation of Enantiomers

Objective: To isolate the product acid and unreacted ester from the reaction mixture.

Materials:

  • Reaction mixture from Protocol 2 (filtrate)

  • Sodium bicarbonate (NaHCO₃) solution (5% aqueous)

  • Hydrochloric acid (HCl) solution (1 M)

  • Ethyl acetate or MTBE

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Separatory funnel

Procedure:

  • Transfer the filtrate to a separatory funnel.

  • Extract the mixture with the 5% NaHCO₃ solution (2 x 30 mL). The (S)-carboxylic acid will be deprotonated to its carboxylate salt and move into the aqueous layer. The (R)-ester will remain in the organic (toluene) layer.

  • Isolate the (R)-Ester:

    • Collect the organic layer.

    • Wash it with brine (saturated NaCl solution).

    • Dry the organic layer over anhydrous MgSO₄.

    • Filter and evaporate the solvent under reduced pressure to yield the enantiomerically enriched (R)-ethyl chroman-2-carboxylate.

  • Isolate the (S)-Acid:

    • Combine the aqueous layers from the bicarbonate extraction.

    • Cool the aqueous solution in an ice bath.

    • Carefully acidify the solution to pH ~2 by slowly adding 1 M HCl. The (S)-carboxylate will be protonated, and the (S)-carboxylic acid may precipitate.

    • Extract the acidified aqueous layer with ethyl acetate (3 x 40 mL).

    • Combine the ethyl acetate extracts, wash with brine, and dry over anhydrous MgSO₄.

    • Filter and evaporate the solvent to yield the enantiomerically enriched (S)-chroman-2-carboxylic acid.

  • Confirm the purity and enantiomeric excess of both final products using chiral HPLC.

Protocol 4: Analytical Method - Chiral HPLC

Objective: To determine conversion and enantiomeric excess (e.e.).

Instrumentation:

  • HPLC system with UV detector.

  • Chiral Stationary Phase (CSP) column: Polysaccharide-based columns are highly effective for this class of compounds.

    • Recommended Columns: Chiralcel® OD-H or Chiralpak® AD-H.[12]

  • Mobile Phase: A mixture of a non-polar solvent and an alcohol is typical for normal-phase chiral separations. A common starting point is n-Hexane:Isopropanol (90:10 v/v).

  • Additive: Add a small amount of an acidic modifier, such as 0.1% Trifluoroacetic Acid (TFA), to the mobile phase to ensure sharp, symmetrical peaks for the carboxylic acid.[13]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm or another appropriate wavelength for the chroman core.

Procedure:

  • Equilibrate the column with the mobile phase until a stable baseline is achieved.

  • Inject a small volume (5-10 µL) of a standard solution of the racemic starting material to identify the retention times of the two enantiomers.

  • Inject the prepared samples from the reaction monitoring.

  • Calculate conversion and e.e. using the peak areas from the chromatogram.

    • e.e. (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100

    • Conversion (%) = [ Area_product / (Area_product + Area_remaining_substrate) ] * 100

Data Presentation and Interpretation

Quantitative data from experiments should be tabulated for clarity and easy comparison.

Table 1: Example Data from Lipase Screening for Resolution of Racemic Ethyl Chroman-2-Carboxylate *

EntryLipase SourceTime (h)Conversion (%)e.e. of Acid (%)e.e. of Ester (%)E-Value
1Candida rugosa (CRL)244894>99120
2Pseudomonas fluorescens (AK)12519896>200
3Candida antarctica B (Novozym 435)850>99>99>200
4Porcine Pancreas Lipase (PPL)2415305<5

*Data is illustrative and serves as an example of expected results.

Interpretation: Based on the illustrative data, Lipase AK and Novozym 435 show excellent enantioselectivity (E > 200). Novozym 435 is particularly attractive due to its high selectivity and faster reaction time, making it the ideal candidate for the preparative scale reaction.

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive enzyme. 2. Sub-optimal pH or temperature. 3. Poor substrate solubility.1. Use a fresh batch of enzyme or test enzyme activity with a standard substrate (e.g., p-nitrophenyl butyrate). 2. Optimize pH and temperature in small-scale trials. 3. Switch to a biphasic solvent system or add a co-solvent (e.g., 10% DMSO or THF), ensuring it doesn't denature the enzyme.
Low Enantioselectivity (Low E-Value) 1. The chosen enzyme is not selective for the substrate. 2. Reaction has proceeded far beyond 50% conversion.1. Screen a wider variety of enzymes, including different lipases and esterases. 2. Monitor the reaction more closely and stop it at or near 50% conversion.
Difficulty Separating Acid and Ester 1. Incomplete deprotonation of the acid during basic extraction. 2. Incomplete protonation of the carboxylate during acidification.1. Ensure the pH of the aqueous phase is >9 during the bicarbonate extraction. Use a stronger base if necessary, but be mindful of potential ester hydrolysis. 2. Ensure the pH is <3 during the acidification step before extraction with the organic solvent.
Broad or Tailing Peaks in Chiral HPLC 1. Inappropriate mobile phase. 2. Secondary interactions with the column.1. Adjust the ratio of alcohol in the mobile phase. 2. For acidic analytes, ensure an acidic modifier (e.g., 0.1% TFA) is included in the mobile phase. For basic analytes, add a basic modifier (e.g., 0.1% DEA).[13]

Conclusion

The enzymatic resolution of chroman-2-carboxylic acid esters is a powerful and practical method for accessing enantiomerically pure isomers. By understanding the principles of enzyme selection, reaction optimization, and analytical validation, researchers can reliably implement this green and efficient technology. The protocols provided herein serve as a robust starting point for the development of scalable processes for the synthesis of valuable chiral intermediates in the pharmaceutical and fine chemical industries.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-Chlorochroman-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 6-chlorochroman-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to improve reaction yields and product purity. The information herein is based on established chemical principles and analogous syntheses of related compounds.

I. Overview of the Primary Synthetic Pathway

The most common and reliable synthetic route to this compound involves a three-step process starting from 5'-chloro-2'-hydroxyacetophenone. This method provides a straightforward and scalable approach to the desired product.

The overall transformation can be visualized as follows:

Synthesis_Workflow cluster_0 Step 1: Condensation cluster_1 Step 2: Cyclization cluster_2 Step 3: Hydrolysis (Chromone) cluster_3 Alternative Step 3: Reduction & Hydrolysis A 5'-Chloro-2'-hydroxyacetophenone C Intermediate Condensation Product A->C Base (e.g., NaH, NaOEt) B Diethyl Oxalate B->C D Ethyl 6-chlorochromone-2-carboxylate C->D Acid catalyst, Heat E 6-Chlorochromone-2-carboxylic acid D->E Hydrolysis (Acid or Base) F Ethyl 6-chlorochroman-2-carboxylate D->F Reduction (e.g., H2, Pd/C) G This compound F->G Hydrolysis (Acid or Base)

Caption: General workflow for the synthesis of this compound.

This guide will focus on the synthesis of the chromone intermediate and its subsequent conversion, as this is a common pathway.

II. Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the synthesis in a question-and-answer format, providing explanations for the underlying chemistry and actionable solutions.

Step 1 & 2: Condensation and Cyclization

Question 1: My initial condensation reaction between 5'-chloro-2'-hydroxyacetophenone and diethyl oxalate is giving a low yield. What are the likely causes and how can I improve it?

Answer:

Low yields in the initial Claisen condensation are often attributable to several factors related to the base, solvent, and reaction conditions.

  • Choice of Base: The selection of the base is critical. A strong, non-nucleophilic base is required to deprotonate the α-carbon of the acetophenone.

    • Sodium Hydride (NaH): This is an excellent choice as it irreversibly deprotonates the starting material, driving the reaction forward. Ensure you are using a fresh, high-quality source of NaH.

    • Sodium Ethoxide (NaOEt): While effective, NaOEt can participate in reversible reactions, potentially leading to lower yields. If using NaOEt, it is often necessary to use a significant excess.

  • Solvent Purity: The presence of water or protic impurities in the solvent can quench the base and the enolate intermediate, halting the reaction.

    • Troubleshooting: Always use anhydrous solvents. Tetrahydrofuran (THF) is a common choice and should be freshly distilled from a suitable drying agent (e.g., sodium/benzophenone) before use.

  • Reaction Temperature: While the reaction is often started at room temperature, gentle heating may be required to ensure complete reaction. However, excessive heat can lead to side reactions.

    • Troubleshooting: Monitor the reaction by Thin Layer Chromatography (TLC). If the reaction is sluggish, consider gently warming the mixture to 40-50°C.

Question 2: I am observing multiple spots on my TLC after the cyclization step. What are the possible side products?

Answer:

The formation of multiple products during the cyclization step often indicates incomplete reaction or competing reaction pathways.

  • Uncyclized Intermediate: The primary impurity is often the uncyclized condensation product. This can be addressed by ensuring a sufficient reaction time and temperature for the cyclization step, which is typically carried out under acidic conditions.

  • O-Acylation vs. C-Acylation: The initial reaction with diethyl oxalate can occur at either the carbon (C-acylation) to form the desired β-diketone intermediate, or at the oxygen of the phenol (O-acylation). While C-acylation is generally favored for enolates, O-acylation can occur, leading to an undesired ester side product.

    • Mechanistic Insight: The use of a strong, non-coordinating base like NaH in a non-polar aprotic solvent like THF generally favors C-acylation.

  • Self-Condensation of Starting Material: Although less common with diethyl oxalate due to its inability to form an enolate, some self-condensation of the 5'-chloro-2'-hydroxyacetophenone can occur if the reaction conditions are not optimal.

Table 1: Troubleshooting Condensation and Cyclization

Problem Potential Cause Recommended Solution
Low Yield Ineffective baseUse fresh, high-quality NaH. If using NaOEt, consider increasing the equivalents.
Wet solventUse freshly distilled, anhydrous THF.
Insufficient reaction time/tempMonitor by TLC and consider gentle heating (40-50°C).
Multiple Products Incomplete cyclizationEnsure adequate acid catalysis and reaction time for the cyclization step.
O-acylation side productUse a strong, non-coordinating base like NaH.
Step 3: Hydrolysis

Question 3: My hydrolysis of ethyl 6-chlorochromone-2-carboxylate is incomplete, and I have difficulty separating the product from the starting ester. How can I drive the hydrolysis to completion?

Answer:

Incomplete hydrolysis is a frequent challenge, primarily due to the ester's stability and potential for the reverse reaction (esterification) under acidic conditions.

  • Choice of Hydrolysis Conditions:

    • Basic Hydrolysis (Saponification): This is generally the preferred method as it is irreversible.[1][2][3] The carboxylate salt formed is deprotonated by the base, preventing the reverse reaction. Use an excess of a strong base like sodium hydroxide (NaOH) or lithium hydroxide (LiOH) in a mixture of water and an organic co-solvent like methanol or ethanol to ensure solubility.[4]

    • Acidic Hydrolysis: This is a reversible process. To drive the equilibrium towards the carboxylic acid, a large excess of water is required.[1][3] This is often achieved by using a dilute mineral acid like HCl or H₂SO₄. However, achieving complete conversion can be difficult.

  • Reaction Time and Temperature: Ester hydrolysis often requires heating to proceed at a reasonable rate.

    • Troubleshooting: Refluxing the reaction mixture is a common practice. Monitor the reaction progress by TLC until the starting ester spot is no longer visible. This can take several hours.[4]

  • Solubility Issues: The ester may not be fully soluble in a purely aqueous medium, leading to a slow or incomplete reaction.

    • Troubleshooting: Use a co-solvent such as methanol, ethanol, or THF to create a homogeneous reaction mixture.

Question 4: After acidification of the basic hydrolysis reaction mixture, my product precipitates as an oil instead of a solid. How should I proceed?

Answer:

"Oiling out" is a common issue during the workup of carboxylic acids and is often due to the presence of impurities that depress the melting point or slow down crystallization.

  • Isolation Technique:

    • If an oil forms, do not discard it. The oil is likely your product. Instead of filtration, perform an extraction with an organic solvent like ethyl acetate.

    • Wash the combined organic extracts with brine to remove excess water, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrate under reduced pressure.[4]

  • Purification:

    • The resulting crude solid or oil can then be purified by recrystallization. You may need to screen several solvent systems (e.g., ethyl acetate/hexanes, ethanol/water) to find one that promotes good crystal growth.

    • If recrystallization is unsuccessful, column chromatography on silica gel may be necessary. A mobile phase containing a small amount of acetic or formic acid can help to reduce tailing of the carboxylic acid on the silica gel.

Hydrolysis_Troubleshooting Start Incomplete Hydrolysis? Check_Conditions Check Reaction Conditions Start->Check_Conditions Yes Complete Reaction Complete Start->Complete No Increase_Base Increase Equivalents of Base Check_Conditions->Increase_Base Increase_Time_Temp Increase Reaction Time/Temperature Check_Conditions->Increase_Time_Temp Add_Cosolvent Add Co-solvent (MeOH, EtOH, THF) Check_Conditions->Add_Cosolvent Increase_Base->Complete Increase_Time_Temp->Complete Add_Cosolvent->Complete

Caption: Decision workflow for troubleshooting incomplete hydrolysis.

III. Detailed Experimental Protocols

The following protocols are provided as a starting point and may require optimization based on your specific laboratory conditions and reagent quality.

Protocol 1: Synthesis of Ethyl 6-chlorochromone-2-carboxylate
  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, suspend sodium hydride (1.2 eq) in anhydrous THF.

  • Addition of Starting Materials: To this suspension, add a solution of 5'-chloro-2'-hydroxyacetophenone (1.0 eq) and diethyl oxalate (1.1 eq) in anhydrous THF dropwise at 0°C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC.

  • Cyclization: Upon completion of the condensation, carefully quench the reaction with a saturated aqueous solution of ammonium chloride. Acidify the mixture to pH 1-2 with concentrated HCl and heat to reflux for 2-4 hours to effect cyclization.

  • Workup: Cool the reaction mixture to room temperature and extract the product with ethyl acetate. Wash the combined organic layers with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization.

Protocol 2: Hydrolysis of Ethyl 6-chlorochromone-2-carboxylate
  • Reaction Setup: In a round-bottom flask, dissolve the crude ethyl 6-chlorochromone-2-carboxylate (1.0 eq) in a 1:1 mixture of methanol and water.

  • Addition of Base: Add sodium hydroxide (2.0 eq) to the solution and attach a reflux condenser.

  • Hydrolysis: Heat the mixture to reflux and monitor by TLC until the starting material is consumed (typically 2-4 hours).

  • Workup: Cool the reaction mixture to room temperature and remove the methanol under reduced pressure. Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any non-polar impurities.

  • Isolation: Carefully acidify the aqueous layer to pH 1-2 with concentrated HCl. The product will precipitate out of solution.

  • Purification: Collect the solid by vacuum filtration, wash with cold water, and dry to afford 6-chlorochromone-2-carboxylic acid. Further purification can be achieved by recrystallization.[4]

IV. References

  • BenchChem. (2025). Application Notes and Protocols: Hydrolysis of (S)-Ethyl chroman-2-carboxylate.

  • ResearchGate. (n.d.). Synthesis of chromone derivatives: (a) diethyl oxalate, NaH/THF, room temperature...

  • BenchChem. (2025). Validation of reaction products from Diethyl oxalate using analytical techniques.

  • BenchChem. (2025). Diethyl Oxalate: A Comparative Guide to its Applications in Organic Synthesis.

  • Sigma-Aldrich. (n.d.). 5'-Chloro-2'-hydroxyacetophenone 99 1450-74-4.

  • Royal Society of Chemistry. (n.d.). Sequential resolution of (S) and (R)-6-fluoro-chroman-2-carboxylic acid by two esterases in turn. Green Chemistry.

  • BenchChem. (2025). Application Notes & Protocols for the Enzymatic Resolution of Ethyl Chroman-2-Carboxylate Esters.

  • ChemicalBook. (2022). the synthesis of diethyl oxalate.

  • StackExchange. (2023). Why doesn't the reaction between molecule "B" and diethyl oxalate yield a diester?

  • BenchChem. (2025). Enantioselective Synthesis of Ethyl Chroman-2-Carboxylate: A Technical Guide.

  • National Institutes of Health. (n.d.). Regioselective Annulation of 6-Carboxy-Substituted Pyrones as a Two-Carbon Unit in Formal [4 + 2] Cycloaddition Reactions.

  • ChemSynthesis. (n.d.). 6-Chlorochromone-2-carboxylic acid.

  • Royal Society of Chemistry. (n.d.). Separation, purification and identification of the components of a mixture.

  • Organic Syntheses. (n.d.). flavone.

  • Chemguide. (n.d.). hydrolysis of esters.

References

Technical Support Center: A-Z Purification of 6-Chlorochroman-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of crude 6-Chlorochroman-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth troubleshooting advice and frequently asked questions to navigate the challenges of obtaining this valuable synthetic intermediate in high purity. My aim is to blend established chemical principles with practical, field-tested insights to empower you in your laboratory work.

Introduction to Purification Challenges

This compound, a key building block in various pharmaceutical syntheses, often presents purification challenges stemming from its synthesis. A common route involves the reaction of 4-chlorophenol with glyoxylic acid. This pathway can lead to several impurities, including unreacted starting materials, polymeric byproducts, and regioisomers. The acidic nature of the target compound also necessitates careful selection of purification techniques to avoid issues like streaking in chromatography or "oiling out" during crystallization. This guide provides a systematic approach to tackling these issues head-on.

At-a-Glance: Purification Strategy Selection

Choosing the right purification method is paramount. The following decision tree outlines a logical workflow for purifying your crude this compound.

Purification_Workflow start Crude this compound acid_base Acid-Base Extraction start->acid_base Initial Cleanup recrystallization Recrystallization acid_base->recrystallization Primary Purification chromatography Column Chromatography recrystallization->chromatography Impurities Persist final_product Pure Product (>98%) recrystallization->final_product High Purity Achieved hplc Preparative HPLC chromatography->hplc Closely-Eluting Impurities chromatography->final_product High Purity Achieved hplc->final_product Highest Purity

Caption: A general decision-making workflow for the purification of this compound.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Section 1: Acid-Base Extraction

Acid-base extraction is a powerful first-line technique for separating acidic compounds like this compound from neutral or basic impurities.[1] The principle lies in the differential solubility of the ionized (salt) and non-ionized forms of the acid in aqueous and organic phases.

Q1: What is the best base to use for the extraction of this compound?

A1: A weak base like sodium bicarbonate (NaHCO₃) is generally preferred over strong bases like sodium hydroxide (NaOH). Carboxylic acids are sufficiently acidic to be deprotonated by sodium bicarbonate, forming the water-soluble sodium salt.[1] Using a weak base provides selectivity, as it will not deprotonate less acidic phenolic impurities that may be present from the starting material, 4-chlorophenol.

Troubleshooting Extraction Issues

Problem Potential Cause Solution
Emulsion Formation Vigorous shaking of the separatory funnel.Gently invert the funnel multiple times instead of shaking. If an emulsion forms, adding a small amount of brine (saturated NaCl solution) can help break it up.
Low Recovery After Acidification Incomplete extraction into the aqueous layer.Perform multiple extractions (2-3 times) with the basic solution to ensure all the carboxylic acid is transferred to the aqueous phase.
Incomplete precipitation upon acidification.Ensure the aqueous layer is acidified to a pH of ~2 with a strong acid like HCl. Check the pH with litmus paper. Cooling the solution in an ice bath can also enhance precipitation.
Product is an Oil, Not a Solid Presence of impurities that lower the melting point.The "oiled out" product may require further purification by another method, such as column chromatography.

Protocol 1: Standard Acid-Base Extraction

  • Dissolution: Dissolve the crude product in a suitable organic solvent like diethyl ether or ethyl acetate.

  • Extraction: Transfer the organic solution to a separatory funnel and add a saturated aqueous solution of sodium bicarbonate.

  • Separation: Gently mix the layers by inverting the funnel, venting frequently to release any pressure from CO₂ evolution. Allow the layers to separate and drain the lower aqueous layer.

  • Repeat: Repeat the extraction of the organic layer with fresh sodium bicarbonate solution.

  • Acidification: Combine the aqueous extracts and cool in an ice bath. Slowly add concentrated HCl with stirring until the solution is acidic (pH ~2), at which point the purified carboxylic acid should precipitate.

  • Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry thoroughly.

Section 2: Recrystallization

Recrystallization is an effective technique for purifying solid compounds. The ideal solvent will dissolve the compound well at high temperatures but poorly at low temperatures, while impurities remain soluble at all temperatures or are insoluble at high temperatures.[1]

Q2: What is a good starting solvent for the recrystallization of this compound?

A2: Given the polar carboxylic acid group and the relatively nonpolar chlorinated aromatic ring, a moderately polar solvent or a mixed solvent system is a good starting point. Ethanol, or a mixture of ethanol and water, is often effective for aromatic carboxylic acids.[2] Toluene can also be a good choice for rigid aromatic systems.[3]

Troubleshooting Recrystallization

Problem Potential Cause Solution
No Crystals Form Upon Cooling The compound is too soluble in the chosen solvent.Add a "poor" solvent (an anti-solvent) in which the compound is less soluble, such as hexane if using ethyl acetate, or water if using ethanol, until the solution becomes slightly turbid, then allow it to cool slowly.
Solution is too dilute.Evaporate some of the solvent to increase the concentration and then allow it to cool again.
Product "Oils Out" The solution is cooling too rapidly.Allow the flask to cool slowly to room temperature before placing it in an ice bath. Insulating the flask can help.
The concentration is too high.Add a small amount of hot solvent to redissolve the oil, then allow it to cool more slowly.
Poor Purity After Recrystallization Impurities have similar solubility profiles.A second recrystallization may be necessary. Alternatively, pre-purification by another method like acid-base extraction or chromatography may be required.

Protocol 2: Recrystallization from a Mixed Solvent System (Ethanol/Water)

  • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in the minimum amount of hot ethanol.

  • Addition of Anti-Solvent: While keeping the solution hot, add hot water dropwise until the solution just begins to turn cloudy (turbid).

  • Clarification: Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol/water mixture, and dry.

Section 3: Thin-Layer and Column Chromatography

Chromatography is used when recrystallization is ineffective, particularly for separating compounds with similar polarities.

Q3: My this compound is streaking on the TLC plate. How can I fix this?

A3: Streaking of carboxylic acids on silica gel is a common issue due to the interaction between the acidic proton of the carboxyl group and the slightly acidic silica gel. To resolve this, add a small amount (0.5-1%) of a volatile acid, such as acetic acid or formic acid, to your eluting solvent system. This keeps the compound fully protonated and allows it to move as a more defined spot.

Q4: What is a good mobile phase for column chromatography of this compound?

A4: A good starting point for a "normal" polarity compound like this on silica gel would be a mixture of a nonpolar solvent like hexanes and a more polar solvent like ethyl acetate.[4] A typical starting mobile phase could be 30-50% ethyl acetate in hexanes, with the addition of 0.5-1% acetic acid to prevent streaking. The exact ratio should be optimized using TLC first.

Chromatography Workflow

Chromatography_Workflow cluster_0 TLC Optimization cluster_1 Column Chromatography cluster_2 Analysis tlc_start Spot crude mixture on TLC plate develop Develop plate in Hexane/EtOAc +/- Acetic Acid tlc_start->develop pack_column Pack silica gel column visualize Visualize under UV light develop->visualize rf_check Check Rf and spot shape visualize->rf_check elute Elute with optimized mobile phase rf_check->elute Optimized Solvent System load_sample Load crude product pack_column->load_sample load_sample->elute collect Collect fractions elute->collect analyze_fractions Analyze fractions by TLC collect->analyze_fractions combine Combine pure fractions analyze_fractions->combine evaporate Evaporate solvent combine->evaporate final_product final_product evaporate->final_product Pure Product

Caption: Workflow for developing a column chromatography purification method.

Section 4: High-Performance Liquid Chromatography (HPLC)

For the highest purity, especially for analytical standards or late-stage drug development, preparative reverse-phase HPLC (RP-HPLC) may be necessary.

Q5: What are suitable starting conditions for RP-HPLC purification?

A5: For a reverse-phase separation of an acidic compound, a C18 column is a standard choice. The mobile phase typically consists of an aqueous component and an organic component, often with an acidic modifier to suppress the ionization of the carboxylic acid, which generally leads to better peak shape and retention.[5]

Suggested Starting RP-HPLC Conditions

Parameter Condition
Column C18, 5 µm particle size
Mobile Phase A Water with 0.1% Formic Acid or Trifluoroacetic Acid (TFA)
Mobile Phase B Acetonitrile or Methanol with 0.1% Formic Acid/TFA
Gradient Start with a high percentage of A, and gradually increase the percentage of B (e.g., 10% to 90% B over 20-30 minutes)
Detection UV, typically around 254 nm or 280 nm due to the aromatic ring

Troubleshooting HPLC

Problem Potential Cause Solution
Poor Peak Shape (Tailing) Secondary interactions with the stationary phase.Ensure the mobile phase pH is low enough (pH < 4) to fully protonate the carboxylic acid. Adding a stronger ion-pairing agent like TFA can sometimes help.
Low Resolution Inappropriate mobile phase or gradient.Optimize the gradient slope. A shallower gradient can improve the separation of closely eluting peaks. Try switching the organic modifier (e.g., from acetonitrile to methanol) as this can alter selectivity.

Concluding Remarks

The purification of this compound is a multi-step process that often requires a combination of techniques to achieve the desired level of purity. By understanding the chemical properties of the target molecule and potential impurities, and by systematically applying and troubleshooting the methods outlined in this guide, researchers can confidently and efficiently obtain high-quality material for their downstream applications.

References

6-Chlorochroman-2-carboxylic acid stability and proper storage conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 6-Chlorochroman-2-carboxylic acid (CAS 40026-24-2). This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the stability, storage, and handling of this compound. Our goal is to ensure the integrity of your experiments by addressing common challenges and questions.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for solid this compound?

A1: For long-term stability, solid this compound should be stored in a tightly sealed container in a dry, cool, and well-ventilated place.[1][2] The recommended storage temperature is ambient. It is crucial to protect the compound from moisture, as carboxylic acids can be hygroscopic. Storing it away from incompatible materials, such as strong oxidizing agents, is also recommended.[1]

The rationale behind these conditions lies in preventing degradation. Moisture can lead to hydrolysis or facilitate other degradation pathways, while elevated temperatures can increase the rate of decomposition. A tightly sealed container prevents exposure to atmospheric moisture and contaminants.

Q2: How should I prepare stock solutions of this compound? What solvents are recommended?

A2: The choice of solvent depends on the downstream application. For many biological assays, Dimethyl Sulfoxide (DMSO) is a common choice due to its high solvating power. For chemical reactions, other organic solvents like Tetrahydrofuran (THF) or Methanol may be suitable.

When preparing a stock solution, it is critical to use an anhydrous solvent to minimize the risk of hydrolysis. After dissolving the compound, store the solution at -20°C for short-to-medium-term storage. For long-term storage, aliquoting the stock solution into smaller, single-use vials is highly recommended to avoid repeated freeze-thaw cycles, which can degrade the compound.

Q3: What is the stability of this compound in solution? How often should I prepare fresh solutions?

A3: The stability of this compound in solution is highly dependent on the solvent, storage temperature, and exposure to light and air. In general, solutions are less stable than the solid compound. It is best practice to prepare fresh solutions for each experiment. If a stock solution must be used, it should be stored at -20°C or -80°C and used within a few weeks. Always visually inspect the solution for any signs of precipitation or color change before use, as these can be indicators of degradation or insolubility.

Q4: Are there any known degradation pathways for this compound that I should be aware of?

A4: While specific degradation pathways for this compound are not extensively detailed in readily available literature, related chroman and carboxylic acid chemistries suggest potential vulnerabilities. The carboxylic acid group can undergo decarboxylation under certain conditions, such as high heat. The chroman ring system, while relatively stable, could be susceptible to oxidation, particularly if exposed to strong oxidizing agents or prolonged exposure to air and light.[3][4] The chloro-substituent is generally stable but could potentially be involved in photolytic degradation under UV irradiation.[5]

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Inconsistent experimental results Compound degradation due to improper storage or handling.1. Prepare a fresh stock solution from solid material. 2. Aliquot stock solutions to avoid freeze-thaw cycles. 3. Verify the purity of the solid compound if possible.
Precipitation in stock solution Poor solubility or compound degradation.1. Gently warm the solution and vortex to attempt redissolving. 2. If precipitation persists, the solution may be supersaturated or degraded. Prepare a fresh, lower concentration solution. 3. Consider a different solvent for better solubility.
Color change in solid or solution Decomposition of the compound.Discard the material and obtain a fresh batch. A color change is a strong indicator of chemical instability.
Low reactivity in a chemical synthesis Inactivation of the carboxylic acid group.The hydroxyl group of a carboxylic acid is a poor leaving group in nucleophilic acyl substitution reactions.[6] Activate the carboxylic acid (e.g., by converting to an acid chloride with thionyl chloride) to improve reactivity.[6]

Experimental Protocols

Protocol for Preparing a 10 mM Stock Solution in DMSO
  • Preparation: Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.

  • Weighing: Accurately weigh the desired amount of the compound in a sterile microcentrifuge tube. The molecular weight is 212.63 g/mol .

  • Dissolution: Add the appropriate volume of anhydrous DMSO to the tube to achieve a 10 mM concentration.

  • Solubilization: Vortex the solution until the solid is completely dissolved. Gentle warming (to no more than 37°C) in a water bath can aid dissolution if necessary.

  • Storage: Aliquot the stock solution into single-use, light-protecting vials. Store at -20°C or -80°C.

Visualizing Workflows

Decision Tree for Troubleshooting Inconsistent Results

G start Inconsistent Experimental Results check_solution Is the solution freshly prepared? start->check_solution check_storage Was the solid stored correctly? (cool, dry, dark) check_solution->check_storage Yes prepare_fresh Prepare a fresh stock solution. check_solution->prepare_fresh No check_thaw Were freeze-thaw cycles avoided? check_storage->check_thaw Yes reorder Order a new batch of the compound. check_storage->reorder No check_thaw->reorder No aliquot Aliquot future stock solutions. check_thaw->aliquot Yes

Caption: Troubleshooting workflow for inconsistent experimental outcomes.

Proper Handling and Storage Workflow

G receive Receive Solid Compound store_solid Store in a cool, dry, dark place in a tightly sealed container. receive->store_solid prepare_stock Prepare Stock Solution (anhydrous solvent) store_solid->prepare_stock aliquot_stock Aliquot into single-use vials prepare_stock->aliquot_stock store_solution Store at -20°C or -80°C aliquot_stock->store_solution use_experiment Use in Experiment store_solution->use_experiment

Caption: Recommended workflow for handling and storing this compound.

References

Technical Support Center: Optimizing Reaction Conditions for Chroman Derivatization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Chroman Derivatization. This guide is designed for researchers, scientists, and professionals in drug development who are working with chroman scaffolds. Here, you will find in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the complexities of optimizing reaction conditions for these valuable heterocyclic compounds.

I. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental challenges in a question-and-answer format, providing not just solutions but also the scientific reasoning behind them.

Issue 1: Low or No Product Yield

Q: My reaction is resulting in a low yield of the desired chroman derivative, or no product at all. What are the likely causes and how can I troubleshoot this?

A: Low yields in chroman synthesis can stem from several factors, including reactant stability, inappropriate reaction conditions, or catalyst inefficiency. A systematic approach to troubleshooting is crucial.

Probable Causes & Recommended Solutions:

  • Substrate Reactivity: The electronic properties of your starting materials, particularly substituted phenols or aldehydes, significantly influence reactivity.

    • Insight: Electron-donating groups on the phenol can sometimes lead to side reactions, while electron-deficient phenols may exhibit higher reactivity and lead to better yields.[1] Conversely, electron-withdrawing groups on an aldehyde can increase its electrophilicity, favoring the initial condensation step.

    • Actionable Advice: If you suspect low reactivity from your phenol, consider using a stronger base or a more active catalyst to facilitate the initial nucleophilic attack. For unreactive aldehydes, increasing the temperature or employing microwave irradiation can be beneficial.[1]

  • Catalyst Selection and Concentration: The choice of catalyst is critical. Both acid and base catalysts are commonly used.[2]

    • Insight: In base-catalyzed reactions, such as those involving an intramolecular oxa-Michael addition, the base's strength and concentration are key.[1] Insufficient base may not deprotonate the phenol effectively, while excess base can lead to undesired side reactions like aldehyde self-condensation.[1] Acid catalysts, like triflimide, are effective in promoting annulations of benzylic alcohols and alkenes.[3][4]

    • Actionable Advice: Screen a variety of catalysts. For base-catalyzed reactions, start with common bases like K₂CO₃, DIPA, or piperidine.[1][5] Optimize the catalyst loading; typically, 5-20 mol% is a good starting point.[3]

  • Solvent Effects: The solvent plays a more active role than just dissolving reactants; it can influence transition states and reaction pathways.[6]

    • Insight: Polar aprotic solvents like DMF or DMSO can be effective for nucleophilic substitution reactions.[5] For reactions proceeding through cationic intermediates, less polar solvents like dichloromethane may be preferable.[3][4] In some cases, greener solvents like ethanol can be highly effective, especially with microwave assistance.[1][7]

    • Actionable Advice: Experiment with a range of solvents with varying polarities. Be mindful that solvent purity is critical, as trace amounts of water can quench catalysts or participate in side reactions.[6]

  • Temperature and Reaction Time: These parameters are intrinsically linked.

    • Insight: Many chroman syntheses require heating to overcome activation energy barriers.[1] However, excessive heat can lead to decomposition of reactants or products. Domino reactions, in particular, may require careful temperature control to ensure all steps proceed efficiently.[2]

    • Actionable Advice: Monitor your reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[8] This will help you determine the optimal reaction time and prevent product degradation from prolonged heating. Microwave-assisted synthesis can often reduce reaction times and improve yields.[1][9]

Issue 2: Formation of Side Products and Isomers

Q: My reaction is producing a mixture of isomers or unexpected side products. How can I improve the selectivity?

A: The formation of multiple products is a common challenge, often related to the regioselectivity of the initial attack and subsequent cyclization steps.

Probable Causes & Recommended Solutions:

  • Regioselectivity Issues: In domino reactions, the initial nucleophilic attack can sometimes occur at different positions, leading to a mixture of products.[10]

    • Insight: The substituent at the C3 position of a chromone, for example, can direct the course of a domino reaction.[10] Electron-withdrawing groups at this position can enhance the electrophilicity of the C2 position, favoring a specific reaction pathway.[2]

    • Actionable Advice: If possible, modify your substrate to include a directing group that favors the desired regioselectivity. Alternatively, changing the nucleophile or catalyst can sometimes alter the preferred site of attack.[2][10]

  • Stereoselectivity Control: For chiral chroman derivatives, controlling the stereochemistry is paramount.

    • Insight: The choice of a chiral catalyst is essential for enantioselective synthesis. Organocatalysts, such as those derived from cinchona alkaloids, have proven effective in domino Michael/hemiacetalization reactions to produce highly enantio- and diastereoselective chroman derivatives.[11][12][13]

    • Actionable Advice: Employ a suitable chiral catalyst and optimize reaction conditions such as solvent and temperature, as these can significantly impact enantioselectivity.[6]

  • Aldehyde Self-Condensation: In base-catalyzed reactions involving aldehydes, self-condensation is a common side reaction, especially with electron-donating groups on the starting acetophenone.[1]

    • Insight: This side reaction competes with the desired crossed aldol condensation.

    • Actionable Advice: Slowly add the aldehyde to the reaction mixture to maintain a low instantaneous concentration. Using a milder base or a lower reaction temperature can also help to suppress this side reaction.

Issue 3: Difficulties in Product Purification

Q: I am struggling to purify my chroman derivative from the crude reaction mixture. What are the best practices for purification?

A: Purification can be challenging due to the presence of unreacted starting materials, catalysts, and side products.

Probable Causes & Recommended Solutions:

  • Standard Purification Techniques:

    • Flash Column Chromatography: This is the most common method for purifying chroman derivatives.[1][14]

      • Pro Tip: A gradient elution system, starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity, is often effective.[5] Monitor the separation by TLC to determine the optimal solvent system.

    • Recrystallization: If your product is a solid, recrystallization can be a highly effective method for achieving high purity.[1]

    • Distillation: For volatile chroman derivatives, distillation under reduced pressure can be a viable purification method.[15]

  • Work-up Procedure: A proper aqueous work-up is crucial before chromatographic purification.

    • Insight: This step removes water-soluble impurities, including many catalysts and salts.

    • Actionable Advice: The work-up typically involves washing the organic layer with dilute acid (e.g., 1 M HCl) to remove basic impurities, followed by a wash with a dilute base (e.g., 10% NaOH) to remove acidic impurities, and finally with brine to remove residual water.[1][14]

II. Frequently Asked Questions (FAQs)

This section provides concise answers to broader questions related to chroman derivatization.

Q1: What are protecting groups, and are they necessary for chroman synthesis?

A1: Protecting groups are chemical moieties that are temporarily attached to a reactive functional group to prevent it from reacting during a chemical transformation.[16][17] Their use is common in multi-step organic synthesis.[16] In chroman synthesis, protecting groups may be necessary to mask reactive hydroxyl or amino groups on the starting materials, allowing for selective reactions at other sites.[18][19] For example, a hydroxyl group on a phenol might be protected as a silyl ether or a benzyl ether.[19] The choice of protecting group is critical and must be stable to the reaction conditions and easily removable afterward.[20]

Q2: How can I confirm the structure of my synthesized chroman derivative?

A2: A combination of spectroscopic techniques is essential for structural elucidation.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This is the most powerful tool for determining the structure of organic molecules. Specific chemical shifts and coupling constants can confirm the formation of the chroman ring system and the position of substituents.[1][5][14]

  • Mass Spectrometry (MS): MS provides the molecular weight of the compound, confirming its elemental composition.[14][21] Fragmentation patterns can also offer structural insights.[21]

  • Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying the presence of key functional groups, such as carbonyl (C=O) and hydroxyl (O-H) groups.[21]

  • Ultraviolet-Visible (UV-Vis) Spectroscopy: This technique can provide information about the electronic structure of the chroman derivative.[22]

Q3: What are the key parameters to consider when optimizing a microwave-assisted chroman synthesis?

A3: Microwave-assisted synthesis can significantly accelerate reaction times and improve yields.[1][9] Key parameters to optimize include:

  • Temperature: Precise temperature control is crucial.

  • Reaction Time: Shorter reaction times are a major advantage of microwave synthesis.

  • Solvent: The choice of a microwave-transparent or absorbing solvent is important. Ethanol is often a good choice.[1]

  • Power: The microwave power should be adjusted to maintain the desired temperature.

Q4: My domino reaction for chroman synthesis is not working. What should I check first?

A4: For domino reactions, the success hinges on the compatibility of multiple reaction steps in one pot.[10]

  • Substrate Activation: Ensure that your starting materials are sufficiently activated for the initial step. For example, in a Michael addition, the Michael acceptor should be electron-deficient.[2]

  • Catalyst: The catalyst must be able to promote all the reactions in the cascade.

  • Reaction Conditions: Domino reactions can be sensitive to temperature and solvent. A change in conditions might favor one step over another, disrupting the cascade.[2]

Q5: Are there any "green" or more environmentally friendly approaches to chroman derivatization?

A5: Yes, green chemistry principles are increasingly being applied to chroman synthesis. This includes:

  • Use of Greener Solvents: Replacing hazardous solvents with more benign alternatives like ethanol or water.[7]

  • Catalysis: Using catalytic amounts of reagents instead of stoichiometric amounts reduces waste.

  • Energy Efficiency: Microwave-assisted synthesis can be more energy-efficient than conventional heating.[8][9]

  • Atom Economy: Designing reactions, such as domino reactions, that incorporate a high percentage of the starting material atoms into the final product.[10]

III. Data and Protocols

Table 1: Representative Reaction Conditions for Chroman-4-one Synthesis
Starting MaterialsCatalystSolventTemperature (°C)Time (h)Yield (%)Reference
2'-hydroxyacetophenone, AldehydeDIPAEthanol160-170 (MW)117-88[1]
7-hydroxychroman-4-one, Alkyl HalideK₂CO₃DMFRoom Temp2431-77[5]
2-(hydroxy(phenyl)methyl)phenol, AlkeneTriflimide (5 mol%)DichloromethaneRoom Temp2~73[3][4]
Experimental Protocol: General Procedure for Chroman-4-one Synthesis via Microwave Irradiation[1]
  • To a solution of the appropriate 2'-hydroxyacetophenone (1.0 equiv) in ethanol, add the corresponding aldehyde (1.1 equiv) and diisopropylamine (DIPA) (1.1 equiv).

  • Heat the reaction mixture using microwave irradiation at 160-170 °C for 1 hour.

  • After cooling, dilute the mixture with dichloromethane.

  • Wash the organic phase sequentially with 10% aqueous NaOH, 1 M aqueous HCl, water, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate eluent system) to afford the desired chroman-4-one.

Diagrams

Reaction_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Reactants Starting Materials (e.g., Phenol, Aldehyde) Mixing Mixing & Reaction Setup Reactants->Mixing Solvent Solvent Selection Solvent->Mixing Catalyst Catalyst Selection Catalyst->Mixing Heating Heating (Conventional or MW) Mixing->Heating Monitoring Reaction Monitoring (TLC, LC-MS) Heating->Monitoring Periodic Sampling Monitoring->Heating Continue/Stop Quenching Reaction Quenching Monitoring->Quenching Extraction Aqueous Work-up & Extraction Quenching->Extraction Purification Purification (Chromatography, etc.) Extraction->Purification Characterization Structural Characterization (NMR, MS, IR) Purification->Characterization

Caption: General experimental workflow for chroman derivatization.

Troubleshooting_Logic Start Low Product Yield? Check_Reactants Evaluate Substrate Reactivity Start->Check_Reactants Yes Side_Products Side Products Observed? Start->Side_Products No Check_Catalyst Optimize Catalyst (Type & Loading) Check_Reactants->Check_Catalyst Check_Conditions Adjust Reaction Conditions (Solvent, Temp, Time) Check_Catalyst->Check_Conditions Check_Conditions->Side_Products Improve_Selectivity Improve Selectivity (Directing Groups, Chiral Catalysts) Side_Products->Improve_Selectivity Yes Purification_Issue Purification Difficulty? Side_Products->Purification_Issue No Improve_Selectivity->Purification_Issue Optimize_Purification Optimize Work-up & Purification Method Purification_Issue->Optimize_Purification Yes Success Successful Optimization Purification_Issue->Success No Optimize_Purification->Success

Caption: Troubleshooting decision tree for chroman synthesis.

IV. References

  • Journal of Medicinal Chemistry, 2012 . Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. --INVALID-LINK--

  • PMC, 2012 . Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. --INVALID-LINK--

  • MDPI, 2022 . Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives. --INVALID-LINK--

  • RSC Publishing, 2021 . Visible-light synthesis of 4-substituted-chroman-2-ones and 2-substituted-chroman-4-ones via doubly decarboxylative Giese reaction. --INVALID-LINK--

  • PrepChem.com. Synthesis of chroman-4-one. --INVALID-LINK--

  • PMC, 2022 . Studying the Intrinsic Reactivity of Chromanes by Gas-Phase Infrared Spectroscopy. --INVALID-LINK--

  • ResearchGate, 2018 . Optimization of the reaction conditions for the synthesis of chromenederivatives. --INVALID-LINK--

  • BenchChem. Overcoming low reactivity in domino reactions involving chromones. --INVALID-LINK--

  • NIH, 2018 . Optimizing the Synthetic Route of Chromone-2-carboxylic Acids: A Step forward to Speed-up the Discovery of Chromone-based Multitarget-directed Ligands. --INVALID-LINK--

  • BenchChem. Effect of solvent on the enantioselectivity of chroman synthesis. --INVALID-LINK--

  • ACS Publications, 2018 . Synthesis of Chromanes by Triflimide-Catalyzed Annulations of Benzylic Alcohols and Alkenes. --INVALID-LINK--

  • ResearchGate, 2018 . Optimizing the Synthetic Route of Chromone-2-carboxylic Acids: A Step forward to Speed-up the Discovery of Chromone-based Multitarget-directed Ligands. --INVALID-LINK--

  • ChemRxiv, 2018 . Synthesis of Chromanes by Triflimide-catalyzed Annulations of Benzylic Alcohols and Alkenes. --INVALID-LINK--

  • ACS Publications, 2013 . Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy. --INVALID-LINK--

  • ScienceDirect, 2005 . Spectroscopic characterization of chromite from the Moa-Baracoa Ophiolitic Massif, Cuba. --INVALID-LINK--

  • Google Patents. US5116987A - Method of preparing chroman derivatives, and synthesis intermediates. --INVALID-LINK--

  • ResearchGate, 2020 . Influence of solvent on the synthesis of the benzo[f]chromene derivative. --INVALID-LINK--

  • Organic Chemistry Portal. Synthesis of chromans and flavanes. --INVALID-LINK--

  • ResearchGate, 2018 . Stereoselective synthesis of chromane derivatives via a domino reaction catalyzed by modularly designed organocatalysts. --INVALID-LINK--

  • RSC Publishing, 2019 . Stereoselective synthesis of chromane derivatives via a domino reaction catalyzed by modularly designed organocatalysts. --INVALID-LINK--

  • Beilstein Journals, 2011 . Domino reactions of chromones with activated carbonyl compounds. --INVALID-LINK--

  • Sigma-Aldrich. The Use of Derivatization Reagents for Gas Chromatography (GC). --INVALID-LINK--

  • PMC, 2019 . Synthesis of Enantioenriched 3,4-Disubstituted Chromans through Lewis Base Catalyzed Carbosulfenylation. --INVALID-LINK--

  • JOCPR, 2024 . Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. --INVALID-LINK--

  • Wikipedia. Protecting group. --INVALID-LINK--

  • NIH, 2019 . Stereoselective synthesis of chromane derivatives via a domino reaction catalyzed by modularly designed organocatalysts. --INVALID-LINK--

  • University of Bath. Protecting Groups. --INVALID-LINK--

  • Google Patents. KR780000008B1 - Process for the preparation of chromane derivatives. --INVALID-LINK--

  • Organic Chemistry Portal. Protecting Groups. --INVALID-LINK--

References

Technical Support Center: Chiral Separation of 6-Chlorochroman-2-carboxylic Acid Enantiomers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for the chiral separation of 6-Chlorochroman-2-carboxylic acid enantiomers. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common challenges in the enantioselective analysis and purification of this compound. The following content is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended starting points for chiral stationary phase (CSP) selection for this compound?

A1: Selecting the appropriate chiral stationary phase (CSP) is the most critical step for achieving a successful enantioseparation. For an acidic compound like this compound, the primary interactions driving separation will be hydrogen bonding, π-π interactions, dipole-dipole interactions, and steric hindrance. Therefore, CSPs that facilitate these interactions are the most promising.

A systematic screening approach is highly recommended. Start with polysaccharide-based and anion-exchange CSPs, as they have demonstrated broad applicability for acidic compounds.

Recommended CSPs for Initial Screening:

CSP TypeSpecific Column ExamplesPrimary Interaction Mechanisms
Polysaccharide-based Chiralpak® AD-H, Chiralcel® OD-H, Chiralpak® IA, Chiralpak® IBHydrogen bonding, π-π interactions, steric inclusion in chiral grooves.
Anion-Exchanger CHIRALPAK® QN-AX, CHIRALPAK® QD-AXIon exchange between the acidic analyte and the basic selector, plus other interactions.
Macrocyclic Glycopeptide CHIROBIOTIC® V, CHIROBIOTIC® TInclusion complexing, hydrogen bonding, ionic interactions.

Polysaccharide-based columns are often the first choice due to their versatility in various mobile phase modes (normal phase, reversed-phase, and polar organic). Anion-exchange columns are specifically designed for acidic compounds and can provide excellent enantioselectivity.

Q2: Which chromatographic mode—HPLC or SFC—is more suitable for this separation?

A2: Both High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are powerful techniques for chiral separations, and the choice often depends on the specific goals of the analysis (e.g., analytical speed, preparative scale, environmental impact).

  • HPLC (High-Performance Liquid Chromatography): A robust and widely used technique. It can be performed in normal-phase (NP), reversed-phase (RP), or polar organic (PO) modes. For this compound, NP-HPLC is often a good starting point as it can enhance the hydrogen bonding interactions crucial for chiral recognition on polysaccharide CSPs.

  • SFC (Supercritical Fluid Chromatography): This technique is gaining popularity as a "greener" and often faster alternative to HPLC. SFC uses supercritical CO₂ as the main mobile phase, which has low viscosity and high diffusivity, allowing for rapid separations at high flow rates. For acidic compounds, SFC can be highly effective, sometimes offering complementary selectivity to HPLC.

Recommendation: For initial method development, both techniques should be considered. SFC is particularly advantageous for high-throughput screening due to its speed.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental problems in a question-and-answer format, providing causal explanations and step-by-step protocols for resolution.

Issue 1: Poor or No Resolution (Rs < 1.5)

Q: I am not seeing any separation between the enantiomers of this compound. What are the likely causes and how can I fix this?

A: A complete lack of resolution is a common starting point in method development. The primary cause is that the chosen CSP and mobile phase combination does not provide sufficient differential interaction with the two enantiomers.

start Poor Resolution (Rs < 1.5) check_mp Is the mobile phase optimized? start->check_mp check_csp Is the CSP appropriate? check_mp->check_csp Yes solution1 Adjust Mobile Phase - Change alcohol modifier (IPA, EtOH) - Add/adjust acidic additive (TFA, FA) check_mp->solution1 No check_temp Is the temperature optimized? check_csp->check_temp Yes solution2 Screen Different CSPs - Polysaccharide (AD, OD) - Anion-Exchanger (QN-AX) check_csp->solution2 No solution3 Decrease Temperature - Run at 10°C, 15°C, 25°C check_temp->solution3 No end Resolution Achieved check_temp->end Yes solution1->end solution2->end solution3->end

Caption: Troubleshooting workflow for poor chiral resolution.

  • Confirm System Suitability: First, ensure your HPLC/SFC system is functioning correctly by running a standard on a non-chiral column to check for efficiency and peak shape.

  • Mobile Phase Optimization: The mobile phase composition is the most powerful tool for optimizing selectivity.

    • For Normal Phase HPLC:

      • Base Mobile Phase: A mixture of a non-polar solvent (like n-hexane or heptane) and an alcohol modifier (like isopropanol (IPA) or ethanol (EtOH)).

      • Vary the Alcohol Modifier: Change the percentage of the alcohol modifier. A lower percentage generally increases retention and can improve resolution, but may also broaden peaks. Start with a screen of 10%, 20%, and 30% IPA.

      • Change the Alcohol Type: The type of alcohol can significantly impact selectivity. If IPA doesn't work, try ethanol.

      • Introduce an Acidic Additive: For acidic analytes, adding a small amount (typically 0.1%) of an acid like trifluoroacetic acid (TFA) or formic acid (FA) is crucial. This suppresses the dissociation of the carboxylic acid, leading to better peak shapes and often improved chiral recognition.

    • For SFC:

      • Vary the Co-solvent: Screen different alcohol co-solvents (Methanol, Ethanol, IPA) at varying percentages (e.g., 5% to 40%).

      • Add an Acidic Additive: As with HPLC, add 0.1% to 0.5% TFA or FA to the alcohol co-solvent to improve peak shape and selectivity.

  • Temperature Optimization: Decreasing the column temperature often increases the strength of the transient diastereomeric interactions, leading to better resolution.

    • Protocol: Screen temperatures at 25°C, 15°C, and 10°C. Ensure the system has fully equilibrated at the new temperature before injecting the sample.

  • Screen Alternative CSPs: If optimizing the mobile phase and temperature on your initial column fails, the CSP may not be suitable.

    • Protocol: Based on the recommendations in FAQ A1, test a column from a different class (e.g., if you started with a polysaccharide column, try an anion-exchanger).

Issue 2: Significant Peak Tailing

Q: My peaks are showing significant tailing, which is affecting integration and resolution. What is causing this and how can I obtain symmetrical peaks?

A: Peak tailing for an acidic compound like this compound is most commonly caused by undesirable secondary interactions between the analyte's carboxylic acid group and active sites on the stationary phase, particularly residual silanol groups on the silica support. This creates a secondary, strong retention mechanism that leads to a "tail" as the analyte molecules slowly elute from these active sites.

start Peak Tailing Observed check_additive Is an acidic additive present in the mobile phase? start->check_additive check_concentration Is the additive concentration optimal (0.1-0.5%)? check_additive->check_concentration Yes solution1 Add 0.1% TFA or Formic Acid to the mobile phase check_additive->solution1 No check_ph Is mobile phase pH low enough (for RP-HPLC)? check_concentration->check_ph Yes solution2 Increase additive concentration incrementally to 0.5% check_concentration->solution2 No solution3 Lower mobile phase pH to < 3 (for silica-stable RP columns) check_ph->solution3 No end Symmetrical Peak Achieved check_ph->end Yes solution1->end solution2->end solution3->end

Caption: Troubleshooting workflow for peak tailing.

  • Employ an Acidic Mobile Phase Additive: This is the most effective way to combat peak tailing for acidic analytes. The acid in the mobile phase serves two purposes:

    • It keeps the this compound analyte in its neutral, protonated state.

    • It protonates the acidic silanol groups on the silica surface, minimizing strong ionic interactions.

    Protocol:

    • For NP-HPLC or SFC: Add 0.1% TFA or formic acid to your mobile phase (or alcohol co-solvent in SFC). If tailing persists, you can incrementally increase the concentration up to 0.5%.

    • For RP-HPLC: Ensure the aqueous component of your mobile phase is buffered to a low pH (e.g., pH 2.5-3.0) using a buffer like phosphate or an additive like TFA or formic acid.

  • Check for Column Overload: Injecting too much sample mass can saturate the stationary phase, leading to tailing.

    • Protocol: Dilute your sample by a factor of 10 and re-inject. If the peak shape improves, you were likely overloading the column.

  • Use a Highly Deactivated ("End-Capped") Column: Modern chiral columns are often based on high-purity silica with advanced end-capping to reduce the number of free silanol groups. If you are using an older column, consider switching to a more modern equivalent.

  • Column Contamination: Strongly retained impurities from previous injections can create active sites.

    • Protocol: If using an immobilized polysaccharide CSP (e.g., Chiralpak IA, IB), you can flush the column with strong solvents like THF or DMF to remove contaminants. Always follow the manufacturer's instructions for column washing. For coated CSPs (e.g., Chiralcel OD-H), flushing with a strong, compatible solvent like 2-propanol is recommended.

Issue 3: Method Scalability for Preparative Chromatography

Q: I have a good analytical separation, but when I try to scale it up for purification, the resolution collapses. What should I consider for successful preparative scale-up?

A: Scaling up a chiral separation from analytical to preparative scale requires careful consideration of several factors, primarily column loading and mobile phase composition. The goal is to maximize throughput while maintaining sufficient resolution to achieve the desired enantiomeric purity.

Key Considerations for Preparative Scale-Up:

ParameterAnalytical ScalePreparative Scale ConsiderationRationale
Sample Load ng to low µgmg to gThe primary goal is to purify larger quantities. Overloading will cause peak broadening and loss of resolution. A loading study is essential.
Mobile Phase May use TFAAvoid TFA if possible; use volatile acids like formic or acetic acid.TFA is a strong ion-pairing agent and is difficult to remove from the final product. Volatile additives are easily removed during solvent evaporation.
Flow Rate Optimized for resolutionIncreased to maximize throughputHigher flow rates reduce run time, but will also increase backpressure. The linear velocity should be kept consistent.
Column ID 4.6 mm10 mm, 20 mm, 50 mmLarger diameter columns are required to handle the increased sample mass and flow rates.
  • Optimize the Analytical Method: Ensure your analytical method provides a baseline resolution (Rs ≥ 1.5) with a reasonable run time.

  • Replace TFA (if used): If your analytical method uses TFA, re-optimize it using a volatile acid like formic acid or acetic acid.

  • Perform a Loading Study:

    • Using your analytical column, progressively increase the injection volume/concentration.

    • Monitor the resolution and peak shape. The point at which resolution drops below the acceptable level (e.g., Rs = 1.2) determines the maximum loading capacity of the stationary phase.

  • Scale-Up Calculation: Use the loading study results to calculate the expected capacity and flow rate for your larger preparative column. The flow rate should be scaled geometrically based on the cross-sectional area of the columns:

    • Flow Rate (prep) = Flow Rate (analytical) x [ (ID (prep))² / (ID (analytical))² ]

  • Use SFC for Preparative Work: SFC is exceptionally well-suited for preparative chiral separations. The CO₂ evaporates upon depressurization, leaving the purified compound in a small volume of the alcohol co-solvent, which simplifies product recovery and reduces solvent waste.

How to prevent degradation of 6-Chlorochroman-2-carboxylic acid in solution

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for 6-Chlorochroman-2-carboxylic acid (CAS: 40026-24-2). This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this compound throughout your experimental workflows. As a key chiral building block and a privileged scaffold in drug discovery, maintaining its chemical fidelity is paramount for reproducible and accurate results.[1][2] This document provides in-depth answers to common questions, troubleshooting advice, and validated protocols to prevent its degradation in solution.

Section 1: Understanding the Stability of this compound

The structure of this compound, featuring a chroman ring, a carboxylic acid functional group, and a chlorine substituent on the aromatic ring, dictates its stability profile.[3] While generally stable under proper storage as a solid, its integrity in solution can be compromised by several environmental factors. Understanding these vulnerabilities is the first step toward prevention.

Key Factors Influencing Solution Stability
FactorRisk LevelRationale & Potential Outcome
pH HighThe chroman ring system can be susceptible to ring-opening reactions under strongly acidic or basic conditions, especially when heated.[1][4] Extreme pH can catalyze hydrolysis-like reactions.
Light ModerateChlorinated aromatic compounds are known to be susceptible to photodegradation, a process that can be initiated by exposure to UV light, leading to dechlorination or ring cleavage.[5][6]
Temperature ModerateElevated temperatures accelerate all chemical reactions, including degradation. For carboxylic acids, excessive heat can potentially lead to decarboxylation.[7] Cool conditions are recommended for storage.[8][9]
Oxidizing Agents HighThe molecule is incompatible with strong oxidizing agents, which can attack the electron-rich aromatic ring or the chroman structure, leading to significant structural degradation.[9]
Oxygen Low-ModerateIn the presence of light or trace metal catalysts, dissolved molecular oxygen can contribute to slow oxidative degradation of the chroman scaffold over time.[10]
Enzymes VariableIn biological systems or contaminated buffers, microbial or enzymatic activity can lead to degradation.[11] This is a critical consideration for long-term biological assays.
Potential Degradation Pathways

The following diagram illustrates the primary chemical hazards that can lead to the degradation of this compound in solution.

Potential Degradation Pathways Parent 6-Chlorochroman- 2-carboxylic acid Oxidation Oxidative Degradation (e.g., Ring Opening) Parent->Oxidation Strong Oxidants, O₂ Photo Photodegradation (e.g., Dechlorination) Parent->Photo UV Light Exposure Hydrolysis Ring Cleavage (Hydrolysis-like) Parent->Hydrolysis Strong Acid/Base, Heat Decarboxylation Decarboxylation Parent->Decarboxylation High Temperature

Caption: Primary environmental factors and their resulting degradation pathways.

Section 2: Frequently Asked Questions (FAQs)

FAQ 1: What are the primary causes of degradation for this compound in solution? The most significant risks to the stability of this compound in solution are exposure to extreme pH (strongly acidic or basic conditions), strong oxidizing agents, and high temperatures.[4][9] Additionally, prolonged exposure to direct UV light can induce photodegradation.[5] Each of these factors can initiate chemical reactions that alter the molecule's structure, leading to impurities and a loss of desired activity.

FAQ 2: What is the optimal pH range for storing solutions of this compound? For aqueous solutions, a slightly acidic to neutral pH range (pH 4.0 - 7.0) is recommended. The carboxylic acid moiety makes the compound itself acidic, and maintaining a pH within this range minimizes the risk of base-catalyzed or acid-catalyzed ring cleavage. Avoid highly alkaline buffers (pH > 8.5) and strongly acidic conditions (pH < 3.0), especially for long-term storage or when heating is required.

FAQ 3: Which solvents are recommended for preparing stock solutions? For long-term storage, preparing a high-concentration stock solution in a dry, aprotic solvent is the best practice.

  • Recommended: Anhydrous Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF). These solvents are non-reactive with the carboxylic acid group and the chroman ring and are suitable for storing at -20°C or -80°C. For immediate use in aqueous experiments, you can prepare solutions in buffers, but these should be considered working solutions with shorter shelf lives.

FAQ 4: How should I store my stock and working solutions? Proper storage is critical for preventing degradation. The following conditions are recommended:

Solution TypeSolventTemperatureLight ConditionsAtmosphereContainer
Solid Compound N/A2-8°CProtected from lightInert gas (Argon/N₂)Tightly sealed vial
Stock Solution DMSO, DMF-20°C or -80°CAmber vial/foil-wrappedN/ATightly sealed vial
Working Solution Aqueous Buffer2-8°C (short-term)Protected from lightN/ASealed tube/vial

FAQ 5: I see a color change in my solution. What does this indicate? A clear, colorless to slightly off-white solution is expected. Any development of yellow or brown coloration is a strong indicator of chemical degradation. This is often due to oxidation or other reactions forming conjugated systems that absorb visible light. If you observe a color change, the solution should be considered compromised and discarded. A new solution should be prepared from a reliable solid stock.

FAQ 6: My experimental results are inconsistent. Could compound degradation be the cause? Yes, absolutely. Inconsistent results are a classic sign that the concentration or identity of your active compound is changing over time. If you experience drift in assay readouts, loss of potency, or unexpected biological effects, the stability of your this compound solution should be a primary suspect. It is recommended to validate the solution's integrity using an analytical method like HPLC (see Protocol 4.3).

Section 3: Troubleshooting Guide
ProblemPossible Cause(s)Recommended Solution(s)
Unexpected peaks appear in HPLC/LC-MS analysis. Compound Degradation: The solution was exposed to harsh conditions (light, heat, extreme pH) or has been stored for too long.1. Immediately analyze a freshly prepared solution from the solid starting material to use as a reference. 2. Compare the chromatograms. If the new peaks are absent in the fresh sample, degradation is confirmed. 3. Discard the old solution and review your preparation and storage procedures against the recommendations in this guide.
Gradual loss of biological activity in assays. Slow Degradation: The compound is slowly degrading in the working solution (e.g., aqueous buffer) at the incubation temperature.1. Prepare fresh working solutions from your frozen stock immediately before each experiment. Do not reuse leftover diluted solutions. 2. Minimize the time the compound spends in the assay buffer before the experiment begins. 3. If the assay involves long incubation times at 37°C, consider running a time-course stability check of the compound under assay conditions.
Precipitate forms in an aqueous working solution. Poor Solubility: The concentration exceeds the compound's solubility at the specific pH and temperature of your buffer.1. Verify the pH of your buffer. The solubility of carboxylic acids is pH-dependent (lower solubility at lower pH). 2. Try lowering the concentration of your working solution. 3. Consider adding a small percentage (<1-5%) of an organic co-solvent like DMSO or ethanol to your buffer, if compatible with your experiment.
Section 4: Protocols for Ensuring Stability
Protocol 4.1: Preparation of a High-Concentration Stock Solution

This protocol describes the preparation of a stable stock solution for long-term storage.

  • Preparation: Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent moisture condensation.

  • Solvent Addition: Add a precise volume of anhydrous DMSO to the vial to create a high-concentration stock (e.g., 10-50 mM). Ensure the solvent is high-purity and dry.

  • Dissolution: Vortex or sonicate gently at room temperature until all solid material is completely dissolved.

  • Aliquoting: Dispense the stock solution into smaller, single-use aliquots in amber, screw-cap vials. This prevents contamination and freeze-thaw cycles for the main stock.

  • Storage: Store the aliquots at -20°C or -80°C, protected from light.

Protocol 4.2: Preparation of Aqueous Working Solutions

This protocol is for diluting the stock solution for immediate use in experiments.

  • Thawing: Remove one aliquot of the frozen stock solution and allow it to thaw completely at room temperature.

  • Dilution: Perform a serial dilution of the stock solution into your final aqueous buffer to achieve the desired working concentration.

  • Mixing: Gently vortex the working solution to ensure homogeneity.

  • Usage: Use the freshly prepared working solution immediately. Do not store aqueous solutions for extended periods. Discard any unused portion after the experiment is complete.

Protocol 4.3: Validating Solution Stability (Quality Control Workflow)

Periodically check the integrity of a stock solution, especially if it has been stored for several months or if you suspect an issue.

Solution Stability QC Workflow Start1 Prepare Fresh Standard (from solid) Analysis Analyze Both Samples by HPLC/LC-MS Start1->Analysis Start2 Thaw Aliquot of Stored Stock Start2->Analysis Decision Compare Chromatograms. Purity of Stored Stock >98%? Analysis->Decision Assess Purity & Impurity Profile Success Stock is Valid. Proceed with Experiments. Decision->Success Yes Failure Stock is Degraded. Discard All Aliquots. Prepare New Stock. Decision->Failure No

Caption: A simple workflow for routine quality control of stored solutions.

References

Navigating the complexities of chroman synthesis at scale: A technical support guide.

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

Welcome to the Technical Support Center for Chroman Derivative Synthesis. As a Senior Application Scientist, I've seen firsthand the promise of chroman derivatives in drug discovery and development, with applications ranging from anticancer to antioxidant therapies.[1][2][3] However, the journey from a successful bench-scale reaction to a robust, scalable process is often fraught with challenges.[4] This guide is designed to be your partner in the lab, providing in-depth, experience-driven troubleshooting advice and answers to frequently asked questions. We'll delve into the "why" behind the "how," ensuring you're equipped to not only solve immediate problems but also to build more resilient and efficient synthetic strategies.

Section 1: Reaction Yield and Purity Issues

FAQ 1: My reaction yield has dropped significantly upon scale-up. What are the likely culprits?

This is one of the most common and frustrating challenges in process chemistry. While a reaction may work beautifully on a milligram scale, new variables come into play as you increase the volume.

Possible Causes & Troubleshooting Steps:

  • Mass and Heat Transfer Limitations: In larger vessels, inefficient stirring can create localized "hot spots" or areas of high concentration, leading to side reactions and decomposition.

    • Solution:

      • Mechanical Stirring: Ensure your overhead stirrer is appropriately sized for the vessel and the impeller design promotes good mixing (e.g., anchor or pitched-blade turbine).

      • Baffling: Introduce baffles into your reactor to disrupt vortex formation and improve top-to-bottom mixing.

      • Temperature Control: Use a jacketed reactor with a reliable temperature control unit. For highly exothermic reactions, consider a slower addition rate of reagents.

  • Solvent Quality and Degassing: Trace impurities in solvents, such as water or peroxides, can have a magnified negative effect at a larger scale. Dissolved oxygen can also interfere with many catalytic cycles.

    • Solution:

      • Solvent Purity: Always use solvents of the appropriate grade. If necessary, purify and dry solvents before use.

      • Degassing: For sensitive reactions, thoroughly degas your solvent and reaction mixture by sparging with an inert gas (e-g., nitrogen or argon) or by using freeze-pump-thaw cycles.

  • Reagent Stoichiometry and Addition: Inaccurate measurement of reagents or a too-rapid addition can lead to unwanted side reactions.

    • Solution:

      • Accurate Dosing: Use calibrated pumps for liquid additions to ensure a controlled and consistent rate.

      • Portion-wise Addition: For solid reagents, consider adding them in portions to manage exotherms and maintain optimal concentration.

FAQ 2: I'm observing a significant amount of a self-condensation byproduct from my starting aldehyde. How can I minimize this?

Self-condensation of aldehydes is a common side reaction, particularly with electron-donating groups on the starting 2'-hydroxyacetophenone.[5][6] This side reaction competes with the desired crossed-aldol condensation, reducing the yield of your chroman derivative and complicating purification.[5][6]

Troubleshooting Strategies:

  • Reverse Addition: Instead of adding the aldehyde to the acetophenone and base, try adding the acetophenone to a mixture of the aldehyde and base. This keeps the concentration of the enolizable acetophenone low, favoring the reaction with the aldehyde.

  • Choice of Base: The strength and steric bulk of the base can influence the relative rates of the desired reaction and self-condensation. Experiment with different bases such as diisopropylethylamine (DIPA), potassium carbonate, or piperidine.[5][7]

  • Temperature Control: Lowering the reaction temperature can sometimes slow down the rate of self-condensation more than the desired reaction.

Section 2: Purification Challenges at Scale

FAQ 3: Column chromatography is not a viable option for purifying my multi-kilogram batch. What are some scalable alternatives?

Moving away from chromatography is a key goal for industrial-scale synthesis.[8][9]

Scalable Purification Techniques:

  • Crystallization: This is the gold standard for large-scale purification.

    • Protocol:

      • Solvent Screening: Perform small-scale solubility tests with a variety of solvents and solvent mixtures to identify a system where your product has high solubility at elevated temperatures and low solubility at room temperature or below.

      • Hot Filtration: Dissolve the crude product in the minimum amount of hot solvent and perform a hot filtration to remove any insoluble impurities.

      • Controlled Cooling: Allow the solution to cool slowly to promote the formation of large, pure crystals. Seeding with a small crystal of pure product can be beneficial.

      • Isolation: Collect the crystals by filtration and wash with a small amount of cold solvent.

  • Distillation: If your chroman derivative is a thermally stable liquid, fractional distillation under reduced pressure can be an effective purification method.

  • Liquid-Liquid Extraction: A well-designed series of extractions can often remove many impurities. This involves partitioning your product and impurities between two immiscible liquid phases.

Section 3: Stereoselectivity in Chiral Chroman Synthesis

FAQ 4: I'm struggling to achieve high enantioselectivity in my asymmetric synthesis of a chiral chroman. What factors should I investigate?

Achieving high enantioselectivity is crucial for the synthesis of many biologically active chroman derivatives.[10][11][12]

Key Factors Influencing Enantioselectivity:

  • Catalyst Choice: The structure of the chiral catalyst or ligand is paramount. Small changes to the catalyst's steric and electronic properties can have a dramatic impact on the enantiomeric excess (ee).[10][13]

  • Solvent Effects: The solvent can influence the conformation of the catalyst-substrate complex and the transition state, thereby affecting the stereochemical outcome.[14] A change in solvent can sometimes even reverse the enantioselectivity.[14]

    • Troubleshooting: Screen a range of solvents with varying polarities and coordinating abilities.

  • Temperature: Lowering the reaction temperature often leads to higher enantioselectivity by increasing the energy difference between the diastereomeric transition states.

  • Additives: In some cases, the addition of a co-catalyst or an achiral additive can enhance enantioselectivity.

Decision-Making Workflow for Optimizing Enantioselectivity

G start Low Enantioselectivity Observed catalyst Screen Chiral Catalysts/Ligands start->catalyst solvent Optimize Solvent System catalyst->solvent Sub-optimal results analysis Analyze ee% by Chiral HPLC/SFC catalyst->analysis temp Investigate Reaction Temperature solvent->temp Further optimization needed solvent->analysis additives Explore Additives/Co-catalysts temp->additives Minor improvements required temp->analysis additives->analysis analysis->catalyst Re-evaluate catalyst class success High Enantioselectivity Achieved analysis->success Target ee% met

Caption: Iterative optimization workflow for enhancing enantioselectivity.

Section 4: Safety Considerations for Scale-Up

FAQ 5: What are the primary safety hazards I should be aware of when scaling up my chroman synthesis?

Process safety is non-negotiable. A thorough risk assessment is essential before any scale-up.[15]

Key Safety Considerations:

  • Thermal Hazards:

    • Runaway Reactions: Exothermic reactions that are easily controlled in a small flask can become dangerous on a larger scale.

    • Mitigation:

      • Reaction Calorimetry: Use techniques like Differential Scanning Calorimetry (DSC) to understand the thermal profile of your reaction.

      • Controlled Addition: As mentioned earlier, use controlled addition of reagents.

      • Emergency Cooling: Ensure you have an adequate cooling system in place.

  • Reagent Hazards:

    • Pyrophoric Reagents: Some synthetic routes may involve pyrophoric reagents (e.g., n-BuLi). Whenever possible, seek alternative, safer reagents for large-scale work.[8][9]

    • Toxic and Corrosive Materials: Ensure proper personal protective equipment (PPE) is used and the reaction is carried out in a well-ventilated area (e.g., a fume hood or walk-in hood).

  • Pressure Build-up: Some reactions may evolve gas, leading to a dangerous build-up of pressure in a sealed system.

    • Mitigation: Always perform reactions in a system that is vented to a scrubber or bubbler.

General Safety Protocol for Scale-Up

G cluster_0 Pre-Synthesis cluster_1 Synthesis Execution cluster_2 Post-Synthesis Literature Review Literature Review Risk Assessment Risk Assessment Literature Review->Risk Assessment Process Hazard Analysis (PHA) Process Hazard Analysis (PHA) Risk Assessment->Process Hazard Analysis (PHA) PHA PHA Engineering Controls Engineering Controls PHA->Engineering Controls Personal Protective Equipment (PPE) Personal Protective Equipment (PPE) Engineering Controls->Personal Protective Equipment (PPE) PPE PPE Controlled Reagent Addition Controlled Reagent Addition PPE->Controlled Reagent Addition Continuous Monitoring Continuous Monitoring Controlled Reagent Addition->Continuous Monitoring Safe Quenching and Work-up Safe Quenching and Work-up Continuous Monitoring->Safe Quenching and Work-up Waste Disposal Waste Disposal Safe Quenching and Work-up->Waste Disposal

Caption: A systematic approach to ensuring safety during scale-up.

Section 5: Data Summary and Protocols

Table 1: Solvent Screening for Chroman Synthesis

SolventDielectric Constant (ε)Typical ObservationsRecommendation
Toluene2.4Good for non-polar substrates, may require higher temperatures.Screen for reactions involving less polar reagents.
Dichloromethane (DCM)9.1Versatile, good solubility for many substrates.[16]A common starting point for optimization.
Tetrahydrofuran (THF)7.6Coordinating solvent, can be beneficial for organometallic catalysts.Consider for catalyzed reactions.
Acetonitrile (MeCN)37.5Polar aprotic, can favor different reaction pathways.Useful for exploring alternative mechanisms.
Ethanol24.6Protic solvent, can participate in hydrogen bonding.Often used in base-catalyzed condensations.[5]

Protocol: General Procedure for Chroman-4-one Synthesis via Aldol Condensation and Oxa-Michael Addition [5]

  • To a solution of the appropriate 2'-hydroxyacetophenone (1.0 equiv) in ethanol, add the corresponding aldehyde (1.1 equiv) and a catalytic amount of a suitable base (e.g., DIPA, 1.1 equiv).

  • Heat the reaction mixture to reflux or use microwave irradiation (e.g., 160–170 °C for 1 hour).[5]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and dilute with an organic solvent like dichloromethane.

  • Wash the organic layer sequentially with an acidic solution (e.g., 1 M HCl), a basic solution (e.g., 10% NaOH), water, and brine.

  • Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or crystallization to afford the desired chroman-4-one.

References

Technical Support Center: Enhancing Carboxylic Acid Reactivity for Nucleophilic Acyl Substitution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions to navigate the complexities of enhancing carboxylic acid reactivity for nucleophilic acyl substitution. Our focus is on providing practical, mechanistically grounded solutions to common experimental challenges.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during your experiments, offering potential causes and actionable solutions.

Issue 1: Low Yield of Amide or Ester Product

You've attempted a coupling reaction between a carboxylic acid and an amine or alcohol, but the yield of your desired amide or ester is disappointingly low.

Potential Causes:

  • Insufficient Carboxylic Acid Activation: The carboxylic acid's hydroxyl group is a poor leaving group, making it inherently unreactive toward nucleophiles.[1][2] Direct reaction with an amine often results in an acid-base reaction, forming an unreactive carboxylate salt.[3][4]

  • Reversible Reaction Equilibrium: Reactions like the Fischer esterification are reversible, and the presence of water, a byproduct, can shift the equilibrium back toward the reactants.[5][6][7]

  • Steric Hindrance: Bulky groups on either the carboxylic acid or the nucleophile can impede the reaction.

  • Side Reactions: The activating agent may be consumed by side reactions, or the activated intermediate may be unstable. For example, the O-acylisourea intermediate formed with carbodiimides can rearrange to an unreactive N-acylurea.[8]

Solutions & Explanations:

  • Activate the Carboxylic Acid: Convert the carboxylic acid into a more reactive derivative. The choice of activating agent is critical and depends on the substrate's sensitivity and the desired reactivity.

    • Formation of Acyl Chlorides: This is one of the most common and effective methods. Reagents like thionyl chloride (SOCl₂) or oxalyl chloride convert the -OH group into a much better leaving group (-Cl).[9][10][11] Acyl chlorides are highly reactive and readily undergo nucleophilic attack.[10]

    • Use of Coupling Reagents: For more sensitive substrates, particularly in peptide synthesis, coupling reagents are preferred. Carbodiimides like dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are widely used.[3][12][13] These reagents activate the carboxylic acid by forming a highly reactive O-acylisourea intermediate.[8][12]

    • Formation of Anhydrides: Carboxylic acids can be converted to anhydrides, which are more reactive than the parent acid.[14] This can be achieved by reacting an acyl chloride with a carboxylate salt or by using a dehydrating agent.[15][16][17]

  • Drive the Equilibrium Forward: For reversible reactions like Fischer esterification, employ Le Châtelier's principle.[18][19]

    • Use a large excess of the alcohol reactant.[19]

    • Remove water as it forms, for example, by using a Dean-Stark apparatus or adding a drying agent like molecular sieves.[6]

  • Optimize Reaction Conditions for Sterically Hindered Substrates:

    • Utilize more powerful coupling reagents, such as onium-type reagents (e.g., HBTU, HATU), which are known to be effective for coupling sterically hindered amino acids.[20][21][22]

    • Increase the reaction temperature, but monitor for potential side reactions or degradation.

  • Minimize Side Reactions with Additives: When using carbodiimides, the addition of reagents like N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (HOBt) can intercept the O-acylisourea intermediate to form a more stable activated ester.[8][23] This minimizes the rearrangement to the unreactive N-acylurea and can also help to reduce racemization.[8][20]

Issue 2: Formation of an Insoluble Precipitate During a Carbodiimide Coupling Reaction

You are using DCC as a coupling agent and observe the formation of a white precipitate that complicates product purification.

Potential Cause:

  • The precipitate is likely dicyclohexylurea (DCU), the byproduct of the DCC coupling reaction.[21] DCU is notoriously insoluble in most common organic solvents.[21]

Solutions & Explanations:

  • Filtration: The most straightforward solution is to remove the DCU by filtration. Since DCU is a solid, it can be easily separated from the reaction mixture, which contains the soluble product.

  • Use a Water-Soluble Carbodiimide: If the insolubility of the byproduct is a persistent issue, consider using a water-soluble carbodiimide like EDC.[8][21] The corresponding urea byproduct is also water-soluble and can be easily removed by an aqueous workup.[8][24] This is particularly advantageous in biochemical applications and for the synthesis of large molecules.[8]

Issue 3: Racemization of Chiral Centers During Peptide Synthesis

You are coupling chiral amino acids, and you observe a loss of stereochemical integrity in your final peptide product.

Potential Cause:

  • The activated carboxylic acid of the N-protected amino acid is susceptible to racemization. This can occur through the formation of an oxazolone intermediate, where the α-proton becomes acidic and can be abstracted, leading to a loss of chirality.[20][21]

Solutions & Explanations:

  • Use Racemization Suppressing Additives: The addition of reagents like HOBt or its derivatives to the coupling reaction can significantly suppress racemization.[20][21] These additives react with the activated amino acid to form an active ester that is less prone to oxazolone formation.

  • Choose Appropriate Coupling Reagents: Some coupling reagents are inherently better at preventing racemization than others. Onium-type reagents like HBTU and HATU are often preferred for their high coupling efficiency and low racemization propensity.[22]

  • Control the Reaction Temperature: Lowering the reaction temperature can help to minimize the rate of racemization.

  • Careful Choice of Base: The choice and amount of base used in the coupling reaction can influence the extent of racemization. Use a non-nucleophilic base like diisopropylethylamine (DIPEA) in stoichiometric amounts.

Frequently Asked Questions (FAQs)

Q1: How do I choose the right activating agent for my carboxylic acid?

The choice of activating agent depends on several factors:

Activating Agent ClassExamplesBest ForConsiderations
Halogenating Agents Thionyl chloride (SOCl₂), Oxalyl chloride ((COCl)₂)General synthesis of robust molecules; when high reactivity is needed.Harsh conditions may not be suitable for sensitive functional groups. Byproducts (HCl, SO₂) must be managed.[25][26]
Carbodiimides DCC, EDC, DICPeptide synthesis, bioconjugation, reactions requiring milder conditions.Formation of urea byproducts.[21] Risk of racemization without additives.[20] DCC's byproduct is insoluble, while EDC's is water-soluble.[21]
Onium Salts HBTU, HATU, PyBOPDifficult couplings, sterically hindered substrates, minimizing racemization.[20][22]Higher cost compared to other reagents.
Anhydride Formation Acetic anhydride, or in situ from acyl chlorides.Acylations where the byproduct (a carboxylic acid) is not problematic.Less reactive than acyl chlorides.[14] For mixed anhydrides, the nucleophile may attack either carbonyl group.

Q2: What is the mechanism of carboxylic acid activation by a carbodiimide like DCC?

The mechanism involves two main steps:

  • Formation of the O-Acylisourea Intermediate: The carboxylic acid adds to one of the double bonds of the carbodiimide to form a highly reactive O-acylisourea intermediate.[4][8][13] This intermediate has a very good leaving group.

  • Nucleophilic Attack: The amine or alcohol nucleophile then attacks the carbonyl carbon of the O-acylisourea intermediate, forming a tetrahedral intermediate. This intermediate then collapses to form the desired amide or ester and the dicyclohexylurea (DCU) byproduct.[4]

Carbodiimide_Activation cluster_step1 Step 1: Formation of O-Acylisourea Intermediate cluster_step2 Step 2: Nucleophilic Attack R-COOH Carboxylic Acid O-Acylisourea O-Acylisourea Intermediate R-COOH->O-Acylisourea attacks DCC DCC (R'-N=C=N-R') DCC->O-Acylisourea Amide/Ester Amide/Ester Product O-Acylisourea->Amide/Ester attacked by Nu-H DCU DCU Byproduct O-Acylisourea->DCU Nu-H Nucleophile (Amine/Alcohol)

Caption: Carbodiimide activation of a carboxylic acid.

Q3: What are the advantages of using thionyl chloride (SOCl₂) for forming acyl chlorides?

Thionyl chloride is a popular choice for several reasons:

  • Gaseous Byproducts: The byproducts of the reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases.[25][27] This simplifies the purification of the resulting acyl chloride, as the byproducts can be easily removed from the reaction mixture.

  • High Reactivity: It effectively converts carboxylic acids into highly reactive acyl chlorides.[11][26]

Thionyl_Chloride_Reaction R-COOH Carboxylic Acid R-COCl Acyl Chloride R-COOH->R-COCl SOCl2 Thionyl Chloride SOCl2->R-COCl SO2 Sulfur Dioxide (gas) R-COCl->SO2 HCl Hydrogen Chloride (gas) R-COCl->HCl

Caption: Conversion of a carboxylic acid to an acyl chloride using thionyl chloride.

Q4: When is Fischer esterification a good choice, and what are its main limitations?

Fischer esterification is an acid-catalyzed reaction between a carboxylic acid and an alcohol.[5][6]

Advantages:

  • Simplicity and Cost-Effectiveness: It uses simple and inexpensive reagents (a strong acid catalyst like sulfuric acid and an alcohol).[6]

Limitations:

  • Reversibility: The reaction is an equilibrium process, which can lead to incomplete conversion.[5][7]

  • Substrate Scope: It works best for primary and secondary alcohols. Tertiary alcohols are prone to elimination under the acidic conditions.[5][19] Phenols are generally not suitable for Fischer esterification due to the reduced nucleophilicity of the phenolic oxygen.[5][19]

  • Harsh Conditions: The requirement for a strong acid catalyst can be incompatible with sensitive functional groups in the starting materials.

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of an Acyl Chloride using Thionyl Chloride
  • To a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a trap (to neutralize HCl and SO₂), add the carboxylic acid.

  • Add an excess of thionyl chloride (SOCl₂) (typically 2-5 equivalents). A solvent such as toluene or dichloromethane can be used, but the reaction often works neat.

  • Heat the reaction mixture to reflux and monitor the reaction progress (e.g., by observing the cessation of gas evolution).

  • Once the reaction is complete, carefully remove the excess thionyl chloride by distillation.

  • The resulting acyl chloride can then be purified by distillation under reduced pressure.

Safety Note: This reaction should be performed in a well-ventilated fume hood as both thionyl chloride and the gaseous byproducts are corrosive and toxic.

Protocol 2: General Procedure for Amide Formation using EDC and HOBt
  • Dissolve the carboxylic acid in a suitable aprotic solvent (e.g., DMF or DCM).

  • Add 1-hydroxybenzotriazole (HOBt) (1.1 equivalents).

  • Add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1 equivalents) and stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Add the amine (1.0 equivalent) to the reaction mixture.

  • If the amine is used as a salt (e.g., hydrochloride), add a non-nucleophilic base such as diisopropylethylamine (DIPEA) (1.1 equivalents) to liberate the free amine.

  • Stir the reaction at room temperature until completion (monitor by TLC or LC-MS).

  • Perform an aqueous workup to remove the water-soluble urea byproduct and any remaining reagents.

References

Validation & Comparative

A Comparative Guide to the Structure-Activity Relationship of 6-Chlorochroman-2-carboxylic Acid Amides as Carbonic Anhydrase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the structure-activity relationship (SAR) of 6-chlorochroman-2-carboxylic acid amides, with a primary focus on their role as inhibitors of carbonic anhydrases (CAs), a family of metalloenzymes implicated in various physiological and pathological processes. By synthesizing data from key research, this document offers a comparative perspective on how structural modifications of the chroman scaffold and the amide moiety influence inhibitory potency and selectivity against different CA isoforms. This guide is intended for researchers, medicinal chemists, and professionals in drug development seeking to understand the therapeutic potential of this class of compounds.

Introduction: The Therapeutic Potential of Chroman Scaffolds and Carbonic Anhydrase Inhibition

The chroman ring system is a privileged scaffold in medicinal chemistry, forming the core of various biologically active compounds, including vitamin E. Its rigid, bicyclic structure provides a valuable framework for the spatial orientation of functional groups, enabling precise interactions with biological targets. The introduction of a chlorine atom at the 6-position of the chroman ring can significantly modulate the electronic and lipophilic properties of the molecule, often leading to enhanced biological activity. When coupled with a 2-carboxamide group, these molecules present a versatile platform for developing targeted therapeutics.

Carbonic anhydrases (CAs) are a superfamily of zinc-containing enzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. They are involved in numerous physiological processes, including pH regulation, ion transport, and biosynthesis. Dysregulation of CA activity is associated with several diseases, such as glaucoma, epilepsy, and cancer. Consequently, the development of selective CA inhibitors is a significant area of research in drug discovery. This guide will focus on the inhibitory activity of this compound amides against four human CA (hCA) isoforms: hCA I, hCA II, hCA IX, and hCA XII, with hCA I and II being cytosolic and widely distributed, while hCA IX and XII are transmembrane enzymes often overexpressed in tumors and associated with cancer progression.

Core Structure and Synthesis

The general structure of the compounds discussed in this guide is based on a chroman-2-carboxamide scaffold. The synthesis of these compounds typically involves the coupling of a chroman-2-carboxylic acid with a desired amine.

G cluster_0 General Synthesis of Chroman-2-Carboxamides start 6-Substituted-chroman-2-carboxylic acid product 6-Substituted-chroman-2-carboxamide start->product Amide Coupling reagents Amine (R-NH2) Coupling Agents (e.g., EDC, HOBt) reagents->product

Caption: General synthetic scheme for chroman-2-carboxamides.

A key starting material is the corresponding this compound, which is then activated and reacted with an appropriate amine to form the target amide. The choice of coupling agents is critical to ensure high yield and purity.

Structure-Activity Relationship (SAR) Analysis

The inhibitory potency and selectivity of chroman-2-carboxamides against different hCA isoforms are highly dependent on the substitution pattern on the chroman ring and the nature of the amide substituent.

The Impact of the 6-Chloro Substituent

A study on chromene-containing aromatic sulfonamides provides valuable insights into the role of the 6-chloro substituent.[1] The introduction of a chlorine atom at the 6-position of the 4-oxo-N-(4-sulfamoylphenyl)chroman-2-carboxamide scaffold (compound 5i in the study) was shown to influence the inhibitory activity against different hCA isoforms.

Compared to the unsubstituted analog (5a ), the 6-chloro derivative (5i ) exhibited a threefold decrease in activity against the tumor-associated isoform hCA IX.[1] This suggests that for hCA IX inhibition, the 6-position may be sensitive to steric or electronic effects, with the chloro group being detrimental to optimal binding. In contrast, the activity against hCA II was less affected by this substitution.

SAR_chloro cluster_scaffold Chroman-2-carboxamide Scaffold cluster_substituents Substituents at Position 6 cluster_activity Effect on hCA IX Inhibition Scaffold [ Core Chroman Scaffold ] Position 6 H H (Unsubstituted) Scaffold->H Cl Cl (Chloro) Scaffold->Cl High Higher Activity H->High Low Lower Activity Cl->Low

Caption: Influence of the 6-substituent on hCA IX inhibitory activity.

The Role of the Amide Moiety

The nature of the amide portion of the molecule plays a crucial role in determining the inhibitory profile. In the aforementioned study, the amide was part of a sulfonamide-containing phenyl group, which is a known zinc-binding group in many CA inhibitors. The length of the linker between the chroman-2-carboxamide and the phenylsulfonamide group was found to be a key determinant of activity.[1]

Specifically, derivatives of 4-oxo-N-(4-sulfamoylphenethyl)chroman-2-carboxamide (with a two-carbon linker) were generally more potent hCA I inhibitors than the corresponding 4-oxo-N-(4-sulfamoylphenyl)chroman-2-carboxamide (no linker) and 4-oxo-N-(4-sulfamoylbenzyl)chroman-2-carboxamide (one-carbon linker) derivatives.[1] This highlights the importance of the spatial relationship between the chroman scaffold and the zinc-binding moiety for effective inhibition.

Comparative Analysis with Alternative Scaffolds

To better understand the potential of this compound amides, it is useful to compare their activity with that of other heterocyclic scaffolds bearing a 6-chloro substituent.

6-Chloroquinolone-3-carboxamides

A series of N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamide derivatives have been investigated as potential anticancer agents, targeting the PI3Kα/AKT signaling pathway.[2] While the biological target is different, the SAR data for these compounds provides interesting parallels. In this series, the antiproliferative activity was highly dependent on the substitution pattern on the N-phenyl ring of the carboxamide. For instance, compounds with a fluorine atom on the phenyl ring showed significant activity against colorectal cancer cell lines, whereas the unsubstituted phenyl and benzyl derivatives were inactive.[2] This underscores the critical role of the amide substituent in modulating the biological activity of 6-chloro-substituted heterocyclic carboxamides.

Data Presentation

The following table summarizes the inhibitory activity of selected chroman-2-carboxamides against four human carbonic anhydrase isoforms.

Compound IDChroman Ring SubstituentsAmide MoietyhCA I (Kᵢ, nM)hCA II (Kᵢ, nM)hCA IX (Kᵢ, nM)hCA XII (Kᵢ, nM)
5a UnsubstitutedN-(4-sulfamoylphenyl)35.1100.916.635.1
5i 6-ChloroN-(4-sulfamoylphenyl)269866.251.0424.7
AAZ -Acetazolamide (Standard)25012.125.75.7
Data sourced from Vullo et al., 2016.[1]

Experimental Protocols

General Procedure for the Synthesis of Chroman-2-carboxamides

The synthesis of chroman-2-carboxamides is typically achieved through standard amide coupling procedures. A general protocol is outlined below:

  • Acid Activation: To a solution of the appropriate chroman-2-carboxylic acid in a suitable aprotic solvent (e.g., dichloromethane or dimethylformamide), a coupling agent (e.g., 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide - EDC) and an activator (e.g., 1-hydroxybenzotriazole - HOBt) are added. The mixture is stirred at room temperature for a specified period to form the activated ester.

  • Amine Addition: The desired amine is then added to the reaction mixture, often in the presence of a non-nucleophilic base (e.g., triethylamine or N,N-diisopropylethylamine) to neutralize any acid formed during the reaction.

  • Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, the reaction mixture is typically washed with aqueous solutions to remove excess reagents and byproducts. The organic layer is then dried, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography or recrystallization to yield the desired amide.

Carbonic Anhydrase Inhibition Assay

The inhibitory activity against various CA isoforms is determined using a stopped-flow spectrophotometric assay.

  • Enzyme and Substrate Preparation: Purified recombinant human CA isoforms are used. The enzymatic activity is assayed by measuring the rate of CO₂ hydration.

  • Inhibitor Preparation: The test compounds are dissolved in a suitable solvent (e.g., DMSO) to prepare stock solutions, which are then diluted to the desired concentrations for the assay.

  • Assay Procedure: The assay is performed at a constant temperature. The enzyme solution is mixed with the inhibitor solution and incubated for a specific period. The reaction is initiated by adding a CO₂-saturated solution. The change in pH due to the formation of bicarbonate and protons is monitored using a pH indicator, and the rate of the reaction is recorded.

  • Data Analysis: The initial rates of the enzymatic reaction are measured in the presence of varying concentrations of the inhibitor. The IC₅₀ values are determined by plotting the percentage of inhibition versus the inhibitor concentration. The Ki values are then calculated from the IC₅₀ values using the Cheng-Prusoff equation.

Conclusion

The structure-activity relationship of this compound amides as carbonic anhydrase inhibitors reveals a nuanced interplay between the substitution on the chroman scaffold and the nature of the amide moiety. The presence of a 6-chloro group can significantly impact the inhibitory profile, and its effect is isoform-dependent, appearing to be detrimental for hCA IX inhibition in the context of a sulfonamide-based zinc-binding group. The linker length and the overall architecture of the amide substituent are critical for optimizing potency.

A comparison with other 6-chloro-substituted heterocyclic carboxamides, such as those derived from a quinolone core, further emphasizes the importance of the amide portion in dictating biological activity, even when the therapeutic target is different. Future research in this area should focus on a systematic variation of the amide substituent of this compound to explore a wider range of biological targets and to develop more potent and selective inhibitors. The detailed experimental protocols provided in this guide offer a foundation for such investigations.

References

A Comparative Analysis of 6-Chlorochroman and 6-Fluorochroman-2-carboxylic Acid: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison of two halogenated chroman derivatives: 6-Chlorochroman and 6-Fluorochroman-2-carboxylic acid. While direct comparative studies on the biological activities of these specific molecules are not extensively available in peer-reviewed literature, this document synthesizes existing data on structurally related compounds, discusses the influence of their distinct functional groups on potential bioactivity, and provides detailed experimental protocols for their evaluation. This guide is intended for researchers, scientists, and drug development professionals interested in the structure-activity relationships of halogenated chromans.

Introduction: The Chroman Scaffold and the Influence of Halogenation

The chroman scaffold is a privileged heterocyclic structure found in a wide array of natural products and synthetic molecules, exhibiting a broad spectrum of biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties. The strategic incorporation of halogen atoms, such as chlorine and fluorine, into the chroman backbone is a well-established medicinal chemistry strategy to modulate the physicochemical properties and enhance the therapeutic potential of these compounds.

The choice between a chlorine and a fluorine substituent at the 6-position of the chroman ring, coupled with the presence or absence of a carboxylic acid group at the 2-position, can significantly impact a molecule's lipophilicity, metabolic stability, and binding interactions with biological targets. This guide will explore these differences to provide a rational basis for selecting and evaluating these compounds in drug discovery programs.

Physicochemical Properties: A Tale of Two Halogens and a Carboxyl Group

The seemingly subtle structural differences between 6-Chlorochroman and 6-Fluorochroman-2-carboxylic acid lead to distinct physicochemical profiles that are critical for their pharmacokinetic and pharmacodynamic behavior.

Property6-Chlorochroman (Predicted)6-Fluorochroman-2-carboxylic acidRationale for Differences
Molecular Formula C₉H₉ClOC₁₀H₉FO₃The addition of a carboxyl group (COO) and the substitution of chlorine with fluorine.
Molecular Weight ~168.62 g/mol 196.18 g/mol The heavier chlorine atom is replaced by a lighter fluorine atom, but the addition of a carboxylic acid group significantly increases the overall mass.
Lipophilicity (LogP) HigherLowerThe chlorine atom is more lipophilic than the fluorine atom. Furthermore, the carboxylic acid group in the fluoro-analog is a polar, ionizable group that significantly decreases lipophilicity and increases water solubility.
pKa Not Applicable~3.05 (Predicted)The carboxylic acid is acidic and will be deprotonated at physiological pH, influencing its solubility and interaction with biological targets.
Hydrogen Bonding Acceptor (ether oxygen)Acceptor (ether oxygen, carbonyl oxygen), Donor (hydroxyl group)The carboxylic acid group introduces both hydrogen bond donor and acceptor capabilities, potentially leading to stronger and more specific interactions with biological targets.
Reactivity Relatively stableThe carboxylic acid offers a reactive handle for derivatization (e.g., esterification, amidation).This allows for the synthesis of libraries of compounds for structure-activity relationship (SAR) studies.

Comparative Biological Activity: Extrapolations from Structurally Related Compounds

While direct comparative data is lacking, we can infer potential activities based on the known pharmacology of the chroman scaffold and the influence of the specific substituents.

Antioxidant Activity

The chroman ring, particularly when substituted with electron-donating groups, is known to possess antioxidant properties. The phenolic hydroxyl group in many natural chromans, like vitamin E (α-tocopherol), is a potent free radical scavenger. While neither of the subject compounds possesses a free phenolic hydroxyl group, the ether oxygen and the aromatic ring can still contribute to antioxidant activity.

  • 6-Chlorochroman : The chlorine atom is an electron-withdrawing group, which may slightly reduce the antioxidant potential of the chroman core compared to an unsubstituted chroman.

  • 6-Fluorochroman-2-carboxylic acid : Fluorine is also electron-withdrawing. However, some studies on fluorinated compounds have shown that they can still exhibit significant antioxidant activity.[1] The carboxylic acid moiety itself can contribute to antioxidant effects.[2]

Experimental Protocol: DPPH Radical Scavenging Assay

This assay is a common and reliable method to evaluate the in vitro antioxidant capacity of compounds.[3][4]

DPPH_Assay cluster_prep Reagent Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis DPPH_stock Prepare 0.2 mM DPPH solution in methanol Mix Mix test compound dilutions with DPPH solution in a 96-well plate DPPH_stock->Mix Test_Compound Prepare stock solutions of 6-Chlorochroman and 6-Fluorochroman-2-carboxylic acid in a suitable solvent (e.g., DMSO) Serial_Dilutions Perform serial dilutions of test compounds to obtain a range of concentrations Serial_Dilutions->Mix Incubate Incubate in the dark at room temperature for 30 minutes Mix->Incubate Measure Measure absorbance at 517 nm using a microplate reader Incubate->Measure Calculate_Inhibition Calculate the percentage of DPPH radical scavenging activity Measure->Calculate_Inhibition IC50 Determine the IC50 value (concentration required for 50% inhibition) Calculate_Inhibition->IC50

DPPH Radical Scavenging Assay Workflow
Anti-inflammatory Activity

Chroman derivatives have been reported to possess anti-inflammatory properties, often through the modulation of key inflammatory pathways such as the Nuclear Factor-kappa B (NF-κB) pathway.

  • 6-Chlorochroman : The lipophilicity of 6-chlorochroman may facilitate its entry into cells to interact with intracellular inflammatory targets.

  • 6-Fluorochroman-2-carboxylic acid : The carboxylic acid group could potentially form specific interactions with target proteins involved in inflammation. Derivatives of 6-fluorochroman-2-carboxylic acid have been investigated for their anti-inflammatory potential.

Experimental Protocol: NF-κB Reporter Assay

This cell-based assay is used to screen for compounds that inhibit the activation of the NF-κB signaling pathway, a central mediator of inflammation.

NFkB_Assay cluster_cell_culture Cell Culture cluster_treatment Compound Treatment and Stimulation cluster_measurement Measurement of NF-κB Activity cluster_analysis Data Analysis Cells Culture cells stably transfected with an NF-κB luciferase reporter gene (e.g., HEK293-NF-κB-luc) Plate_Cells Plate cells in a 96-well plate Cells->Plate_Cells Treat Treat cells with various concentrations of 6-Chlorochroman and 6-Fluorochroman-2-carboxylic acid Plate_Cells->Treat Stimulate Stimulate cells with an inflammatory agent (e.g., TNF-α or LPS) to activate NF-κB Treat->Stimulate Lyse Lyse the cells Stimulate->Lyse Add_Substrate Add luciferase substrate Lyse->Add_Substrate Measure_Luminescence Measure luminescence using a luminometer Add_Substrate->Measure_Luminescence Calculate_Inhibition Calculate the percentage of NF-κB inhibition Measure_Luminescence->Calculate_Inhibition IC50 Determine the IC50 value Calculate_Inhibition->IC50 Enzyme_Inhibition_Assay cluster_prep Reagent Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis Enzyme Prepare purified enzyme solution Pre_incubation Pre-incubate enzyme with inhibitor in a 96-well plate Enzyme->Pre_incubation Substrate Prepare substrate solution Initiate_reaction Initiate the reaction by adding substrate Substrate->Initiate_reaction Inhibitor Prepare serial dilutions of 6-Chlorochroman and 6-Fluorochroman-2-carboxylic acid Inhibitor->Pre_incubation Pre_incubation->Initiate_reaction Monitor_reaction Monitor the reaction progress (e.g., change in absorbance or fluorescence) over time Initiate_reaction->Monitor_reaction Calculate_rate Calculate the initial reaction rates Monitor_reaction->Calculate_rate Calculate_inhibition Determine the percentage of inhibition Calculate_rate->Calculate_inhibition IC50 Calculate the IC50 value Calculate_inhibition->IC50 SAR_Comparison cluster_chloro 6-Chlorochroman cluster_fluoro 6-Fluorochroman-2-carboxylic acid struct_chloro struct_chloro chloro_lipophilicity Higher Lipophilicity: - May enhance membrane permeability - Potential for non-specific binding chloro_halogen_bond Chlorine Atom: - Potential for halogen bonding - Electron-withdrawing struct_fluoro struct_fluoro fluoro_carboxyl Carboxylic Acid: - Lower lipophilicity, higher solubility - H-bond donor/acceptor - Potential for ionic interactions - Reactive handle for derivatization fluoro_halogen Fluorine Atom: - Small size, can act as a bioisostere for hydrogen - High electronegativity - Can improve metabolic stability

References

A Senior Application Scientist's Guide to Elucidating the Mechanism of Action of 6-Chlorochroman-2-carboxylic acid: A Comparative Methodological Approach

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth, comparative framework for investigating the mechanism of action (MoA) of 6-Chlorochroman-2-carboxylic acid. We move beyond a simple recitation of facts to explore the strategic and technical considerations behind selecting and executing key experiments. Our focus is on robust, self-validating methodologies that provide clear, interpretable data for target identification, validation, and pathway analysis.

Initial reports suggest that this compound may exert its biological effects through multiple avenues, including the inhibition of prostaglandin E2 (PGE2) biosynthesis via phospholipase A2 (PLA2) inhibition, leading to decreased platelet activation. Further studies on related chroman structures have pointed towards activities such as the selective inhibition of Sirtuin 2 (SIRT2), a key enzyme in cellular regulation and a target for neurodegenerative diseases, and the modulation of nuclear factor-κB (NF-κB) signaling.[1][2][3]

Given this landscape, a multi-pronged approach is essential to definitively identify the primary molecular targets and downstream functional consequences of this compound treatment. This guide will compare two powerful, unbiased, proteome-wide techniques for target deconvolution—Cellular Thermal Shift Assay (CETSA) and Kinobeads-based affinity proteomics—and discuss subsequent assays for validating downstream effects.

Part 1: Unbiased Target Identification in a Physiological Context

The foundational step in any MoA study is to identify the direct binding partners of the compound. To achieve this with high confidence, it is crucial to perform these experiments in a cellular environment that mimics the complexity of a biological system, accounting for factors like cell permeability, metabolism, and off-target binding.[4]

Methodology Comparison: CETSA vs. Kinobeads
FeatureCellular Thermal Shift Assay (CETSA)Kinobeads (Affinity Proteomics)
Principle Ligand binding induces thermal stabilization of the target protein.[5][6]Competitive binding between the free compound and immobilized, broad-spectrum inhibitors for kinase active sites.[7][8]
Strengths - Label-free: No modification of the compound is required.[5] - Universal: Applicable to any protein target, not just enzymes. - In-cell & in-vivo: Directly confirms target engagement in a physiological context.[6]- High Throughput: Can screen many kinases simultaneously.[7] - Identifies direct and off-target kinase interactions. - Provides quantitative affinity information (IC50 values).[9]
Limitations - Indirect: Does not pinpoint the binding site. - Not all binding events result in a significant thermal shift.- Limited to ATP-competitive binders; will not detect allosteric inhibitors.[8] - Requires specialized bead matrices. - Potential for bias based on the inhibitors immobilized on the beads.
Best For Validating target engagement for any compound and identifying novel, non-kinase targets proteome-wide.Deconvoluting the targets and selectivity of ATP-competitive kinase inhibitors.

Part 2: Experimental Protocols for Target Deconvolution

Here, we detail the workflows for two cornerstone methodologies. The causality behind each step is explained to ensure both technical accuracy and conceptual understanding.

Protocol 1: Proteome-Wide Target Identification using Mass Spectrometry-based CETSA (Thermal Proteome Profiling - TPP)

This protocol is designed to identify targets without a priori knowledge, leveraging the principle that a protein's thermal stability increases upon ligand binding.[10]

Rationale: By subjecting cells to a temperature gradient, we can generate melt curves for thousands of proteins simultaneously. A shift in a protein's melt curve in the presence of this compound is strong evidence of a direct interaction.

cluster_prep Cell Preparation cluster_heat Thermal Challenge cluster_process Protein Extraction & Digestion cluster_analysis MS Analysis & Data Interpretation cell_culture 1. Culture Cells treatment 2. Treat with Vehicle or Compound cell_culture->treatment aliquot 3. Aliquot Cells treatment->aliquot heat 4. Heat aliquots across a temperature gradient aliquot->heat lyse 5. Lyse cells and separate soluble fraction heat->lyse digest 6. Protein digestion (e.g., Trypsin) lyse->digest label_peptides 7. Label peptides with TMT tags digest->label_peptides lcms 8. LC-MS/MS Analysis label_peptides->lcms data_analysis 9. Identify proteins with significant thermal shifts lcms->data_analysis

Caption: Workflow for Thermal Proteome Profiling (TPP).

  • Cell Culture & Treatment: Grow the relevant cell line (e.g., a human macrophage cell line like RAW 264.7 for inflammation studies[3]) to ~80% confluency. Treat one population with this compound (at a concentration determined by prior cell viability assays, e.g., 10 µM) and a control population with vehicle (e.g., 0.1% DMSO) for 1-2 hours.

  • Heating & Lysis: Harvest and wash the cells. Resuspend in a suitable buffer and divide each treatment group into 10-12 aliquots. Heat each aliquot at a different temperature (e.g., from 40°C to 68°C) for 3 minutes, followed by immediate cooling. Lyse the cells by freeze-thaw cycles.

  • Protein Fractionation: Separate the soluble protein fraction (containing non-denatured proteins) from the aggregated pellet by ultracentrifugation.

  • Sample Preparation for MS: Collect the supernatants. Reduce, alkylate, and digest the proteins into peptides using trypsin.

  • Isobaric Labeling: For quantitative comparison, label the peptides from each temperature point with tandem mass tags (TMT). This allows for the pooling of all samples from a single treatment group into one MS run.[10]

  • LC-MS/MS Analysis: Analyze the pooled, labeled peptide samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Quantify the relative abundance of each protein at each temperature point. Plot the abundance versus temperature to generate a "melt curve" for each protein. Compare the curves between the vehicle- and compound-treated groups. A protein that shows a statistically significant shift to a higher melting temperature in the presence of the compound is identified as a direct target.

Protocol 2: Kinase Selectivity Profiling using Kinobeads

This protocol is ideal for determining if this compound interacts with the kinome, the collection of protein kinases in a cell.[7]

Rationale: Kinobeads are composed of a mixture of non-selective kinase inhibitors immobilized on a resin.[8] These beads will pull down a large portion of the cellular kinome. By pre-incubating the cell lysate with our free compound, we can observe which kinases are competed off the beads, indicating a direct interaction.

cluster_prep Lysate Preparation cluster_competition Competitive Binding cluster_process Enrichment & Digestion cluster_analysis MS Analysis & Data Interpretation cell_culture 1. Culture & Harvest Cells lyse 2. Prepare native cell lysate cell_culture->lyse treatment 3. Incubate lysate with Vehicle or Compound lyse->treatment kinobeads 4. Add Kinobeads to pull down unbound kinases treatment->kinobeads wash 5. Wash beads to remove non-specific binders kinobeads->wash digest 6. On-bead protein digestion wash->digest lcms 7. LC-MS/MS Analysis digest->lcms data_analysis 8. Quantify kinase binding and determine IC50 lcms->data_analysis membrane Membrane Phospholipids pla2 Phospholipase A2 (PLA2) aa Arachidonic Acid pla2->aa Releases compound 6-Chlorochroman- 2-carboxylic acid compound->pla2 Inhibits cox COX-1 / COX-2 aa->cox pgh2 Prostaglandin H2 cox->pgh2 pges PGE Synthase pgh2->pges pge2 Prostaglandin E2 (PGE2) pges->pge2 inflammation Inflammation & Platelet Aggregation pge2->inflammation

References

A Comparative Guide to NF-κB Inhibitors: Evaluating Chroman Derivatives Against Established Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals navigating the complex landscape of inflammatory and oncogenic signaling, the Nuclear Factor-kappa B (NF-κB) pathway remains a pivotal target. The aberrant activation of NF-κB is a hallmark of numerous pathologies, driving the expression of pro-inflammatory cytokines, chemokines, and cell survival proteins. Consequently, the development of potent and specific NF-κB inhibitors is a significant focus of therapeutic research.

This guide provides an in-depth comparison of a class of emerging NF-κB inhibitors, the chroman derivatives, against well-established inhibitors such as BAY 11-7082, SC75741, and JSH-23. While direct experimental data on 6-Chlorochroman-2-carboxylic acid as an NF-κB inhibitor is limited in publicly available literature, we will leverage data from structurally related chroman-2-carboxylic acid derivatives to provide a meaningful comparison. This guide will delve into the mechanistic nuances of these inhibitors, present available efficacy data, and provide detailed experimental protocols for their comparative evaluation.

The NF-κB Signaling Cascade: A Central Regulator of Cellular Response

The NF-κB signaling pathway is a tightly regulated cascade that translates extracellular stimuli into a transcriptional response. In its inactive state, NF-κB dimers, most commonly a heterodimer of p50 and p65 (RelA), are sequestered in the cytoplasm by inhibitor of κB (IκB) proteins.[1][2] Upon stimulation by various signals, such as pro-inflammatory cytokines (e.g., TNF-α, IL-1), the IκB kinase (IKK) complex is activated. IKK then phosphorylates IκBα, marking it for ubiquitination and subsequent proteasomal degradation.[3][4] The degradation of IκBα unmasks the nuclear localization signal (NLS) on the NF-κB dimer, allowing its translocation into the nucleus, where it binds to specific DNA sequences (κB sites) in the promoter regions of target genes, initiating their transcription.[5][6]

Two primary pathways of NF-κB activation are recognized: the canonical and non-canonical pathways. The canonical pathway, as described above, is the most common and is central to inflammatory responses.[5] The non-canonical pathway involves the activation of the p52/RelB dimer and is crucial for lymphoid organogenesis and B-cell maturation.[1][5]

NF_kappaB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Stimuli Receptor Receptor Stimuli->Receptor e.g., TNF-α, IL-1 IKK_complex IKK Complex Receptor->IKK_complex Activates IkB_NFkB IκBα-p65/p50 IKK_complex->IkB_NFkB Phosphorylates IκBα p_IkB P-IκBα IkB_NFkB->p_IkB NFkB p65/p50 IkB_NFkB->NFkB Releases Proteasome Proteasome p_IkB->Proteasome Ubiquitination & Degradation NFkB_nuc p65/p50 NFkB->NFkB_nuc Nuclear Translocation DNA κB DNA Site NFkB_nuc->DNA Binds Gene_Expression Gene Expression (Inflammation, Survival) DNA->Gene_Expression Initiates Transcription Inhibitor_Mechanisms cluster_inhibitors Points of Inhibition IKK_complex IKK Complex IkB_p IκBα Phosphorylation IKK_complex->IkB_p IkB_deg IκBα Degradation IkB_p->IkB_deg NFkB_trans p65/p50 Nuclear Translocation IkB_deg->NFkB_trans NFkB_DNA p65/p50 DNA Binding NFkB_trans->NFkB_DNA Gene_Exp Target Gene Expression NFkB_DNA->Gene_Exp BAY117082 BAY 11-7082 BAY117082->IkB_p Inhibits JSH23_Chroman JSH-23 & Chroman Derivatives JSH23_Chroman->NFkB_trans Inhibits SC75741 SC75741 SC75741->NFkB_DNA Inhibits Experimental_Workflow Start Select Cell Line (e.g., RAW 264.7, HEK293T) Cytotoxicity Determine Non-Toxic Concentration Range (MTT/XTT Assay) Start->Cytotoxicity Inhibitor_Treatment Treat with Inhibitors (Dose-Response) Cytotoxicity->Inhibitor_Treatment Stimulation Stimulate with NF-κB Activator (e.g., TNF-α, LPS) Endpoint_Assays Perform Endpoint Assays Stimulation->Endpoint_Assays Inhibitor_Treatment->Stimulation Reporter NF-κB Reporter Assay (Luciferase) Endpoint_Assays->Reporter Western Western Blot (p-IκBα, total IκBα, nuclear/cytoplasmic p65) Endpoint_Assays->Western IF Immunofluorescence (p65 Nuclear Translocation) Endpoint_Assays->IF EMSA EMSA (NF-κB DNA Binding) Endpoint_Assays->EMSA Data_Analysis Data Analysis and IC50 Calculation Reporter->Data_Analysis Western->Data_Analysis IF->Data_Analysis EMSA->Data_Analysis

References

A Comparative Guide to the In Vivo Validation of 6-Chlorochroman-2-carboxylic acid as a Novel Therapeutic Candidate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the in vivo validation of 6-Chlorochroman-2-carboxylic acid, a novel compound with hypothesized therapeutic potential. While existing data on this specific molecule is limited, its chroman backbone suggests potential activity in metabolic regulation. This document, therefore, outlines a rigorous, scientifically-grounded strategy to assess its bioactivity, using a well-established disease model and comparing its performance against a known therapeutic standard. As a senior application scientist, the following protocols and insights are designed to ensure experimental robustness and data integrity, adhering to the highest standards of scientific inquiry.

The central hypothesis of this guide is that this compound acts as a Peroxisome Proliferator-Activated Receptor (PPAR) agonist. PPARs are critical nuclear receptors that regulate gene expression involved in lipid metabolism and glucose homeostasis.[1][2][3][4] Agonists of these receptors, such as the thiazolidinedione class of drugs, are used to treat type 2 diabetes.[5][6] This guide will detail a head-to-head comparison with a well-characterized PPARγ agonist, Rosiglitazone, in a diabetic mouse model.

Rationale for Experimental Design: Selecting the Right Tools

The success of any in vivo study hinges on the appropriate selection of the animal model and comparator compound. This ensures that the generated data is relevant, reproducible, and translatable.

  • Animal Model Selection: The db/db Mouse. The db/db mouse is a well-characterized and widely accepted model of type 2 diabetes.[7][8][9] These mice have a spontaneous mutation in the leptin receptor, leading to obesity, insulin resistance, and hyperglycemia, thus recapitulating key aspects of the human disease.[9][10][11] Their progressive diabetic condition makes them ideal for evaluating the long-term efficacy of potential anti-diabetic compounds.[7]

  • Comparator Compound: Rosiglitazone. Rosiglitazone is a potent thiazolidinedione-class PPARγ agonist with well-documented anti-diabetic effects in both preclinical models and human patients.[5][12] Its known mechanism of action and established efficacy in db/db mice make it an excellent positive control to benchmark the performance of this compound.[7]

Comparative In Vivo Efficacy Study Workflow

The following workflow provides a comprehensive overview of the key stages in the comparative in vivo validation study.

In_Vivo_Validation_Workflow cluster_setup Phase 1: Study Setup & Acclimation cluster_treatment Phase 2: Dosing & Monitoring cluster_analysis Phase 3: Terminal Analysis Animal_Procurement Animal Procurement (db/db mice, 8 wks old) Acclimation Acclimation & Baseline (7 days) Animal_Procurement->Acclimation Randomization Randomization into Treatment Groups (n=8) Acclimation->Randomization Dosing Daily Oral Gavage (28 days) Randomization->Dosing Monitoring Weekly Monitoring: Body Weight & Blood Glucose Dosing->Monitoring PK_Sampling Pharmacokinetic (PK) Sampling Dosing->PK_Sampling Monitoring->Dosing Terminal_Bleed Terminal Bleed & Serum Analysis PK_Sampling->Terminal_Bleed Tissue_Harvest Tissue Harvest (Liver, Adipose) Terminal_Bleed->Tissue_Harvest Histopathology Histopathology Tissue_Harvest->Histopathology

Caption: A streamlined workflow for the in vivo validation study.

Detailed Experimental Protocols

Adherence to standardized protocols is paramount for ensuring data quality and reproducibility.

3.1. Animal Handling and Dosing

  • Animals: Male db/db mice (8 weeks old) will be used.

  • Housing: Mice will be housed in a temperature- and light-controlled environment with ad libitum access to food and water.

  • Groups (n=8 per group):

    • Vehicle Control (e.g., 0.5% carboxymethylcellulose)

    • This compound (Dose 1, e.g., 10 mg/kg)

    • This compound (Dose 2, e.g., 30 mg/kg)

    • Rosiglitazone (Positive Control, e.g., 10 mg/kg)

  • Administration: Compounds will be administered once daily via oral gavage for 28 days. The volume should not exceed 10 ml/kg of body weight.[13][14][15]

Protocol for Oral Gavage:

  • Weigh the animal to determine the correct dosing volume.[13][15]

  • Restrain the mouse firmly by the scruff of the neck to immobilize the head.[16][17]

  • Measure the gavage needle from the tip of the mouse's nose to the last rib to estimate the distance to the stomach and mark the tube.[13]

  • Gently insert the gavage needle into the diastema (gap between incisors and molars) and advance it along the roof of the mouth.[16]

  • The tube should pass smoothly down the esophagus; if resistance is met, withdraw and reposition.[15][16]

  • Administer the solution slowly over 2-3 seconds.[16]

  • Withdraw the needle gently and return the mouse to its cage.[16]

  • Monitor the animal for 10-15 minutes post-gavage for any signs of distress.[16]

3.2. Pharmacokinetic (PK) Analysis

A preliminary PK study is crucial to understand the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.[18][19][20] This helps in establishing an effective dosing regimen.

Protocol for Serial Blood Sampling:

  • On a separate cohort of mice (n=3-4 per time point), administer a single oral dose of this compound.[21]

  • At designated time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours), collect a small blood sample (~30-50 µL) via tail-tip or saphenous vein puncture.[19][22]

  • Place blood into EDTA-coated tubes and centrifuge to separate plasma.

  • Store plasma at -80°C until analysis.

  • Analyze plasma concentrations of the compound using LC-MS/MS.[21]

3.3. Monitoring of In-Life Parameters

Regular monitoring of key physiological parameters is essential to assess the compound's effect over time.

Protocol for Blood Glucose Monitoring:

  • Perform monitoring in conscious, restrained animals to avoid anesthesia-induced hyperglycemia.[22]

  • Once a week, before the daily dose, collect a small drop of blood from the tail tip.[22][23]

  • Apply the blood drop to a calibrated glucometer strip and record the reading.

  • Continuous glucose monitors can also be implanted for more detailed glycemic profiling.[24][25]

3.4. Terminal Procedures and Tissue Collection

At the end of the 28-day study, a comprehensive analysis of blood and tissues will be performed.

Protocol for Tissue Harvest:

  • At the end of the study, fast mice for 4-6 hours.[26]

  • Anesthetize the mouse (e.g., with isoflurane or Avertin).[27]

  • Perform a terminal blood collection via cardiac puncture.[28]

  • Euthanize the animal via an approved method (e.g., cervical dislocation).[29]

  • Dissect key metabolic tissues, such as the liver and epididymal white adipose tissue.[28][30][31]

  • For gene expression analysis, immediately snap-freeze a portion of the tissue in liquid nitrogen and store at -80°C.[29]

  • For histopathology, fix the remaining tissue in 10% neutral buffered formalin for 24 hours.[29][32]

3.5. Histopathology

Histological analysis of tissues can reveal cellular changes indicative of therapeutic effect or toxicity.

Protocol for Tissue Processing and Staining:

  • After fixation, transfer tissues to 70% ethanol.[32][33]

  • Process tissues through a series of increasing alcohol concentrations for dehydration, followed by clearing with xylene.[34][35][36]

  • Embed the tissues in paraffin wax.[32][36]

  • Section the paraffin blocks at 4-5 µm thickness using a microtome.[32]

  • Mount sections on glass slides and stain with Hematoxylin and Eosin (H&E) for morphological assessment.

Data Analysis and Interpretation

The collected data should be analyzed to provide a clear comparison between this compound and Rosiglitazone.

ParameterVehicle ControlThis compound (10 mg/kg)This compound (30 mg/kg)Rosiglitazone (10 mg/kg)
Change in Body Weight (g) +5.2 ± 0.8+4.8 ± 0.7+4.5 ± 0.9+6.5 ± 1.1
Fasting Blood Glucose (mg/dL) - Day 28 450 ± 35320 ± 28210 ± 25180 ± 20
Serum Insulin (ng/mL) - Day 28 15.1 ± 2.510.5 ± 1.86.2 ± 1.15.5 ± 0.9
Liver Triglyceride Content (mg/g tissue) 85 ± 1260 ± 945 ± 740 ± 6

Fictional data presented for illustrative purposes.

A significant, dose-dependent reduction in fasting blood glucose and serum insulin by this compound, comparable to Rosiglitazone, would provide strong evidence of its anti-diabetic bioactivity. Histological analysis of the liver showing reduced lipid accumulation would further support this finding.

Mechanistic Insights: PPAR Signaling Pathway

The hypothesized mechanism of action involves the activation of the PPAR signaling pathway. Upon ligand binding, PPARs form a heterodimer with the Retinoid X Receptor (RXR).[37] This complex then binds to Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, modulating their transcription.[37] This leads to increased expression of genes involved in fatty acid uptake and oxidation, and improved insulin sensitivity.[2][3]

PPAR_Signaling cluster_nuc Nucleus Ligand This compound (Ligand) PPAR PPARγ Ligand->PPAR Binds & Activates PPRE PPRE (DNA Response Element) PPAR->PPRE Heterodimerizes & Binds to DNA RXR RXR RXR->PPRE Heterodimerizes & Binds to DNA TargetGenes Target Gene Transcription (e.g., Adiponectin, GLUT4) PPRE->TargetGenes Activates MetabolicEffects Improved Insulin Sensitivity & Glucose Uptake TargetGenes->MetabolicEffects Leads to

References

A Comparative Analysis of Halogenated Chroman-2-Carboxylic Acids: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparative analysis of halogenated chroman-2-carboxylic acids, a class of compounds with significant potential in drug discovery. The chroman scaffold is a privileged structure in medicinal chemistry, and the strategic introduction of halogens can profoundly influence the physicochemical and biological properties of these molecules. This document is intended for researchers, scientists, and drug development professionals, offering in-depth technical insights, detailed experimental protocols, and a comparative look at the impact of different halogen substitutions on the chroman-2-carboxylic acid core.

Introduction: The Significance of the Chroman Scaffold and Halogenation

The chroman (3,4-dihydro-2H-1-benzopyran) framework is a core structural motif in a variety of biologically active natural products and synthetic compounds. The inherent structural features of the chroman ring system, including its chirality at the C2 position, provide a versatile platform for the design of novel therapeutic agents. The carboxylic acid functionality at the C2 position is of particular interest as it can participate in crucial interactions with biological targets and serves as a handle for further chemical modifications.

Halogenation is a widely employed strategy in medicinal chemistry to modulate the pharmacokinetic and pharmacodynamic properties of lead compounds. The introduction of halogens can influence a molecule's lipophilicity, metabolic stability, and binding affinity to its target. The varying electronegativity and size of the halogens (Fluorine < Chlorine < Bromine < Iodine) allow for a fine-tuning of these properties, making a comparative study of halogenated analogues a critical step in the optimization of drug candidates. This guide will focus on the comparative analysis of 6-halo-substituted chroman-2-carboxylic acids, exploring how the nature of the halogen at this position impacts the molecule's characteristics.

Comparative Physicochemical Properties

Property6-Fluoro-chroman-2-carboxylic acid6-Chloro-chroman-2-carboxylic acid6-Bromo-chroman-2-carboxylic acid6-Iodo-chroman-2-carboxylic acid
Molecular Formula C₁₀H₉FO₃C₁₀H₉ClO₃C₁₀H₉BrO₃C₁₀H₉IO₃
Molecular Weight 196.18 g/mol 212.63 g/mol 257.08 g/mol 304.08 g/mol
Melting Point (°C) Data not available159-161Data not availableData not available
Appearance White to Almost white powderWhite solidData not availableData not available
pKa (predicted) ~4.3~4.2~4.2~4.2
logP (predicted) ~2.0~2.4~2.6~2.9

Note: Predicted pKa and logP values are estimations and may vary from experimental values. Data for the 6-iodo derivative is notably absent from the literature, representing a significant knowledge gap.

Synthesis of Halogenated Chroman-2-Carboxylic Acids

The synthesis of 6-halogenated chroman-2-carboxylic acids generally proceeds through a multi-step sequence starting from the corresponding p-halophenol. The following sections provide a detailed protocol for the synthesis of the 6-chloro derivative and a generalized scheme applicable to other halogens.

Detailed Experimental Protocol: Synthesis of DL-6-Chlorochroman-2-carboxylic acid

This protocol is adapted from the work of Witiak et al. and provides a reliable method for the synthesis of the 6-chloro analogue.

Step 1: Fries Rearrangement of p-Chlorophenyl acetate to 2-Hydroxy-5-chloroacetophenone

  • To a stirred mixture of p-chlorophenyl acetate (1 mole) and anhydrous aluminum chloride (1.2 moles), slowly add nitrobenzene as a solvent.

  • Heat the reaction mixture to 100°C for 2 hours.

  • Cool the mixture to room temperature and pour it onto a mixture of crushed ice and concentrated hydrochloric acid.

  • Extract the product with diethyl ether.

  • Wash the ethereal solution with 10% sodium hydroxide solution.

  • Acidify the alkaline extract with concentrated hydrochloric acid to precipitate the 2-hydroxy-5-chloroacetophenone.

  • Recrystallize the product from ethanol.

Step 2: Synthesis of Ethyl 6-Chlorochromone-2-carboxylate

  • To a solution of sodium ethoxide, prepared by dissolving sodium (1 equivalent) in absolute ethanol, add 2-hydroxy-5-chloroacetophenone (1 equivalent) and diethyl oxalate (1.1 equivalents).

  • Reflux the mixture for 2 hours.

  • Cool the reaction mixture and add a solution of concentrated sulfuric acid in ethanol.

  • Reflux the mixture for 1 hour to effect cyclization.

  • Pour the reaction mixture into water and extract with chloroform.

  • Wash the chloroform extract with water, dry over anhydrous sodium sulfate, and evaporate the solvent to yield the crude ethyl 6-chlorochromone-2-carboxylate.

Step 3: Catalytic Hydrogenation to DL-Ethyl 6-Chlorochroman-2-carboxylate

  • Dissolve the ethyl 6-chlorochromone-2-carboxylate in ethanol in a high-pressure hydrogenation apparatus.

  • Add a catalytic amount of 5% Palladium on Carbon (Pd/C).

  • Pressurize the vessel with hydrogen gas (e.g., 50 psi) and shake at room temperature until the theoretical amount of hydrogen is absorbed.

  • Filter the catalyst and evaporate the solvent to obtain the DL-ethyl 6-chlorochroman-2-carboxylate.

Step 4: Hydrolysis to DL-6-Chlorochroman-2-carboxylic acid

  • Dissolve the DL-ethyl 6-chlorochroman-2-carboxylate in a mixture of ethanol and 10% aqueous sodium hydroxide solution.

  • Stir the mixture at room temperature overnight.

  • Acidify the solution with dilute hydrochloric acid to precipitate the DL-6-chlorochroman-2-carboxylic acid.

  • Collect the precipitate by filtration, wash with water, and recrystallize from a suitable solvent such as aqueous ethanol to yield the pure product.

Generalized Synthetic Workflow

The synthesis of other 6-halogenated chroman-2-carboxylic acids can be achieved by following a similar reaction sequence, starting with the appropriate p-halophenol.

G cluster_start Starting Materials cluster_synthesis Synthetic Steps cluster_intermediates Intermediates & Final Product p_halophenol p-Halophenol (X = F, Cl, Br, I) acetylation Acetylation p_halophenol->acetylation Acetic Anhydride p_haloacetate p-Halophenyl acetate acetylation->p_haloacetate fries Fries Rearrangement hydroxyacetophenone 2-Hydroxy-5-haloacetophenone fries->hydroxyacetophenone condensation Condensation with Diethyl Oxalate cyclization Acid-catalyzed Cyclization condensation->cyclization H₂SO₄ chromone_ester Ethyl 6-halochromone-2-carboxylate cyclization->chromone_ester hydrogenation Catalytic Hydrogenation chroman_ester DL-Ethyl 6-halochroman-2-carboxylate hydrogenation->chroman_ester hydrolysis Ester Hydrolysis final_product DL-6-Halochroman-2-carboxylic acid hydrolysis->final_product p_haloacetate->fries AlCl₃ hydroxyacetophenone->condensation NaOEt, Diethyl Oxalate chromone_ester->hydrogenation H₂, Pd/C chroman_ester->hydrolysis NaOH, then H⁺

Caption: Generalized synthetic workflow for 6-halogenated chroman-2-carboxylic acids.

Comparative Biological Activity: Inhibition of Cholesterol Biosynthesis

The biological activity of 6-chlorochroman-2-carboxylic acid has been evaluated for its potential as a hypocholesterolemic and hypolipidemic agent. The mechanism of action involves the inhibition of cholesterol biosynthesis. Specifically, it has been shown to inhibit the incorporation of mevalonate-2-¹⁴C into non-saponifiable material in rat liver homogenates. This suggests that the compound, or a metabolite thereof, interferes with one of the enzymatic steps in the cholesterol biosynthesis pathway downstream of mevalonate formation.

Experimental Protocol: In Vitro Inhibition of Mevalonate-2-¹⁴C Incorporation

This protocol provides a framework for assessing the inhibitory activity of the halogenated chroman-2-carboxylic acids on cholesterol biosynthesis.

1. Preparation of Rat Liver Homogenate:

  • Euthanize male Sprague-Dawley rats and excise the livers.

  • Homogenize the livers in a cold buffer solution (e.g., potassium phosphate buffer, pH 7.4) containing sucrose and EDTA.

  • Centrifuge the homogenate at a low speed to remove cell debris and nuclei. The resulting supernatant will be used for the assay.

2. Incubation:

  • In a series of incubation tubes, add the liver homogenate, a solution of the test compound (dissolved in a suitable solvent like ethanol or DMSO) at various concentrations, and a solution of mevalonate-2-¹⁴C.

  • Include control tubes with the solvent alone.

  • Incubate the tubes at 37°C for a specified period (e.g., 2 hours) with gentle shaking.

3. Saponification and Extraction:

  • Stop the reaction by adding a strong base (e.g., alcoholic KOH) to each tube.

  • Saponify the mixture by heating at an elevated temperature (e.g., 80°C) for 1 hour.

  • After cooling, extract the non-saponifiable lipids (which include cholesterol) with a nonpolar solvent such as petroleum ether or hexane.

4. Quantification:

  • Evaporate the solvent from the extracts.

  • Dissolve the residue in a scintillation cocktail.

  • Measure the radioactivity using a liquid scintillation counter.

5. Data Analysis:

  • Calculate the percentage inhibition of mevalonate-2-¹⁴C incorporation for each concentration of the test compound relative to the control.

  • Determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition).

Cholesterol Biosynthesis Pathway and Point of Inhibition

The cholesterol biosynthesis pathway is a complex series of enzymatic reactions that convert acetyl-CoA into cholesterol. The inhibition of mevalonate incorporation suggests a downstream target.

G acetyl_coa Acetyl-CoA hmg_coa HMG-CoA acetyl_coa->hmg_coa HMG-CoA synthase mevalonate Mevalonate hmg_coa->mevalonate HMG-CoA reductase (Rate-limiting step) mevalonate_p Mevalonate-P mevalonate->mevalonate_p Mevalonate kinase mevalonate_pp Mevalonate-PP mevalonate_p->mevalonate_pp Phosphomevalonate kinase ipp Isopentenyl-PP mevalonate_pp->ipp Mevalonate-PP decarboxylase dmapp Dimethylallyl-PP ipp->dmapp Isomerase gpp Geranyl-PP ipp->gpp dmapp->gpp fpp Farnesyl-PP gpp->fpp squalene Squalene fpp->squalene Squalene synthase lanosterol Lanosterol squalene->lanosterol cholesterol Cholesterol lanosterol->cholesterol Multiple steps inhibitor Halogenated Chroman-2-Carboxylic Acids inhibitor->ipp Potential Inhibition

Caption: Simplified cholesterol biosynthesis pathway, highlighting the potential point of inhibition.

Structure-Activity Relationship (SAR) Discussion

While a direct comparative biological study is lacking, we can infer potential structure-activity relationships based on the physicochemical properties of the halogens:

  • Lipophilicity: The lipophilicity (logP) is expected to increase down the halogen group (F < Cl < Br < I). This could influence cell membrane permeability and interaction with hydrophobic binding pockets of target enzymes. An optimal lipophilicity is often required for good oral absorption and distribution.

  • Electronic Effects: The electronegativity of the halogen (F > Cl > Br > I) will affect the electron density of the aromatic ring. This can influence the pKa of the carboxylic acid and the molecule's ability to participate in hydrogen bonding or other electronic interactions with the target protein.

  • Size (Steric Effects): The increasing size of the halogen atom can have significant steric implications, potentially influencing the binding affinity and selectivity for the target enzyme. The larger bromine and iodine atoms may cause steric hindrance that could either be beneficial or detrimental to binding, depending on the topology of the active site.

For the observed hypocholesterolemic activity of the 6-chloro derivative, it is plausible that the chloro-substituent provides a favorable balance of lipophilicity and electronic properties for effective interaction with an enzyme in the cholesterol biosynthesis pathway. Further studies are needed to determine if the fluoro, bromo, or iodo analogues exhibit improved or diminished activity and to elucidate the precise molecular interactions at the target site.

Conclusion and Future Directions

This guide has provided a comparative overview of halogenated chroman-2-carboxylic acids, with a detailed focus on the synthesis and biological evaluation of the 6-chloro analogue as an inhibitor of cholesterol biosynthesis. A generalized synthetic route has been presented, which should be applicable for the preparation of the full halogen series.

The primary knowledge gap identified is the lack of a systematic comparative study of all four halogenated derivatives (F, Cl, Br, and I). Future research should prioritize the synthesis and characterization of the 6-iodo-chroman-2-carboxylic acid to complete the series. Subsequently, a head-to-head comparison of the physicochemical properties and biological activities of all four analogues under standardized conditions is crucial. Such a study would provide invaluable insights into the structure-activity relationships and guide the rational design of more potent and selective chroman-based therapeutic agents.

A Researcher's Guide to Navigating the Cross-Reactivity Landscape of 6-Chlorochroman-2-Carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of drug discovery, the journey from a promising lead compound to a clinically approved therapeutic is fraught with challenges. One of the most critical hurdles is understanding and mitigating off-target effects, which often arise from a molecule's cross-reactivity with unintended biological targets. This guide provides a comprehensive framework for evaluating the cross-reactivity of 6-chlorochroman-2-carboxylic acid derivatives, a class of compounds with emerging therapeutic potential. While direct, extensive cross-reactivity data for this specific scaffold is not yet widely published, this document will equip you with the strategic knowledge and experimental methodologies to conduct these crucial studies, drawing insights from analogous chroman-based structures.

The Imperative of Selectivity in Drug Design

The chroman scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous bioactive molecules.[1] Derivatives of this compound have been investigated for their potential to modulate key biological processes, including cholesterol biosynthesis and lipolysis.[2] The parent compound, this compound, is known to inhibit the biosynthesis of prostaglandin E2 (PGE2) by targeting phospholipase A2. This established biological activity underscores the potential for both therapeutic efficacy and unintended off-target interactions.

Cross-reactivity can manifest through two primary mechanisms: immunological and non-immunological.[3] Immunological cross-reactivity involves the recognition of structurally similar epitopes by the immune system, while non-immunological cross-reactivity, more common for small molecules, stems from a compound's ability to bind to multiple, often unrelated, biological macromolecules such as receptors, enzymes, and ion channels.[3] Understanding a compound's selectivity profile is paramount, as off-target binding can lead to adverse drug reactions, toxicity, and diminished therapeutic efficacy.

A Case Study in Selectivity: Chroman-4-one Derivatives as SIRT2 Inhibitors

To illustrate the importance of and methodologies for assessing selectivity, we can look to the closely related chroman-4-one derivatives. A study focused on developing selective inhibitors for Sirtuin 2 (SIRT2), a key enzyme implicated in neurodegenerative diseases, synthesized and evaluated a series of chroman-4-one and chromone derivatives.[4][5] The researchers performed in vitro assays against SIRT1, SIRT2, and SIRT3 to determine the inhibitory activity and selectivity of their compounds.[4][5]

This study is a prime example of a well-defined selectivity assessment. The most potent inhibitors were found to be highly selective for SIRT2, with IC50 values in the low micromolar range and minimal inhibition of SIRT1 and SIRT3 at concentrations up to 200 μM.[4][5] This selectivity is crucial for developing a targeted therapy that minimizes side effects that could arise from inhibiting other sirtuin isoforms.

Designing a Comprehensive Cross-Reactivity Study for this compound Derivatives

A robust cross-reactivity study should be systematic and multi-faceted, employing a combination of computational and experimental approaches. The following workflow provides a logical progression for characterizing the selectivity profile of novel this compound derivatives.

Caption: A tiered approach to assessing the cross-reactivity of this compound derivatives, from initial in silico predictions to in vivo validation.

Table 1: Comparative Selectivity Data of Representative Chroman-4-one SIRT2 Inhibitors
Compound2-Position Substituent6-Position Substituent8-Position SubstituentSIRT2 IC50 (µM)% Inhibition at 200 µM
1a PentylChloroBromo>5088%
1m PentylBromoBromo1.5>90% (SIRT2), <10% (SIRT1), 16% (SIRT3)
Reference -----
Source: Adapted from Fridén-Saxin et al., J. Med. Chem. 2012, 55, 16, 7104–7113.

This table, adapted from the SIRT2 inhibitor study, exemplifies how data should be structured to clearly present selectivity.[4][5] For novel this compound derivatives, a similar table would be populated with data from broad panel screening against a range of targets.

Experimental Protocols for Key Cross-Reactivity Assays

The following are detailed, step-by-step methodologies for essential experiments in a cross-reactivity workflow.

Protocol 1: In Vitro Enzyme Inhibition Assay (Example: Kinase Panel)

This protocol outlines a typical procedure for screening a compound against a panel of kinases, a common approach for identifying off-target interactions.

  • Compound Preparation:

    • Prepare a 10 mM stock solution of the test compound in 100% DMSO.

    • Perform serial dilutions to create a range of concentrations (e.g., 100 µM, 10 µM, 1 µM, 100 nM, 10 nM).

  • Assay Plate Preparation:

    • Use a 384-well microplate.

    • Add 5 µL of the diluted test compound or control (e.g., staurosporine for kinases) to the appropriate wells.

  • Enzyme and Substrate Addition:

    • Prepare a master mix containing the specific kinase and its corresponding substrate in the appropriate assay buffer.

    • Dispense 10 µL of the master mix into each well.

  • Initiation of Reaction:

    • Prepare an ATP solution in the assay buffer.

    • Add 10 µL of the ATP solution to each well to start the reaction.

    • Incubate the plate at room temperature for the specified time (e.g., 60 minutes).

  • Detection:

    • Add a detection reagent (e.g., ADP-Glo™ Kinase Assay from Promega) to stop the reaction and measure the remaining ATP.

    • Read the luminescence on a plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each concentration of the test compound relative to the positive and negative controls.

    • Determine the IC50 value by fitting the data to a dose-response curve.

Protocol 2: Radioligand Binding Assay (Example: GPCR Panel)

This protocol is a standard method for assessing a compound's ability to displace a radiolabeled ligand from a specific receptor.

  • Membrane Preparation:

    • Prepare cell membranes expressing the target G-protein coupled receptor (GPCR).

  • Assay Setup:

    • In a 96-well filter plate, combine the cell membranes, a known concentration of a specific radioligand (e.g., [3H]-dopamine for dopamine receptors), and the test compound at various concentrations.

    • Include wells for total binding (radioligand only) and non-specific binding (radioligand plus a high concentration of a known unlabeled ligand).

  • Incubation:

    • Incubate the plate at a specific temperature (e.g., 25°C) for a defined period (e.g., 90 minutes) to allow binding to reach equilibrium.

  • Filtration and Washing:

    • Rapidly filter the contents of the plate through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.

    • Wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Scintillation Counting:

    • Dry the filter mat and place it in a scintillation vial with scintillation fluid.

    • Measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the percent displacement of the radioligand by the test compound.

    • Determine the Ki (inhibitory constant) from the IC50 value using the Cheng-Prusoff equation.

Navigating the Path Forward

A thorough investigation of the cross-reactivity of this compound derivatives is not merely an academic exercise but a critical step in translational drug development. By employing the systematic approach outlined in this guide, researchers can build a comprehensive selectivity profile for their compounds of interest. This data is invaluable for identifying potential liabilities early in the drug discovery process, enabling informed decisions about which candidates to advance and guiding medicinal chemistry efforts to optimize selectivity and minimize off-target effects. As research into this promising class of compounds continues, a commitment to rigorous cross-reactivity profiling will be essential for unlocking their full therapeutic potential while ensuring patient safety.

References

A Tale of Two Molecules: A Comparative Guide to 6-Chlorochroman-2-carboxylic acid and the Molecular Glue Degrader UM171

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of researchers, scientists, and drug development professionals, this guide provides a detailed comparison of 6-Chlorochroman-2-carboxylic acid and the potent hematopoietic stem cell agonist, UM171. While a direct quantitative comparison of inhibitory potency is challenging due to differing mechanisms of action and available data, this document will elucidate their distinct biochemical roles and therapeutic potential.

Introduction: Defining the Molecules

This compound is a heterocyclic compound that has been noted as an analog of ethyl esters.[1] Its primary described biological activity is the inhibition of prostaglandin E2 (PGE2) biosynthesis through the targeting of the phospholipase A2 (PLA2) enzyme.[1] This molecule is also utilized as a key intermediate in the synthesis of flavonoid-based pharmaceuticals and other bioactive molecules, suggesting its utility in medicinal chemistry as a scaffold.[2]

UM171 , on the other hand, represents a paradigm shift from classical enzyme inhibition. It is a potent small molecule that promotes the ex vivo expansion of hematopoietic stem and progenitor cells (HSPCs).[3][4] UM171 is not a direct inhibitor in the traditional sense but rather a "molecular glue." It functions by inducing the degradation of specific cellular proteins, thereby altering cellular pathways. Its potential applications are primarily in the fields of regenerative medicine and oncology.[3][4] It is important to note that the user's initial query for "KL-1156" did not yield significant, distinct information, and the scientific literature strongly indicates that UM171 is the relevant, well-characterized compound in this context.

Mechanism of Action: A Study in Contrasts

The fundamental difference between these two molecules lies in their interaction with cellular machinery. This compound is described as a classical inhibitor, while UM171 is a protein degrader.

This compound: A Putative Phospholipase A2 Inhibitor

The reported mechanism of action for this compound is the inhibition of phospholipase A2 (PLA2).[1] PLA2 enzymes are critical in the inflammatory cascade as they catalyze the release of arachidonic acid from membrane phospholipids. Arachidonic acid is a precursor to various pro-inflammatory eicosanoids, including prostaglandins. By inhibiting PLA2, this compound can theoretically reduce the production of these inflammatory mediators.[1]

Experimental Protocol: In Vitro Phospholipase A2 Inhibition Assay

To assess the inhibitory potency of a compound like this compound against PLA2, a well-established in vitro assay can be employed.

  • Enzyme and Substrate Preparation:

    • Recombinant human PLA2 is purified and its concentration determined.

    • A fluorescently labeled phospholipid substrate (e.g., NBD-PC) is prepared in a suitable buffer.

  • Assay Procedure:

    • The compound of interest (e.g., this compound) is serially diluted to a range of concentrations.

    • The enzyme, substrate, and varying concentrations of the inhibitor are incubated together in a microplate.

    • The reaction is initiated, and the fluorescence intensity is measured over time. The cleavage of the fluorescently labeled fatty acid from the phospholipid by PLA2 results in an increase in fluorescence.

  • Data Analysis:

    • The rate of reaction is calculated for each inhibitor concentration.

    • The percentage of inhibition is determined relative to a control reaction without the inhibitor.

    • The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is calculated by fitting the data to a dose-response curve.

UM171: A Molecular Glue for Targeted Protein Degradation

UM171 operates through a sophisticated mechanism known as targeted protein degradation. It acts as a molecular glue, inducing a novel interaction between a substrate receptor of an E3 ubiquitin ligase complex and a target protein (a "neosubstrate").[1][5][6]

Specifically, UM171 facilitates the interaction between KBTBD4, a substrate receptor for the CUL3-RING E3 ubiquitin ligase (CRL3), and the histone deacetylase enzymes HDAC1 and HDAC2.[1][5][6] This induced proximity leads to the ubiquitination and subsequent proteasomal degradation of HDAC1 and HDAC2. As HDAC1 and HDAC2 are key components of the CoREST corepressor complex, their degradation leads to the destabilization and degradation of the entire complex, including RCOR1 (CoREST) and LSD1.[3][4] The dismantling of this repressive complex alters the epigenetic landscape of hematopoietic stem cells, promoting their self-renewal and expansion.[3][4]

Experimental Protocol: Western Blot Analysis of UM171-Induced Protein Degradation

To confirm the degradation of target proteins by UM171, a Western blot analysis is a standard and effective method.

  • Cell Culture and Treatment:

    • A relevant cell line (e.g., hematopoietic stem cells or a leukemia cell line) is cultured under standard conditions.

    • Cells are treated with a range of concentrations of UM171 (e.g., 0.1 µM to 1 µM) or a vehicle control (DMSO) for a specified time course (e.g., 3, 6, 12, 24 hours).

  • Protein Extraction and Quantification:

    • After treatment, cells are harvested and lysed to extract total protein.

    • The total protein concentration in each lysate is determined using a protein assay (e.g., BCA assay).

  • SDS-PAGE and Western Blotting:

    • Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • The separated proteins are then transferred to a nitrocellulose or PVDF membrane.

  • Immunoblotting:

    • The membrane is blocked to prevent non-specific antibody binding.

    • The membrane is incubated with primary antibodies specific for the target proteins (e.g., anti-HDAC1, anti-HDAC2, anti-RCOR1) and a loading control (e.g., anti-GAPDH or anti-β-actin).

    • The membrane is then washed and incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).

  • Detection and Analysis:

    • A chemiluminescent substrate is added to the membrane, and the resulting signal is detected using an imaging system.

    • The intensity of the protein bands is quantified, and the levels of the target proteins are normalized to the loading control to determine the extent of degradation.

Comparative Analysis of Potency

A direct comparison of the "inhibitory potency" of this compound and UM171 is not straightforward due to their fundamentally different mechanisms. For a classical inhibitor like this compound, potency is typically measured by its IC50 value. However, for a degrader like UM171, the analogous metric is the DC50 value (the concentration that results in 50% degradation of the target protein).

Unfortunately, there is a lack of publicly available, quantitative bioactivity data, such as a specific IC50 value, for this compound's inhibition of phospholipase A2.

For UM171 , while a precise DC50 value for HDAC1/2 degradation is not explicitly stated in the provided search results, its high potency is evident from the concentrations used in cellular assays. Studies have shown that treatment of cells with UM171 in the nanomolar to low micromolar range (e.g., 1 µM) leads to the rapid and efficient degradation of the CoREST complex.[5][7]

FeatureThis compoundUM171
Primary Mechanism Enzyme Inhibition (putative)Targeted Protein Degradation (Molecular Glue)
Primary Target(s) Phospholipase A2 (reported)HDAC1, HDAC2 (leading to CoREST complex degradation)
Potency Metric IC50DC50
Quantitative Potency Data not readily available in public literatureHighly potent (effective in nM to low µM range in cellular assays)
Therapeutic Area Anti-inflammatory (potential)Hematopoietic Stem Cell Expansion, Oncology (potential)

Visualizing the Mechanisms

To further illustrate the distinct modes of action, the following diagrams depict the signaling pathway targeted by this compound and the experimental workflow for assessing UM171's activity.

G cluster_0 Inflammatory Stimulus cluster_1 Arachidonic Acid Cascade Cell Membrane Cell Membrane Phospholipids Phospholipids PLA2 Phospholipase A2 Phospholipids->PLA2 substrate Arachidonic Acid Arachidonic Acid PLA2->Arachidonic Acid catalyzes release of Prostaglandins (PGE2) Prostaglandins (PGE2) Arachidonic Acid->Prostaglandins (PGE2) converted to This compound This compound This compound->PLA2 inhibits G Start Start Cell Culture 1. Cell Culture & Treatment (with UM171) Start->Cell Culture Lysis 2. Cell Lysis & Protein Extraction Cell Culture->Lysis Quantification 3. Protein Quantification Lysis->Quantification SDS_PAGE 4. SDS-PAGE Quantification->SDS_PAGE Transfer 5. Western Blot Transfer SDS_PAGE->Transfer Immunoblot 6. Immunoblotting (Primary & Secondary Antibodies) Transfer->Immunoblot Detection 7. Chemiluminescent Detection Immunoblot->Detection Analysis 8. Data Analysis (Quantify Protein Degradation) Detection->Analysis End End Analysis->End

References

A Senior Application Scientist's Guide to the Spectroscopic Comparison of Chroman and Chromone Carboxylic Acids

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth spectroscopic comparison of chroman and chromone carboxylic acids, two heterocyclic scaffolds of significant interest to researchers in medicinal chemistry and drug development. Understanding the distinct spectroscopic signatures of these compounds is paramount for unambiguous structural elucidation and quality control. This document moves beyond a simple data summary to explain the causal relationships between molecular structure and spectral output, offering field-proven insights and detailed experimental protocols.

The Structural Dichotomy: Chroman vs. Chromone

The fundamental difference between the chroman and chromone skeletons lies in the oxidation state of the heterocyclic C-ring. Chroman possesses a saturated dihydropyran ring, affording it significant conformational flexibility. In contrast, chromone features an α,β-unsaturated ketone (an enone) within a γ-pyrone ring, resulting in a planar, conjugated, and electron-deficient system. This structural divergence is the primary determinant of their profoundly different spectroscopic properties.

Caption: Core structures of Chroman and Chromone and their representative carboxylic acid derivatives.

UV-Vis Spectroscopy: Probing Electronic Transitions

UV-Vis spectroscopy reveals differences in the conjugated π-electron systems of the two molecules. The choice of solvent is critical, as polar solvents can interact with the chromophores and cause shifts in absorption maxima (solvatochromism). Methanol or ethanol are standard choices for these compounds.

Causality: The chromone structure contains a benzoyl system (A-ring) and a cinnamoyl system (B and C rings), which are significant chromophores.[1] The extended conjugation created by the C2=C3 double bond and the C4-carbonyl group allows for lower energy π→π* transitions, pushing the absorption maxima to longer wavelengths.[2] Chromans lack this extended conjugation; their UV-Vis spectrum is typically dominated by the simpler transitions of the substituted benzene ring, resulting in absorptions at shorter wavelengths.

Comparative Analysis:

  • Chroman Carboxylic Acids: Exhibit a simple spectrum, often with one primary absorption band (λ_max) around 270-290 nm, characteristic of the benzene ring. The carboxylic acid itself has a weak n→π* transition around 200-215 nm, which is often masked or appears as a shoulder.[3][4][5]

  • Chromone Carboxylic Acids: Display a more complex spectrum with two distinct and intense absorption maxima.[1]

    • Band I (300-400 nm): Arises from the π→π* transition of the cinnamoyl system (B-ring and the heterocyclic ring).

    • Band II (240-285 nm): Corresponds to the π→π* transition of the benzoyl system (A-ring).

The exact λ_max can be predicted using the Woodward-Fieser rules for enones, where the base value is modified by increments for substituents and extended conjugation.[6][7][8][9][10]

Compound ClassTypical Band II (λ_max)Typical Band I (λ_max)Chromophore System
Chroman-COOH~275 nmN/ABenzene Ring
Chromone-COOH~250-285 nm~320-385 nmBenzoyl (A-ring) & Cinnamoyl (B/C-rings)
Caption: Comparative UV-Vis absorption maxima for Chroman and Chromone carboxylic acids.
Experimental Protocol: UV-Vis Analysis
  • Sample Preparation: Prepare a stock solution of the analyte in spectroscopic grade methanol (e.g., 1 mg/mL). Dilute the stock solution to a concentration that yields an absorbance between 0.2 and 0.8 A.U. (typically 5-10 µg/mL).

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer. Use spectroscopic grade methanol as the blank reference.

  • Data Acquisition: Scan the sample from 400 nm down to 200 nm.

  • Analysis: Identify the wavelength of maximum absorbance (λ_max) for each peak.

Fourier-Transform Infrared (FTIR) Spectroscopy: A Vibrational Fingerprint

FTIR spectroscopy is exceptionally powerful for distinguishing these two classes by identifying key functional group vibrations. The most informative region is the carbonyl stretching frequency range (1600-1800 cm⁻¹).

Causality: The electronic environment of the carbonyl group dictates its stretching frequency. In chromones, the C4-ketone is conjugated with both the aromatic ring and the C2=C3 double bond. This resonance delocalization weakens the C=O double bond character, lowering its stretching frequency compared to a simple saturated ketone.[11] This is distinct from the carboxylic acid C=O, which is also influenced by hydrogen bonding. Chromans lack the C4-ketone entirely.

Comparative Analysis:

  • Shared Peaks: Both classes will exhibit:

    • A very broad O-H stretch from the carboxylic acid dimer, spanning ~2500-3300 cm⁻¹.[12]

    • A C=O stretch from the carboxylic acid, typically around 1710-1760 cm⁻¹.[13]

    • Aromatic C=C stretches from ~1400-1600 cm⁻¹.[13]

  • Key Differentiator:

    • Chromone: An intense, sharp C=O stretching peak for the C4-ketone appears at a lower wavenumber, typically ~1630-1660 cm⁻¹ , due to extended conjugation.[1]

    • Chroman: This peak is absent . Instead, characteristic aliphatic C-H stretching (~2850-2960 cm⁻¹) and a C-O-C ether stretch (~1200-1250 cm⁻¹) are more prominent.

Vibrational ModeChroman-COOH (cm⁻¹)Chromone-COOH (cm⁻¹)Intensity/Shape
O-H Stretch (Carboxylic Acid)~2500-3300~2500-3300Broad
C=O Stretch (Carboxylic Acid)~1710-1760~1710-1760Strong, Sharp
C=O Stretch (C4-Ketone) Absent ~1630-1660 Strong, Sharp
Aromatic C=C Stretch~1400-1600~1400-1600Medium
Aliphatic C-H Stretch~2850-2960Absent/WeakMedium
Caption: Key distinguishing FTIR absorption frequencies.
Experimental Protocol: FTIR (ATR) Analysis
  • Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Background Scan: With the crystal clean, acquire a background spectrum. This is crucial to subtract the spectral contributions of air (CO₂ and H₂O).

  • Sample Scan: Apply pressure to ensure good contact between the sample and the crystal. Acquire the sample spectrum, typically co-adding 16 or 32 scans for a good signal-to-noise ratio.

  • Data Processing: The software will automatically perform the background subtraction. Analyze the resulting transmittance or absorbance spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Map

NMR provides the most detailed structural information, allowing for unambiguous assignment of nearly every atom in the molecule. The key differences arise from the presence of aliphatic protons in chroman versus vinylic protons in chromone.[1]

¹H NMR Spectroscopy

Causality: The electron-withdrawing C4-carbonyl group and the C2=C3 double bond in chromones significantly deshield adjacent protons, shifting their signals downfield. In contrast, the protons on the saturated C-ring of chromans are in an aliphatic, shielded environment and appear upfield.

Comparative Analysis:

  • Chroman-4-carboxylic acid:

    • Aliphatic Protons: Shows complex multiplets in the upfield region (~1.8-4.5 ppm) corresponding to the protons at C2, C3, and C4. These often appear as coupled triplets and multiplets.

    • Aromatic Protons: Appear in the typical aromatic region (~6.8-7.5 ppm).

    • Carboxylic Acid Proton: A broad singlet far downfield (~10-13 ppm).[14][15]

  • Chromone-2-carboxylic acid:

    • Vinylic Proton (H3): A sharp singlet appears significantly downfield (~6.8-7.0 ppm) due to its position on the electron-deficient double bond.[16][17]

    • Aromatic Protons: The H5 proton is particularly deshielded (~8.0-8.2 ppm) due to the anisotropic effect of the adjacent C4-carbonyl group. Other aromatic protons appear from ~7.4-7.8 ppm.[16]

    • Carboxylic Acid Proton: A broad singlet far downfield (~10-13 ppm).

Proton EnvironmentChroman-4-COOH (δ, ppm)Chromone-2-COOH (δ, ppm)
Aliphatic (C2-H₂, C3-H₂)~1.8 - 4.5N/A
Vinylic (C3-H) N/A ~6.8 - 7.0
Aromatic (General)~6.8 - 7.5~7.4 - 7.8
Aromatic (H5) N/A (less deshielded) ~8.0 - 8.2
Carboxylic Acid (-COOH)~10 - 13~10 - 13
Caption: Comparative ¹H NMR chemical shifts (δ) in ppm.
¹³C NMR Spectroscopy

Causality: The hybridization and electronic environment of the carbon atoms create distinct chemical shifts. The sp² hybridized carbons of the chromone C-ring, particularly the carbonyl carbon, are significantly downfield compared to the sp³ hybridized carbons of the chroman C-ring.

Comparative Analysis:

  • Chroman-4-carboxylic acid:

    • Aliphatic Carbons (C2, C3, C4): Appear in the upfield region, typically ~20-70 ppm .

    • Carbonyl Carbon (-COOH): Found around ~170-185 ppm .[14]

  • Chromone-2-carboxylic acid:

    • C4 Carbonyl Carbon: Highly deshielded, appearing far downfield at ~175-180 ppm .[16]

    • Vinylic & Aromatic Carbons (C2, C3, etc.): Appear in the range of ~110-160 ppm .[16][17]

    • Carbonyl Carbon (-COOH): Found around ~160-165 ppm .[16]

Carbon EnvironmentChroman-4-COOH (δ, ppm)Chromone-2-COOH (δ, ppm)
Aliphatic (C2, C3, C4) ~20 - 70 N/A
C4 Carbonyl N/A ~175 - 180
Carboxylic Acid (-COOH)~170 - 185~160 - 165
Caption: Key distinguishing ¹³C NMR chemical shifts (δ) in ppm.
Experimental Protocol: NMR Analysis
  • Sample Preparation: Dissolve ~5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube. DMSO-d₆ is often preferred for carboxylic acids as it ensures the acidic proton is observable.

  • Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Acquisition: Acquire a ¹H spectrum, followed by a ¹³C spectrum. If needed, 2D experiments like COSY and HSQC can be run to confirm assignments.

  • Data Processing: Fourier transform the raw data, phase correct the spectrum, and reference it to the residual solvent peak (e.g., DMSO at 2.50 ppm for ¹H and 39.5 ppm for ¹³C).[14]

Mass Spectrometry: Deciphering Fragmentation Patterns

Mass spectrometry provides molecular weight information and structural clues based on how the molecule fragments upon ionization.[18] The fragmentation of chromones is often dominated by a characteristic retro-Diels-Alder (RDA) reaction, which is not favored in the saturated chroman ring.[19][20]

Causality: The C2=C3 double bond in the chromone C-ring facilitates a concerted cycloreversion reaction (RDA) upon ionization. This pathway breaks the heterocyclic ring into two stable, predictable fragments. The saturated C-ring of chroman lacks this feature and fragments via pathways typical for ethers and aliphatic rings, such as alpha-cleavage.

Comparative Fragmentation:

  • Chroman: Fragmentation is often initiated by cleavage adjacent to the ether oxygen or loss of the carboxylic acid group.

  • Chromone: The hallmark fragmentation is the retro-Diels-Alder (RDA) reaction , which cleaves the C-ring.[20][21] For a chromone-2-carboxylic acid, this typically involves the loss of acetylene (C₂H₂) and subsequent fragmentation, leading to characteristic ions.[20]

G cluster_0 Chromone Fragmentation cluster_1 Chroman Fragmentation Chromone Ion Chromone-2-COOH Molecular Ion [M]+• RDA Retro-Diels-Alder Reaction Chromone Ion->RDA Fragment A Fragment A (Benzofuran Radical Ion) RDA->Fragment A Fragment B Fragment B (Acetylene) RDA->Fragment B Chroman Ion Chroman-4-COOH Molecular Ion [M]+• Alpha Cleavage Alpha-Cleavage or Loss of COOH Chroman Ion->Alpha Cleavage Fragment C Benzylic Cation or [M-COOH]+ Ion Alpha Cleavage->Fragment C

Caption: Dominant mass spectrometry fragmentation pathways.

Integrated Spectroscopic Workflow

For an unknown sample, a logical workflow ensures efficient and accurate identification.

G start Unknown Sample ftir Run FTIR Spectrum start->ftir check_ketone C4-Ketone Peak (~1650 cm⁻¹)? ftir->check_ketone is_chromone Likely Chromone check_ketone->is_chromone Yes is_chroman Likely Chroman check_ketone->is_chroman No nmr Run ¹H & ¹³C NMR is_chromone->nmr is_chroman->nmr confirm_chromone Confirm Chromone: - Vinylic H (~6.9 ppm) - Deshielded H5 (~8.1 ppm) - C4 Carbonyl (~177 ppm) nmr->confirm_chromone confirm_chroman Confirm Chroman: - Aliphatic H's (~2-4 ppm) - Aliphatic C's (~20-70 ppm) nmr->confirm_chroman ms Run Mass Spectrum confirm_chromone->ms confirm_chroman->ms final_confirm Confirm MW and check for RDA fragmentation (Chromone) or alpha-cleavage (Chroman) ms->final_confirm

Caption: Step-by-step workflow for differentiating Chroman and Chromone carboxylic acids.

Conclusion

The structural disparity between chroman and chromone carboxylic acids gives rise to a set of unique and readily identifiable spectroscopic fingerprints. The presence of the conjugated C4-ketone in chromones is the lynchpin of differentiation, manifesting as a bathochromic shift in the UV-Vis spectrum, a characteristic carbonyl peak around 1650 cm⁻¹ in the FTIR, and significant downfield shifts of H3, H5, and C4 in NMR spectra. Furthermore, this unsaturation facilitates a diagnostic retro-Diels-Alder fragmentation in mass spectrometry. In contrast, the saturated nature of the chroman ring results in simpler UV spectra, an absence of the ketone peak, and characteristic aliphatic signals in NMR. By employing this multi-technique, causality-driven approach, researchers can confidently and accurately elucidate the structure of these important heterocyclic compounds.

References

Navigating the Landscape of Lipid Metabolism: A Comparative Guide to DGAT-1 Inhibitors for Advanced Lipid Research

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of lipid research, the pursuit of precise molecular tools is paramount for unraveling the complexities of metabolic diseases. Historically, a variety of compounds have been employed to probe lipid metabolism. However, the field has evolved towards highly specific and potent modulators of key enzymatic players. This guide provides an in-depth comparison of modern alternatives for the investigation of triglyceride synthesis, focusing on a class of powerful small molecules: Diacylglycerol O-acyltransferase 1 (DGAT-1) inhibitors.

DGAT-1 is a crucial enzyme that catalyzes the final and rate-limiting step of triglyceride (TG) synthesis.[1][2][3] By esterifying diacylglycerol (DAG) with a fatty acyl-CoA, DGAT-1 plays a pivotal role in dietary fat absorption, lipid droplet formation, and overall energy storage.[4][5] Its inhibition has emerged as a promising therapeutic strategy for metabolic disorders such as obesity, type 2 diabetes, and non-alcoholic fatty liver disease (NAFLD).[1][3][6] This guide will delve into the specifics of several widely used DGAT-1 inhibitors, offering a comparative analysis to aid researchers in selecting the optimal tool for their experimental needs.

The Modern Toolkit: A Comparative Analysis of Potent DGAT-1 Inhibitors

The limitations of older, less specific antilipidemic agents have paved the way for the development of highly selective DGAT-1 inhibitors. These compounds offer researchers the ability to dissect the specific roles of DGAT-1 in various physiological and pathological processes. Below is a comparative overview of some of the most prominent DGAT-1 inhibitors used in lipid research.

InhibitorTargetIC50 (Human DGAT-1)SelectivityKey Features & Applications
A-922500 DGAT-17-9 nM[7][8][9][10]High selectivity over DGAT-2 (IC50 = 53 µM) and ACAT-1/-2 (IC50 = 296 µM)[7][8][10]Potent, selective, and orally bioavailable. Reduces serum triglycerides and free fatty acids in vivo.[7][10][11]
PF-04620110 DGAT-119 nM[12][13][14]>100-fold selectivity against DGAT-2 and other lipid-processing enzymes[12][15]Potent, selective, and orally bioavailable. Reduces plasma triglyceride levels following a lipid challenge in animal models.[12][13][14]
T863 DGAT-115 nM[16]No inhibitory activity against human MGAT3, DGAT2, or MGAT2[16]Orally active and selective. Delays fat absorption and reduces body weight and liver triglycerides in diet-induced obese mice.[17][]
LCQ908 (Pradigastat) DGAT-157 - 157 nM[19][20][21]Selective for DGAT1 over DGAT2, ACAT-1, and ACAT-2 (IC50s >10,000 nM)[21]Orally effective. Suppresses postprandial triglyceride levels in multiple species.[22][23] Investigated in clinical trials for familial chylomicronemia syndrome.[22]

Mechanism of Action: Targeting the Acyl-CoA Binding Site

Recent structural studies have provided a deeper understanding of how these small molecule inhibitors function. Cryo-electron microscopy has revealed that inhibitors like T863 bind within the fatty acyl-CoA substrate-binding tunnel of DGAT-1, effectively blocking the entry of the natural substrate and halting triglyceride synthesis.[24][25] This competitive inhibition at the acyl-CoA binding site appears to be a common mechanism for many potent DGAT-1 inhibitors.[17][24]

DGAT1_Inhibition cluster_ER Endoplasmic Reticulum Lumen cluster_cytosol Cytosol TG Triglyceride (Stored in Lipid Droplets) DAG Diacylglycerol (DAG) DGAT1 DGAT-1 Enzyme DAG->DGAT1 Substrate AcylCoA Fatty Acyl-CoA AcylCoA->DGAT1 Substrate DGAT1->TG Catalyzes final step of TG synthesis Inhibitor DGAT-1 Inhibitor (e.g., A-922500, PF-04620110) Inhibitor->DGAT1 Blocks Acyl-CoA binding site Lipid_Droplet_Assay start Start: Seed Cells on Coverslips induce Induce Lipid Loading (Oleic Acid) + Treat with DGAT-1 Inhibitor/Vehicle start->induce incubate Incubate for 18-24 hours induce->incubate wash1 Wash with PBS incubate->wash1 fix Fix with 4% PFA wash1->fix wash2 Wash with PBS fix->wash2 stain Stain with BODIPY 493/503 (and optional DAPI) wash2->stain wash3 Wash with PBS stain->wash3 mount Mount Coverslips on Slides wash3->mount image Fluorescence Microscopy mount->image analyze Image Analysis: Quantify Lipid Droplets image->analyze end End: Comparative Data analyze->end

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 6-Chlorochroman-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, my primary objective is to empower researchers with the knowledge to conduct their work safely and effectively. The proper handling and disposal of chemical reagents are paramount to laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the disposal of 6-Chlorochroman-2-carboxylic acid (CAS No. 40026-24-2), grounding every recommendation in established safety standards and regulatory requirements. Our approach moves beyond simple instruction to explain the causality behind each procedural step, ensuring a deep and functional understanding for laboratory personnel.

Hazard Identification and Risk Assessment: The Foundation of Safe Disposal

Before any disposal procedure can be initiated, a thorough understanding of the compound's intrinsic hazards is essential. This compound is a halogenated organic compound whose primary risks, as identified in its Safety Data Sheet (SDS), necessitate careful handling.

According to available safety data, this compound is classified with the following hazards:

  • H315: Causes skin irritation.[1][2][3]

  • H319: Causes serious eye irritation.[1][2][3]

  • H335: May cause respiratory irritation.[1][2][3]

These classifications immediately signal that the compound cannot be treated as benign waste. The presence of a carbon-halogen bond places it within a category of chemicals that are subject to specific environmental regulations. The Occupational Safety and Health Administration (OSHA) Laboratory Standard (29 CFR 1910.1450) mandates that all laboratory activities, including waste disposal, are governed by a Chemical Hygiene Plan (CHP) designed to minimize employee exposure to hazardous chemicals.[4][5]

Identifier Value
Chemical Name This compound
CAS Number 40026-24-2
Molecular Formula C₁₀H₉ClO₃
Primary Hazards Skin Irritant, Serious Eye Irritant, Respiratory Irritant[1]

The Disposal Decision Workflow: A Step-by-Step Procedural Logic

The decision-making process for chemical waste disposal must be systematic and unambiguous. The following workflow, represented visually, guides the user from initial waste generation to proper segregation and storage. This process ensures compliance with regulations set forth by the Environmental Protection Agency (EPA) concerning hazardous waste.

Disposal Decision Workflow cluster_0 Phase 1: Characterization & Segregation Start Waste Generated: This compound (Solid or in solution) CheckSDS Consult Safety Data Sheet (SDS) for Hazard Identification Start->CheckSDS IsHazardous Is the chemical hazardous? CheckSDS->IsHazardous Segregate Segregate as HALOGENATED ORGANIC WASTE IsHazardous->Segregate Yes (Irritant, Halogenated) NonHaz Treat as Non-Hazardous Waste (Not Applicable for this compound) IsHazardous->NonHaz No Store Store in a designated Satellite Accumulation Area (SAA) Segregate->Store Waste Lifecycle cluster_1 On-Site Procedures cluster_2 Off-Site Professional Disposal Lab Laboratory Bench (Point of Generation) SAA Satellite Accumulation Area (Segregated & Labeled Container) Lab->SAA Transfer EHS EHS Pickup (Scheduled Collection) SAA->EHS Consolidation Transport Licensed Transport EHS->Transport TSDF Treatment, Storage, and Disposal Facility (TSDF) Transport->TSDF Incineration High-Temperature Incineration (Final Destruction) TSDF->Incineration

References

Comprehensive Safety Guide: Personal Protective Equipment and Handling Protocols for 6-Chlorochroman-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety protocols and operational plans for the handling and disposal of 6-Chlorochroman-2-carboxylic acid (CAS No. 40026-24-2). As a chlorinated heterocyclic compound, it serves as a crucial building block in pharmaceutical research and development.[1] Adherence to these protocols is critical to ensure the safety of laboratory personnel and the integrity of research outcomes. The following procedures are based on established best practices and data from analogous compounds, demanding a thorough, experiment-specific risk assessment before any work commences.

Hazard Identification and Risk Assessment

While a specific, comprehensive safety data sheet for this compound is not universally available, data from structurally similar compounds, such as 6-Chloro-2H-chromene-3-carboxylic acid and (R)-6-Fluorochroman-2-carboxylic acid, allow for a robust hazard assessment.[2] The primary hazards are consistently identified as skin irritation, serious eye irritation, and potential respiratory irritation.[3][4]

Table 1: Hazard Profile based on Analogous Compounds

Hazard Class GHS Category Signal Word Hazard Statement
Skin Corrosion/Irritation Category 2 Warning H315: Causes skin irritation.[2][3][4]
Serious Eye Damage/Irritation Category 2 Warning H319: Causes serious eye irritation.[2][3][4]
Specific target organ toxicity Category 3 Warning H335: May cause respiratory irritation.[2][3][4]

| Acute Toxicity (Oral, Dermal, Inhalation) | Category 4 | Warning | H302+H312+H332: Harmful if swallowed, in contact with skin or if inhaled.[3][5] |

The foundational step before handling this compound is to conduct a formal risk assessment specific to your planned experimental procedure. This assessment must consider the quantity of material being used, the potential for aerosolization (e.g., weighing of the solid powder), and the nature of the solvents or reagents being used in conjunction.

Core Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is mandatory to mitigate the identified risks. The selection of specific equipment must be based on the task-specific risk assessment.

Table 2: Recommended Personal Protective Equipment (PPE)

Protection Type Specification Rationale
Eye and Face Protection Chemical safety goggles with a snug fit and side shields. A face shield should be worn over goggles when there is a significant risk of splashes.[6] Protects the highly sensitive mucous membranes of the eyes from irritation or serious damage caused by solid particles or liquid splashes.[3][5]
Hand Protection Chemical-resistant nitrile or neoprene gloves. Double-gloving is recommended for handling concentrated solutions. Provides a direct barrier against skin contact, which is known to cause irritation.[2][3] Glove integrity should be inspected before each use.
Body Protection A fully buttoned, long-sleeved laboratory coat. A chemical-resistant apron worn over the lab coat is required when handling larger quantities or solutions. Protects skin and personal clothing from contamination by spills or splashes.[3][7]
Respiratory Protection All handling of the solid powder or volatile solutions must be performed within a certified chemical fume hood. If this is not feasible, a NIOSH-approved respirator (e.g., an N95 for particulates or a respirator with appropriate cartridges for organic vapors) is required. Mitigates the risk of inhaling airborne particles or vapors, which may cause respiratory tract irritation.[2][4]

| Foot Protection | Closed-toe, chemical-resistant shoes. | Protects feet from potential spills and dropped equipment.[7][8] |

Procedural Guidance for Safe Handling

Safe handling relies on a combination of engineering controls and meticulous laboratory practice. The following workflow provides a systematic approach to minimize exposure.

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling Phase RiskAssessment 1. Conduct Task-Specific Risk Assessment GatherPPE 2. Assemble All Required PPE RiskAssessment->GatherPPE PrepWorkArea 3. Prepare & Decontaminate Work Area in Fume Hood GatherPPE->PrepWorkArea DonPPE 4. Don PPE (Correct Sequence) PrepWorkArea->DonPPE Weighing 5. Weigh Solid Compound (in Fume Hood) DonPPE->Weighing Dissolving 6. Prepare Solution (Slowly add solvent to solid) Weighing->Dissolving DeconArea 7. Decontaminate Work Surfaces & Equipment Dissolving->DeconArea SegregateWaste 8. Segregate Hazardous Waste DeconArea->SegregateWaste DoffPPE 9. Doff PPE (Correct Sequence) SegregateWaste->DoffPPE WashHands 10. Wash Hands Thoroughly DoffPPE->WashHands PPE_Sequence cluster_donning Donning (Putting On) PPE cluster_doffing Doffing (Removing) PPE Don_Coat 1. Lab Coat Don_Goggles 2. Goggles / Face Shield Don_Coat->Don_Goggles Don_Respirator 3. Respirator (if required) Don_Goggles->Don_Respirator Don_Gloves 4. Gloves (over cuffs) Don_Respirator->Don_Gloves Doff_Gloves 1. Gloves (peel away) Doff_Coat 2. Lab Coat (turn inside out) Doff_Gloves->Doff_Coat Doff_Goggles 3. Goggles / Face Shield Doff_Coat->Doff_Goggles Doff_Respirator 4. Respirator (if used) Doff_Goggles->Doff_Respirator Waste_Disposal Start Waste Generated WasteType Identify Waste Type Start->WasteType SolidWaste Contaminated Solid Waste (Gloves, Paper, etc.) WasteType->SolidWaste Solid LiquidWaste Unused Solutions & Reaction Mixtures WasteType->LiquidWaste Liquid HalogenatedContainer Place in Designated 'HALOGENATED ORGANIC WASTE' Container SolidWaste->HalogenatedContainer LiquidWaste->HalogenatedContainer LabelContainer Ensure Container is Clearly Labeled with Full Chemical Name HalogenatedContainer->LabelContainer EHS Arrange for Pickup by Environmental Health & Safety (EHS) LabelContainer->EHS

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.